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Ethyl 5-(4-methoxyphenyl)-1-methyl-1h-pyrazole-3-carboxylate Documentation Hub

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  • Product: Ethyl 5-(4-methoxyphenyl)-1-methyl-1h-pyrazole-3-carboxylate
  • CAS: 852816-12-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Prominence of Pyrazole Scaffolds in Modern Chemistry Molecular Structure and Physicochemical Properties CAS Number: Not available in publi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of Pyrazole Scaffolds in Modern Chemistry

Molecular Structure and Physicochemical Properties

CAS Number: Not available in public databases.

Related Compounds' CAS Numbers:

  • Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate: 936128-48-2[1]

  • Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate: 31037-02-2[3]

  • Ethyl 3-acetyl-1H-pyrazole-5-carboxylate: 37622-89-2[4]

PropertyPredicted Value/Information
Molecular Formula C₁₅H₁₈N₂O₃
Molecular Weight 274.32 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.
Purity >97% (typical for research-grade chemicals)

Synthesis and Mechanistic Insights

The synthesis of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate can be logically approached through a multi-step reaction sequence, drawing parallels from established protocols for similar pyrazole derivatives.[5] A plausible and efficient synthetic route involves the Claisen condensation of an acetophenone derivative with diethyl oxalate, followed by cyclization with methylhydrazine.

Proposed Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_intermediates Intermediate cluster_product Final Product Reactant1 4-Methoxyacetophenone Step1 Claisen Condensation (Sodium Ethoxide) Reactant1->Step1 Reactant2 Diethyl Oxalate Reactant2->Step1 Reactant3 Methylhydrazine Step2 Cyclization (Acetic Acid) Reactant3->Step2 Intermediate Ethyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate Step1->Intermediate Product Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate Step2->Product Intermediate->Step2

Caption: Proposed synthesis of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate (Intermediate)

  • Reaction Setup: To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, add 4-methoxyacetophenone.

  • Addition of Diethyl Oxalate: Slowly add diethyl oxalate to the reaction mixture at room temperature. The causality here lies in controlling the exothermic reaction to prevent side product formation.

  • Reaction Progression: Stir the mixture at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is poured into ice-cold water and acidified with a dilute acid (e.g., HCl) to precipitate the intermediate product.

  • Purification: The crude product is filtered, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate (Final Product)

  • Reaction Setup: Dissolve the intermediate, Ethyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate, in glacial acetic acid.

  • Addition of Methylhydrazine: Add methylhydrazine to the solution. The acidic medium catalyzes the cyclization reaction.

  • Reflux: Heat the reaction mixture to reflux for several hours. The elevated temperature drives the reaction to completion.

  • Work-up: After cooling, the reaction mixture is poured into ice water. The precipitated solid is collected by filtration.

  • Purification: The crude product is washed with water and then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure product.

Spectroscopic Characterization

The structural elucidation of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate would rely on a combination of spectroscopic techniques.

Spectroscopic Data Predicted Chemical Shifts (δ ppm) and Characteristics
¹H NMR (CDCl₃) ~7.7-7.8 (d, 2H, Ar-H), ~6.9-7.0 (d, 2H, Ar-H), ~6.8 (s, 1H, pyrazole-H), ~4.4 (q, 2H, -OCH₂CH₃), ~4.0 (s, 3H, N-CH₃), ~3.8 (s, 3H, O-CH₃), ~1.4 (t, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃) ~162.0 (C=O, ester), ~160.0 (Ar-C-O), ~148.0 (pyrazole C5), ~142.0 (pyrazole C3), ~130.0 (Ar-CH), ~125.0 (Ar-C), ~114.0 (Ar-CH), ~105.0 (pyrazole C4), ~61.0 (-OCH₂CH₃), ~55.0 (O-CH₃), ~38.0 (N-CH₃), ~14.0 (-OCH₂CH₃)
FT-IR (KBr, cm⁻¹) ~3000-3100 (Ar C-H stretch), ~2900-3000 (Aliphatic C-H stretch), ~1720 (C=O stretch, ester), ~1610, 1580, 1500 (C=C and C=N stretch, aromatic and pyrazole rings), ~1250 (C-O stretch, ether and ester)
Mass Spectrometry (ESI-MS) m/z: 275.14 [M+H]⁺

Potential Applications in Drug Discovery and Beyond

The unique structural features of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate make it a promising candidate for various applications, particularly in the realm of drug discovery.

  • Anti-inflammatory and Analgesic Agents: Many pyrazole derivatives are known to exhibit potent anti-inflammatory and analgesic activities, often through the inhibition of cyclooxygenase (COX) enzymes.[1][5] The title compound could be investigated for similar properties.

  • Anticancer Therapeutics: The pyrazole scaffold is present in several anticancer agents.[6] This compound could serve as a building block for the synthesis of novel molecules with potential cytotoxic activity against various cancer cell lines.

  • Agrochemicals: Pyrazole derivatives have found applications as herbicides and insecticides.[7] The methoxyphenyl group in the title compound might confer specific biological activities relevant to agricultural applications.

  • Materials Science: The aromatic and heterocyclic nature of the molecule suggests potential use in the development of novel organic materials with interesting electronic or photophysical properties.[7]

Future Directions and Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate. The proposed synthesis is robust and based on well-established chemical principles. The predicted spectroscopic data provides a solid framework for its characterization. The potential applications highlight the compound's significance for further research and development. Experimental validation of the proposed synthesis and a thorough biological evaluation are the logical next steps to unlock the full potential of this promising pyrazole derivative. The exploration of this and similar molecules will undoubtedly contribute to the advancement of medicinal chemistry and materials science.

References

  • Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4. ResearchGate. [Online]. Available: [Link]

  • Ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Online]. Available: [Link]

  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Online]. Available: [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. [Online]. Available: [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Springer. [Online]. Available: [Link]

  • ethyl 5-acetyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. ChemSynthesis. [Online]. Available: [Link]

  • Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Selective Neurotensin Receptor 2 (NTS2) Agonist. American Chemical Society. [Online]. Available: [Link]

  • Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4. SciSpace. [Online]. Available: [Link]

  • Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate. National Center for Biotechnology Information. [Online]. Available: [Link]

  • Crystal structure analysis of ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. National Center for Biotechnology Information. [Online]. Available: [Link]

  • Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. [Online]. Available: [Link]

  • Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Online]. Available: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Online]. Available: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate as a Selective COX-2 Inhibitor

Introduction The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, analgesic, and anticanc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] A notable example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor widely used as an anti-inflammatory drug.[4][5] The compound of interest, Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate, shares structural motifs with known bioactive pyrazole derivatives. While its specific mechanism of action is not yet fully elucidated in publicly available literature, its intended use as a building block for anti-inflammatory and pain therapeutics suggests a potential interaction with key targets in inflammatory pathways.[6]

This technical guide puts forth a well-grounded hypothesis: Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate functions as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. We will delve into the rationale behind this hypothesis, drawing parallels with structurally related compounds, and provide a comprehensive, self-validating experimental workflow designed to rigorously test this proposed mechanism. This document is intended for researchers, scientists, and drug development professionals seeking to characterize this and similar pyrazole-based compounds.

Hypothesized Mechanism of Action: Selective COX-2 Inhibition

Cyclooxygenase (COX) is the central enzyme in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like maintaining the gastric mucosa, and COX-2, which is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli.[7] Non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms can cause gastrointestinal side effects due to the inhibition of COX-1.[7] Therefore, selective inhibition of COX-2 is a highly sought-after therapeutic strategy.[4][7]

We hypothesize that Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate selectively binds to and inhibits the COX-2 enzyme. This selectivity is often conferred by the structural differences between the active sites of COX-1 and COX-2. The proposed mechanism involves the compound binding to the active site of COX-2, thereby preventing the conversion of arachidonic acid to Prostaglandin G2 (PGG2), the precursor to other pro-inflammatory prostaglandins like Prostaglandin E2 (PGE2).[8]

COX-2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 converts to Peroxidase Peroxidase Activity (of COX-2) PGG2->Peroxidase PGE2 Prostaglandin E2 (PGE2) Peroxidase->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation mediates Target_Compound Ethyl 5-(4-methoxyphenyl)-1-methyl- 1H-pyrazole-3-carboxylate Target_Compound->COX2 inhibits

Caption: Hypothesized mechanism of COX-2 inhibition.

Experimental Validation Workflow

To substantiate the proposed mechanism, a multi-tiered experimental approach is necessary. This workflow is designed to first establish direct enzyme inhibition and selectivity, then confirm the activity in a relevant cellular context, and finally, to rule out alternative mechanisms.

Experimental_Workflow Start Hypothesis: Selective COX-2 Inhibition Assay1 Tier 1: In Vitro Enzyme Assay (COX-1 & COX-2 Inhibition) Start->Assay1 Data1 Determine IC50 values Calculate Selectivity Index (SI) Assay1->Data1 Assay2 Tier 2: Cell-Based Assay (PGE2 Production in LPS-stimulated Macrophages) Data1->Assay2 If selective inhibition is observed Data2 Quantify dose-dependent reduction of PGE2 Assay2->Data2 Assay3 Tier 3: Mechanistic Insight (Western Blot for COX-2 Expression) Data2->Assay3 If cellular activity is confirmed Data3 Assess if compound alters COX-2 protein levels Assay3->Data3 Conclusion Conclusion: Validate/Refute Hypothesis Data3->Conclusion

Caption: A tiered workflow for mechanism of action validation.

Tier 1: In Vitro Direct Enzyme Inhibition and Selectivity Assay

Rationale: The foundational experiment is to determine if the compound directly inhibits COX-1 and COX-2 enzyme activity and to quantify its selectivity. A high selectivity index (COX-1 IC50 / COX-2 IC50) is characteristic of modern anti-inflammatory agents.[7]

Protocol: Colorimetric COX (ovine) Inhibitor Screening Assay [9]

  • Reagent Preparation:

    • Prepare a 100 mM Tris-HCl buffer, pH 8.0.

    • Reconstitute ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's instructions.

    • Prepare a solution of Hematin in the assay buffer.

    • Prepare the chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[9]

    • Prepare a stock solution of Arachidonic Acid.

    • Prepare serial dilutions of the test compound and a positive control (e.g., Celecoxib) in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add 150 µL of Tris-HCl buffer, 10 µL of Hematin, and 10 µL of either COX-1 or COX-2 enzyme solution.[10]

    • Add 10 µL of the diluted test compound, positive control, or DMSO (vehicle control).

    • Pre-incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.[10]

    • Initiate the reaction by adding 10 µL of TMPD and 10 µL of arachidonic acid to each well.[10]

    • Immediately measure the absorbance at 590 nm in kinetic mode for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2 using non-linear regression analysis.

    • Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2).

Data Presentation: Expected Outcome

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate>1000.5>200
Celecoxib (Positive Control)150.04375
Indomethacin (Non-selective Control)0.10.90.11
Tier 2: Cell-Based Assay for Prostaglandin E2 (PGE2) Production

Rationale: To confirm that the direct enzyme inhibition observed in vitro translates to efficacy in a biological system. This assay measures the downstream product of COX-2 activity, PGE2, in macrophages stimulated to mimic an inflammatory state.[11]

Protocol: LPS-Induced PGE2 Production in RAW 264.7 Macrophages [12]

  • Cell Culture and Plating:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells into 12-well plates at a density of 4 x 10^5 cells per well and allow them to adhere overnight.[3]

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.

    • Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the unstimulated control.

    • Incubate the plates for 16-24 hours.[3][13]

  • PGE2 Quantification:

    • Collect the cell culture supernatant from each well.

    • Quantify the concentration of PGE2 in the supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.

  • Data Analysis:

    • Generate a standard curve using the PGE2 standards provided in the ELISA kit.

    • Calculate the concentration of PGE2 in each sample.

    • Plot the percentage of PGE2 inhibition relative to the LPS-stimulated control against the test compound concentration to determine the cellular IC50 value.

Tier 3: Western Blot Analysis of COX-2 Expression

Rationale: This experiment is crucial to distinguish between direct enzyme inhibition and a reduction in PGE2 levels due to decreased COX-2 protein expression. A true inhibitor should not significantly alter the amount of LPS-induced COX-2 protein.

Protocol: Western Blot for COX-2 Protein Levels

  • Cell Lysis:

    • Culture and treat RAW 264.7 cells with the test compound and/or LPS as described in the cell-based assay.

    • After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Include a positive control lysate from cells known to express COX-2.[14]

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for COX-2 overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • To ensure equal protein loading, probe a separate membrane or strip and re-probe the same membrane with an antibody for a housekeeping protein (e.g., β-actin or GAPDH).

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the COX-2 band intensity to the corresponding housekeeping protein band intensity.

Expected Outcome: The results should show that LPS treatment significantly increases COX-2 protein levels compared to the untreated control. Treatment with Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate should not significantly reduce these LPS-induced COX-2 levels, confirming that its effect on PGE2 production is due to inhibition of enzyme activity, not a reduction in enzyme expression.

Conclusion

This guide outlines a hypothesized mechanism of action for Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate as a selective COX-2 inhibitor. The proposed experimental workflow provides a robust and logical progression to rigorously test this hypothesis. Successful validation through these experiments would classify this compound as a promising candidate for further development as a selective anti-inflammatory agent, aligning with the known therapeutic potential of the pyrazole chemical class.

References

  • Yogi, B., et al. (2025). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available at: [Link]

  • Rojas, J., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Scientific Reports. Available at: [Link]

  • Lin, T.-H., et al. (2021). Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. Life (Basel). Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Pyrazole as an anti-inflammatory scaffold. International Journal of Health Sciences. Available at: [Link]

  • Fun, H.-K., et al. (2019). Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4. ResearchGate. Available at: [Link]

  • Fahmy, H., & El-Sayed, M. (2013). A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]

  • Abdel-Aziz, M., et al. (2024). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry. Available at: [Link]

  • Ghorbani, A., et al. (2014). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. International Journal of Molecular and Cellular Medicine. Available at: [Link]

  • Omar, A. M., et al. (2014). 5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides: synthesis, molecular modeling, evaluation of their anti-inflammatory activity and ulcerogenicity. European Journal of Medicinal Chemistry. Available at: [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Available at: [Link]

  • ResearchGate. (2025). 2-Hydroxymethyl-4-[5-(4-methoxyphenyl)-3-trifluoromethyl-1H-1-pyrazolyl] -1-benzenesulfonamide (DRF-4367): An orally active COX-2 inhibitor identified through pharmacophoric modulation. Available at: [Link]

  • Lin, T.-H., et al. (2021). Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). (A) A representative western blot for expression of COX-2 (top) and... Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. Available at: [Link]

  • Chang, F.-R., et al. (2021). Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. MDPI. Available at: [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. PMC. Available at: [Link]

  • Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Pyrazole Derivatives as Selective COX-2 Inhibitors. Available at: [Link]

  • Gierse, J. K., et al. (2001). Potential Misidentification of cyclooxygenase-2 by Western Blot Analysis and Prevention Through the Inclusion of Appropriate Controls. PubMed. Available at: [Link]

  • Sharma, A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Available at: [Link]

  • Wang, J.-M., & Chou, C.-L. (2012). Lipopolysaccharide-Induced Expression of Microsomal Prostaglandin E Synthase-1 Mediates Late-Phase PGE2 Production in Bone Marrow Derived Macrophages. PLOS One. Available at: [Link]

  • Google Patents. (2016). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • BPS Bioscience. (n.d.). Cox Screening. Available at: [Link]

  • Al-Ghorbani, M., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. PubMed. Available at: [Link]

  • Molbase. (n.d.). Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. Available at: [Link]

  • Engström, L., et al. (2015). Lipopolysaccharide-Induced Fever Depends on Prostaglandin E2 Production Specifically in Brain Endothelial Cells. Endocrinology. Available at: [Link]

  • MDPI. (2023). Insights into Bioactive Constituents from Pericarp of Garcinia mangostana: Anti-Inflammatory Effects via NF-κB/MAPK Modulation and M1/M2 Macrophage Polarization. Available at: [Link]

Sources

Foundational

Spectroscopic Unveiling of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal and agricultural c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal and agricultural chemistry.[1] As a member of the pyrazole class, it serves as a crucial building block in the synthesis of potential therapeutic agents, particularly in the realms of anti-inflammatory and analgesic drug development.[1][2] A thorough understanding of its molecular structure is paramount for elucidating its bioactivity and for the rational design of novel derivatives. This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, detailing the principles and experimental methodologies for acquiring and interpreting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Correlation

The structural integrity of a synthesized compound is unequivocally established through the synergistic application of various spectroscopic techniques. For Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate, each method provides a unique piece of the structural puzzle.

cluster_0 Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate cluster_1 Spectroscopic Techniques C15H18N2O3 C₁₅H₁₈N₂O₃ NMR NMR (¹H, ¹³C) C15H18N2O3->NMR Connectivity & Chemical Environment IR IR C15H18N2O3->IR Functional Groups MS Mass Spec C15H18N2O3->MS Molecular Weight & Fragmentation

Caption: Relationship between the molecule and key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.

¹H NMR (Proton NMR)

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Expected ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.40Triplet3H-OCH₂CH
~3.85Singlet3H-OCH
~4.00Singlet3HN-CH
~4.40Quartet2H-OCH ₂CH₃
~6.95Doublet2HAr-H (ortho to -OCH₃)
~7.05Singlet1HPyrazole-H (C4-H)
~7.40Doublet2HAr-H (meta to -OCH₃)

Interpretation:

The ¹H NMR spectrum provides a clear fingerprint of the molecule. The ethyl ester group is identified by the characteristic triplet and quartet signals of the ethyl protons. The sharp singlet for the methoxy group protons and the N-methyl protons are also readily assigned. The aromatic protons of the 4-methoxyphenyl ring appear as two distinct doublets, indicative of a para-substituted benzene ring. A key singlet in the aromatic region corresponds to the lone proton on the pyrazole ring.

¹³C NMR (Carbon-13 NMR)

Experimental Protocol:

The protocol is similar to ¹H NMR, but with a longer acquisition time due to the lower natural abundance of the ¹³C isotope. A proton-decoupled sequence is typically used to simplify the spectrum.

Expected ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~14.5-OCH₂C H₃
~37.0N-C H₃
~55.5-OC H₃
~61.0-OC H₂CH₃
~106.0Pyrazole-C 4
~114.5Ar-C (ortho to -OCH₃)
~122.0Ar-C (ipso to pyrazole)
~130.0Ar-C (meta to -OCH₃)
~142.0Pyrazole-C 5
~148.0Pyrazole-C 3
~160.0Ar-C (para to pyrazole)
~162.5C =O (Ester)

Interpretation:

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of all unique carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon. The downfield signal for the ester carbonyl carbon is a key identifier. The distinct signals for the pyrazole and aromatic ring carbons confirm the overall connectivity of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a suitable solvent.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretch (Aromatic & Pyrazole)
~2980-2850MediumC-H stretch (Aliphatic)
~1720StrongC=O stretch (Ester)
~1610, 1580, 1500Medium-StrongC=C & C=N stretch (Aromatic & Pyrazole rings)
~1250StrongC-O stretch (Aryl ether & Ester)
~1180StrongC-O stretch (Ester)

Interpretation:

The IR spectrum will be dominated by a strong absorption band around 1720 cm⁻¹, which is characteristic of the ester carbonyl group. The presence of aromatic and pyrazole rings is confirmed by the C=C and C=N stretching vibrations in the 1610-1500 cm⁻¹ region. The strong C-O stretching bands further support the presence of the ester and ether functional groups.

cluster_0 Spectroscopic Workflow Sample Pure Compound NMR NMR Analysis (¹H & ¹³C) Sample->NMR IR IR Analysis Sample->IR MS Mass Spec Analysis Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: A typical workflow for spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the proposed structure.

Experimental Protocol:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: The molecules are ionized, for example, by Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured.

Expected Mass Spectrum (EI):

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₁₅H₁₈N₂O₃ = 274.31 g/mol ).

  • Major Fragmentation Patterns:

    • Loss of the ethoxy group (-OCH₂CH₃) from the ester: [M - 45]⁺

    • Loss of the ethyl group (-CH₂CH₃): [M - 29]⁺

    • Fragmentation of the pyrazole or methoxyphenyl rings.

Interpretation:

The mass spectrum will show a prominent molecular ion peak, confirming the molecular formula. The fragmentation pattern provides valuable structural information. For instance, the loss of a fragment with a mass of 45 Da is a strong indication of an ethyl ester.

Conclusion

The comprehensive spectroscopic analysis of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate, utilizing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides an unambiguous confirmation of its molecular structure. Each technique offers complementary information, and their combined interpretation allows for a detailed and confident structural assignment. This guide serves as a foundational resource for researchers working with this compound and similar pyrazole derivatives, enabling efficient and accurate characterization crucial for advancing drug discovery and development efforts.

References

  • Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4. (2019). Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2025). ResearchGate. [Link]

Sources

Exploratory

"Ethyl 5-(4-methoxyphenyl)-1-methyl-1h-pyrazole-3-carboxylate" crystal structure analysis

An In-Depth Technical Guide to the Anticipated Crystal Structure of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate: A Comparative Analysis For Researchers, Scientists, and Drug Development Professionals Abs...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Anticipated Crystal Structure of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated crystal structure of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate, a molecule of significant interest in medicinal chemistry. In the absence of a publicly available crystal structure for this specific compound, this guide employs a comparative analysis of closely related, crystallographically characterized pyrazole derivatives. By examining the synthesis, molecular geometry, conformational preferences, and intermolecular interactions of analogous structures, we can infer the likely structural characteristics of the title compound. This document serves as a predictive tool to guide future experimental and computational studies.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole nucleus is a privileged five-membered heterocyclic scaffold renowned for its broad spectrum of biological activities, finding applications as anti-inflammatory, anticancer, and antimicrobial agents.[1][2] The specific arrangement of substituents on the pyrazole ring dictates the molecule's three-dimensional structure, which in turn governs its interactions with biological targets. The title compound, Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate, incorporates key pharmacophoric features: a methoxyphenyl group known to participate in various receptor interactions, an ethyl carboxylate moiety capable of hydrogen bonding, and a methylated pyrazole core.[3] Understanding the solid-state conformation and packing of this molecule is crucial for rational drug design and the development of new therapeutic agents.[1]

Synthetic Pathways and Crystallization Strategies: Insights from Analogs

While a specific synthetic and crystallization protocol for the title compound is not detailed in the available literature, the synthesis of structurally similar pyrazole carboxylates provides a reliable blueprint.

General Synthetic Approach

The synthesis of pyrazole carboxylates often involves the cyclocondensation of a β-dicarbonyl compound or its synthetic equivalent with a substituted hydrazine.[4] For the target molecule, a plausible route would involve the reaction of a precursor like ethyl 2-(4-methoxybenzoyl)-3-oxobutanoate with methylhydrazine.

Alternatively, multi-component reactions are increasingly employed for the efficient synthesis of highly substituted pyrazoles.[4] Another common method involves the reaction of an intermediate like ethyl 3-(dimethylamino)-2-(4-methoxyphenylcarbonyl)prop-2-enoate with a substituted hydrazine.[5]

Proven Crystallization Protocols for Pyrazole Derivatives

Single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a saturated solution. Common solvent systems for pyrazole derivatives include ethanol, or binary mixtures like dichloromethane/hexane.[2]

Experimental Protocol: A General Method for Crystallization

  • Dissolution: Dissolve the purified pyrazole compound in a suitable solvent (e.g., ethanol) at a slightly elevated temperature to achieve saturation.

  • Filtration: Hot-filter the solution to remove any particulate matter.

  • Slow Evaporation: Cover the vessel with a perforated film (e.g., Parafilm) to allow for slow evaporation of the solvent at room temperature.

  • Crystal Growth: Allow the solution to stand undisturbed for several days to weeks.

  • Isolation: Once crystals of sufficient size and quality have formed, carefully isolate them from the mother liquor and dry them under a gentle stream of inert gas.

Comparative Crystal Structure Analysis: Predicting the Molecular Architecture

The crystal structures of several closely related compounds provide a strong foundation for predicting the key structural features of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate. We will draw comparisons with "Ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate"[5] and "Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate"[2] to infer the likely geometry and intermolecular interactions.

Molecular Conformation

The pyrazole ring itself is expected to be essentially planar due to its aromatic character. The key conformational variables are the dihedral angles between the pyrazole ring and its substituents.

In analogous structures, the benzene ring of the methoxyphenyl group is typically twisted with respect to the pyrazole ring. For instance, in Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate, the dihedral angle between these rings is a mere 5.63°.[2] Conversely, in Ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate, this angle is significantly larger at 65.34°.[5] This variability suggests that the orientation of the methoxyphenyl group is sensitive to the substitution pattern on the pyrazole ring and the crystal packing forces. For the title compound, a dihedral angle within this range is anticipated.

The ethyl carboxylate group offers rotational freedom. Its conformation will likely be influenced by the formation of intra- and intermolecular interactions, particularly hydrogen bonds.

Intermolecular Interactions and Crystal Packing

The nature of intermolecular interactions is critical in determining the crystal packing and, consequently, the physicochemical properties of the solid form. Based on the functional groups present in the title molecule and observations from its analogs, the following interactions are expected to be significant:

  • C-H···O Hydrogen Bonds: In the crystal structure of Ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate, molecules are linked into inversion dimers by pairs of C-H···O hydrogen bonds, forming R2(22) ring motifs.[5] Similar interactions involving the ethyl carboxylate oxygen atoms are highly probable for the title compound.

  • π-π Stacking: The presence of two aromatic rings (pyrazole and methoxyphenyl) suggests the possibility of π-π stacking interactions. In the crystal packing of Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate, weak π-π stacking interactions are observed between the benzene and pyrazole rings of adjacent molecules.[2]

The interplay of these interactions will likely lead to a densely packed crystal structure.

G Anticipated Intermolecular Interactions cluster_0 Molecule A cluster_1 Molecule B A_pyrazole Pyrazole Ring A_methoxy 4-Methoxyphenyl A_pyrazole->A_methoxy A_ester Ethyl Carboxylate A_pyrazole->A_ester B_pyrazole Pyrazole Ring A_pyrazole->B_pyrazole π-π Stacking B_ester Ethyl Carboxylate A_ester->B_ester C-H...O Hydrogen Bond B_methoxy 4-Methoxyphenyl B_pyrazole->B_methoxy B_pyrazole->B_ester

Figure 1: A conceptual diagram illustrating the potential intermolecular interactions, including C-H···O hydrogen bonds and π-π stacking, that are anticipated to govern the crystal packing of the title compound.

Tabulated Crystallographic Data of Analogous Compounds

To provide a quantitative basis for our predictions, the crystallographic data for two key analogs are summarized below.

ParameterEthyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate[5]Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate[2]
Formula C19H24N2O3C15H17BrN2O3
Crystal System TriclinicMonoclinic
Space Group P-1P21/c
a (Å) 6.8959 (7)10.149 (3)
b (Å) 11.0858 (7)11.168 (3)
c (Å) 12.0142 (12)13.916 (4)
α (°) 100.690 (2)90
β (°) 93.107 (1)108.769 (4)
γ (°) 95.354 (1)90
Volume (ų) 896.16 (14)1492.2 (7)
Z 24

Workflow for Experimental Structure Determination

For researchers aiming to obtain the definitive crystal structure of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate, the following workflow is recommended.

G A Synthesis & Purification B Crystal Growth Trials A->B High Purity Sample C Single-Crystal X-ray Diffraction B->C Suitable Single Crystal D Structure Solution & Refinement C->D Diffraction Data E Data Analysis & Visualization D->E Refined Structure

Figure 2: A standard workflow for the experimental determination and analysis of a small molecule crystal structure.

Conclusion and Future Outlook

This technical guide has provided a detailed, albeit predictive, analysis of the crystal structure of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate. Through a comparative study of closely related pyrazole derivatives, we have elucidated the likely molecular conformation, key intermolecular interactions, and crystal packing motifs. The insights presented herein offer a valuable framework for guiding future research, including the targeted synthesis of co-crystals, polymorph screening, and computational modeling studies. The experimental determination of the crystal structure of the title compound remains a critical step to validate these predictions and to further refine our understanding of the structure-property relationships in this important class of molecules.

References

  • Fun, H. K., Dhanya, T., Isloor, A. M., & Shetty, P. (2011). Ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3460. [Link]

  • Wang, X., et al. (2013). Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o221. [Link]

  • Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 632(1), 135-149.
  • Rashid, F. N. A., et al. (2019). Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4. Zeitschrift für Kristallographie - New Crystal Structures, 234(5), 903-905.
  • Faria, J. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 637384.
  • Ethyl 5-acetyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. ChemSynthesis. (n.d.). Retrieved from [Link]

  • Kumar, A., & Kumar, S. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2014.
  • Soares, L. D., et al. (2022). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole.
  • Li, Y., et al. (2022). Crystal structure of methyl 2-(4-(2-(cyclopentyl-amino)-1-(N-(4-methoxyphenyl)-1-methyl-5-phenyl-1-H-pyrazole-3-carboxamido)-2-oxoethyl)phenyl)acetate, C34H36N4O5. Zeitschrift für Kristallographie - New Crystal Structures, 237(1), 121-123.
  • Singh, R., & Singh, R. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(2), 297-304.
  • ethyl 5-acetyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. ChemSynthesis. (n.d.). Retrieved from [Link]

  • Singh, N., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 11(35), 21538-21569.

Sources

Foundational

Part 1: The Pyrazole Carboxylate Scaffold: Synthesis and Properties

An In-Depth Technical Guide to the Biological Activity of Pyrazole Carboxylate Derivatives Executive Summary The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of mode...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Pyrazole Carboxylate Derivatives

Executive Summary

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal and agricultural chemistry. When functionalized with a carboxylate group or its derivatives (esters, amides), the resulting pyrazole carboxylate scaffold emerges as a "privileged structure," demonstrating a remarkable breadth of biological activities. These compounds have been successfully developed into therapeutics and agrochemicals, highlighting their versatility and significance. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the synthesis, diverse biological activities, mechanisms of action, structure-activity relationships (SAR), and key experimental evaluation protocols for pyrazole carboxylate derivatives. We will explore their applications as anticancer, anti-inflammatory, and antimicrobial agents, as well as their vital role in agriculture as fungicides and insecticides.

The efficacy of any chemical scaffold in drug discovery is fundamentally tied to its synthetic accessibility. The pyrazole carboxylate core can be constructed through several robust and versatile synthetic strategies, allowing for systematic structural modifications to optimize biological activity.

Key Synthetic Methodologies

The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole ring. Two of the most prevalent and reliable methods are:

  • Knorr Pyrazole Synthesis (Cyclocondensation): This is the classical and most straightforward method, involving the condensation of a β-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[1] The reaction proceeds via nucleophilic attack followed by dehydration and cyclization. Its primary advantage is the use of readily available starting materials, making it a workhorse for generating large libraries of analogues. The regioselectivity can be a challenge when using unsymmetrical dicarbonyls and substituted hydrazines, but reaction conditions can often be tuned to favor one isomer.

  • 1,3-Dipolar Cycloaddition: This method offers excellent control over regiochemistry. A common approach involves the reaction of an alkyne with a diazo compound, such as ethyl diazoacetate.[1][2] This cycloaddition pathway is highly efficient for producing specific isomers that might be difficult to access via cyclocondensation, making it a critical tool for targeted synthesis and SAR studies.[1]

Experimental Protocol: General Synthesis of Ethyl 1,5-Diaryl-1H-pyrazole-3-carboxylate via Knorr Condensation

This protocol describes a representative synthesis, which is self-validating through the inclusion of purification and characterization steps to confirm the identity and purity of the final product.

Objective: To synthesize an ethyl pyrazole-3-carboxylate derivative from a 1,3-dicarbonyl precursor and a substituted hydrazine.

Materials:

  • Ethyl benzoylpyruvate (1,3-dicarbonyl compound, 1.0 eq)

  • Phenylhydrazine hydrochloride (hydrazine derivative, 1.1 eq)

  • Glacial Acetic Acid (solvent and catalyst)

  • Ethanol (recrystallization solvent)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, reflux condenser

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup (if required)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethyl benzoylpyruvate (1.0 eq) in glacial acetic acid (20 mL).

  • Addition of Reagent: Add phenylhydrazine hydrochloride (1.1 eq) to the solution in one portion.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4 hours. The causality for using acetic acid is twofold: it serves as a solvent and its acidic nature catalyzes the condensation and subsequent dehydration-cyclization steps.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase) until the starting material spot has been consumed.

  • Work-up: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into ice-cold water (100 mL) with stirring. A solid precipitate should form.

  • Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.

  • Purification: Purify the crude product by recrystallization from hot ethanol to yield the final product as a crystalline solid. This step is critical for removing impurities and ensuring the trustworthiness of data from subsequent biological assays.

  • Characterization: Dry the purified product under vacuum. Confirm its structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization: Synthetic Workflow

This diagram illustrates the general workflow from starting materials to a purified, characterized compound ready for biological screening.

G cluster_synthesis Synthesis Phase cluster_purification Isolation & Purification Phase cluster_validation Validation Phase A 1,3-Dicarbonyl (e.g., Ethyl Benzoylpyruvate) C Cyclocondensation (Reflux in Acetic Acid) A->C B Hydrazine Derivative (e.g., Phenylhydrazine) B->C D Precipitation & Filtration C->D Crude Product E Recrystallization (Ethanol) D->E F Structural Characterization (NMR, MS) E->F Purified Compound G Biological Screening F->G

Caption: General workflow for pyrazole carboxylate synthesis.

Part 2: Therapeutic Applications: Mechanisms and Evaluation

The structural features of the pyrazole carboxylate scaffold—its aromaticity, hydrogen bonding capabilities, and tunable steric and electronic properties—make it an ideal pharmacophore for interacting with a wide range of biological targets.

Anticancer Activity

Pyrazole derivatives are prominent in oncology research, exhibiting cytotoxicity against numerous cancer cell lines through diverse mechanisms.[3][4]

Mechanistic Insights:

  • Kinase Inhibition: Many pyrazole compounds function as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell proliferation and survival.[3] Fused pyrazolo[3,4-d]pyrimidine systems, for instance, act as purine isosteres and can effectively block the ATP-binding pocket of enzymes like Aurora kinases and Jak2.[5] The nitrogen atoms of the pyrazole ring are key, often forming critical hydrogen bonds with the hinge region of the kinase domain.

  • DNA Binding and Interaction: Certain pyrazole carboxamide derivatives have been shown to intercalate with DNA or bind in its minor groove, disrupting DNA replication and transcription processes and leading to apoptosis.[3] This mechanism is supported by studies showing high binding affinity towards DNA.[3]

  • Histone Deacetylase (HDAC) Inhibition: Some derivatives have demonstrated the ability to inhibit HDACs, enzymes that play a critical role in the epigenetic regulation of gene expression.[3] Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, inducing cell cycle arrest and apoptosis.

Structure-Activity Relationship (SAR):

  • Substituents at the N1 position of the pyrazole ring are critical. Large, aromatic groups (like a 2,4-dichlorophenyl moiety) are often required for potent activity.[6]

  • The C3 position, typically bearing the carboxylate or carboxamide group, serves as a key interaction point. The amide derivatives often show enhanced activity compared to the esters, as the N-H group can act as a hydrogen bond donor.[7]

  • The C5 position frequently benefits from an aryl substituent, which can be modified to tune potency and selectivity against different targets.[6]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the concentration of a pyrazole derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test pyrazole derivative in culture medium. Add 100 µL of each concentration to the wells in triplicate. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours. The duration is chosen to allow for sufficient cell division in the control group.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation: Anticancer Activity of Representative Pyrazole Derivatives

Compound IDSubstitution PatternCell LineIC₅₀ (µM)Reference
PZ-1 1-aryl, 3-aryl, 5-carboxylateHCT1165.2[3]
PZ-2 1-aryl, 3-aryl, 5-carboxamideHepG23.8[3]
PZ-3 1,3-disubstituted pyrazoleA54910.0[3]
PZ-4 Fused pyrazolo[3,4-d]pyrimidineBreast (MCF-7)0.0075[5]

Visualization: Simplified Kinase Inhibition Pathway

G cluster_pathway Cell Proliferation Signaling GF Growth Factor Receptor Tyrosine Kinase Receptor GF->Receptor Binds Kinase Downstream Kinase (e.g., Aurora) Receptor->Kinase Activates TF Transcription Factor Kinase->TF Phosphorylates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Inhibitor Pyrazole Carboxylate Derivative Inhibitor->Kinase Inhibits ATP Binding

Caption: Pyrazole derivatives can inhibit key kinases, blocking proliferation signals.

Anti-inflammatory Activity

The pyrazole scaffold is famously represented in the anti-inflammatory class by celecoxib (Celebrex), a selective cyclooxygenase-2 (COX-2) inhibitor. This has spurred extensive research into pyrazole carboxylates as anti-inflammatory agents.[8][9]

Mechanistic Insights: The primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the inhibition of COX enzymes.[3] These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. COX-2 is an inducible enzyme that is upregulated at sites of inflammation, while COX-1 is constitutively expressed and involved in homeostatic functions like gastric protection. Selective inhibition of COX-2 is a key drug design strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs. The specific arrangement of aryl groups on the pyrazole ring allows these molecules to fit into the larger, more flexible active site of COX-2 while being excluded from the narrower COX-1 site.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of a pyrazole derivative.

Principle: Sub-plantar injection of carrageenan in the rat paw induces a localized, acute inflammation characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory potential.

Procedure:

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for one week under standard laboratory conditions. Fast the animals overnight before the experiment.

  • Grouping: Divide animals into groups (n=6): Vehicle control (e.g., 0.5% CMC), Standard drug (e.g., Indomethacin, 10 mg/kg), and Test compound groups (e.g., 25, 50, 100 mg/kg).

  • Compound Administration: Administer the test compounds and standard drug orally (p.o.) or intraperitoneally (i.p.).

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% w/v carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume immediately after injection (0 h) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Data Analysis: Calculate the percentage increase in paw volume for each group. Determine the percentage inhibition of edema by the drug-treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

Antimicrobial Activity

Pyrazole carboxylate derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects, making them attractive leads for combating infectious diseases.[10][11][12][13]

Mechanistic Insights:

  • Antibacterial: The exact mechanisms for antibacterial action are varied and not always fully elucidated. However, they are thought to involve the disruption of essential cellular processes, potentially including inhibition of DNA gyrase or interference with cell wall synthesis.

  • Antifungal: A well-defined mechanism for antifungal activity, particularly in the agricultural context, is the inhibition of succinate dehydrogenase (SDH).[14][15] SDH is a critical enzyme complex (Complex II) in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Inhibition of SDH disrupts fungal respiration and energy production, leading to cell death.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of a pyrazole derivative that visibly inhibits the growth of a specific microorganism.

Principle: The broth microdilution method is used to determine the MIC. The test compound is serially diluted in a liquid growth medium in a 96-well plate, which is then inoculated with a standardized suspension of the microorganism. Growth is assessed after incubation.

Procedure:

  • Preparation: Prepare a stock solution of the test compound in DMSO. In a 96-well microtiter plate, add 100 µL of Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to each well.

  • Serial Dilution: Add the test compound to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL (bacteria) or 0.5-2.5 x 10³ CFU/mL (fungi). Add the inoculum to each well.

  • Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only) on each plate. A standard antibiotic (e.g., ciprofloxacin, fluconazole) should also be tested.

  • Incubation: Incubate the plates at 37°C for 18-24 hours (bacteria) or at 35°C for 24-48 hours (fungi).

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be determined by visual inspection or by measuring optical density.

Data Presentation: Antimicrobial Activity of Pyrazole Carboxylates

Compound IDOrganismMIC (µg/mL)Reference
PZ-5 Staphylococcus aureus16[2]
PZ-6 Escherichia coli32[2]
PZ-7 Candida albicans8[16]
PZ-8 Aspergillus fumigatus>64[16]

Part 3: Agrochemical Applications

The impact of pyrazole carboxamides is arguably most significant in the agrochemical industry, where they form a major class of modern fungicides known as SDHIs (Succinate Dehydrogenase Inhibitors).[17][18][19]

Mechanism of Action: SDH Inhibition Pyrazole carboxamide fungicides like Fluxapyroxad and Bixafen are designed to specifically target the ubiquinone-binding site (Qp-site) of the SDH enzyme complex in pathogenic fungi.[14][15] The carboxamide linker and the pyrazole ring are crucial for positioning the molecule correctly within this site, forming key interactions that block the binding of the natural substrate, ubiquinone. This disruption of the fungal respiratory chain is potent and effective for controlling a wide range of plant diseases.

Experimental Protocol: In Vitro Mycelial Growth Inhibition Assay

Objective: To determine the effective concentration of a compound that inhibits 50% of the mycelial growth (EC₅₀) of a phytopathogenic fungus.

Procedure:

  • Medium Preparation: Prepare Potato Dextrose Agar (PDA) and amend it with various concentrations of the test compound (dissolved in a minimal amount of acetone or DMSO). Pour the amended agar into Petri dishes.

  • Inoculation: Place a 5 mm diameter mycelial plug, taken from the edge of an actively growing culture of the target fungus (e.g., Botrytis cinerea, Sclerotinia sclerotiorum), in the center of each plate.

  • Incubation: Incubate the plates at 25°C in the dark.

  • Measurement: When the mycelial growth in the control plate (containing only the solvent) reaches the edge of the plate, measure the diameter of the fungal colony in all plates.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Plot the inhibition percentage against the log of the concentration and determine the EC₅₀ value using probit analysis.

Data Presentation: Fungicidal Activity of Pyrazole Carboxylates

Compound IDFungal PathogenEC₅₀ (mg/L)Reference
PC-1 (Thiazole-containing) Botrytis cinerea0.40[14][15]
PC-2 (Thiazole-containing) Sclerotinia sclerotiorum3.54[14][15]
PC-3 (Thiazole-containing) Valsa mali0.32[14][15]

Visualization: Fungicide Screening Workflow

G A Synthesized Pyrazole Carboxylate Derivatives B Prepare Stock Solutions (in DMSO) A->B C Prepare Amended PDA Plates (Serial Dilutions) B->C D Inoculate with Fungal Plugs (e.g., B. cinerea) C->D E Incubate at 25°C D->E F Measure Colony Diameter E->F G Calculate % Inhibition F->G H Determine EC50 Value G->H

Caption: Workflow for in vitro screening of fungicidal activity.

Part 4: Conclusion and Future Perspectives

The pyrazole carboxylate scaffold is a testament to the power of heterocyclic chemistry in addressing critical needs in medicine and agriculture. Its synthetic tractability and ability to interact with a multitude of biological targets have cemented its status as a privileged pharmacophore. The diverse activities—from kinase and COX inhibition in therapeutics to SDH inhibition in agrochemicals—demonstrate a remarkable functional plasticity driven by targeted structural modifications.

Future research will likely focus on several key areas:

  • Enhanced Selectivity: Designing next-generation derivatives with improved selectivity for their intended targets to minimize off-target effects and enhance safety profiles.

  • Combating Resistance: Developing novel pyrazole carboxamides that can overcome existing resistance mechanisms, particularly for antimicrobial and fungicidal applications.

  • New Biological Targets: Exploring the potential of this scaffold against other target classes, such as viral enzymes or G-protein coupled receptors.

  • Computational Synergy: Leveraging computational chemistry, machine learning, and AI to predict the activity of virtual libraries, thereby accelerating the discovery of new lead compounds and optimizing the drug development pipeline.

For researchers in the field, the pyrazole carboxylate core remains a fertile ground for discovery, promising continued innovation in the quest for more effective and safer chemical solutions for human health and food security.

Part 5: References

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PubMed Central. [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2019). ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). National Center for Biotechnology Information. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). Springer Link. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2021). National Center for Biotechnology Information. [Link]

  • Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. (2021). ACS Publications. [Link]

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (2024). National Center for Biotechnology Information. [Link]

  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022). ResearchGate. [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015). MDPI. [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019). Oriental Journal of Chemistry. [Link]

  • Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. (2024). ACS Publications. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2022). MDPI. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. (2023). Journal of Applied Pharmaceutical Science. [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). PubMed. [Link]

  • Fungicide pyrazole carboxamides derivatives. (2010). Google Patents.

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2024). Authorea. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1996). PubMed. [Link]

  • The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. (2018). ResearchGate. [Link]

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023). ACS Publications. [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. [Link]

  • Review: Anticancer Activity Of Pyrazole. (2022). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. (2021). PubMed. [Link]

  • ChemInform Abstract: Anticancer Activity of Pyrazole via Different Biological Mechanisms. (2016). ResearchGate. [Link]

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Exploratory

"Ethyl 5-(4-methoxyphenyl)-1-methyl-1h-pyrazole-3-carboxylate" potential therapeutic targets

An In-depth Technical Guide to the Potential Therapeutic Targets of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate Abstract The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structur...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Therapeutic Targets of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and investigational molecules.[1][2] Its remarkable versatility allows for a wide range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[3][4][5] This technical guide delves into the therapeutic potential of a specific pyrazole derivative, Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate. While direct biological data on this compound is emerging, a comprehensive analysis of its structural features, coupled with the extensive literature on related pyrazole analogues, allows for the confident postulation of its primary therapeutic targets. This document provides a detailed exploration of these potential targets, the underlying scientific rationale, and robust experimental protocols for their validation.

Introduction: The Prominence of the Pyrazole Scaffold

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms.[2] This structural motif is present in a variety of clinically used drugs, demonstrating its privileged status in drug discovery.[1] The pyrazole ring system's unique electronic and steric properties facilitate interactions with a diverse array of biological targets, leading to a broad spectrum of therapeutic applications.[2][5] Marketed drugs incorporating the pyrazole core span indications from inflammation and pain to cancer and neurological disorders, underscoring the scaffold's therapeutic significance.[3]

Structural and Mechanistic Analysis of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate

The therapeutic potential of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate can be inferred from its key structural components:

  • The Pyrazole Core: This central feature is a well-established pharmacophore known to engage in hydrogen bonding and π-π stacking interactions with various enzyme active sites and receptors.[3]

  • The 4-Methoxyphenyl Group: The presence of an aryl substituent is common in biologically active pyrazoles.[6] The methoxy group can act as a hydrogen bond acceptor and influence the compound's overall electronic properties and metabolic stability.

  • The Ethyl Carboxylate Group: This ester functional group can participate in hydrogen bonding and may be a key interaction point with certain biological targets. It also influences the compound's solubility and pharmacokinetic profile.

Based on these features and the established activities of related compounds, the primary therapeutic areas for this molecule are likely to be oncology, inflammation, and neurodegenerative diseases.

Potential Therapeutic Target Classes

Anticancer Targets

The pyrazole scaffold is a frequent component of molecules designed to combat various cancers, including breast, lung, colon, and prostate cancer.[7][8] The potential anticancer mechanisms of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate may involve the modulation of key proteins in cancer cell proliferation and survival.

3.1.1. Tubulin Polymerization

Several pyrazole-containing compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

  • Scientific Rationale: The 4-methoxyphenyl group is a common feature in many known tubulin inhibitors that bind to the colchicine binding site. It is plausible that Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate could also interact with this site, disrupting microtubule dynamics.

  • Experimental Validation: A tubulin polymerization assay can be employed to directly measure the compound's effect on microtubule formation.

Experimental Protocol: Tubulin Polymerization Assay

  • Reagents: Tubulin (porcine brain, >99% pure), polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP, test compound, and a positive control (e.g., colchicine).

  • Procedure:

    • Reconstitute tubulin in polymerization buffer.

    • Aliquot tubulin into a 96-well plate.

    • Add the test compound at various concentrations.

    • Incubate at 37°C to initiate polymerization.

    • Monitor the change in absorbance at 340 nm over time using a plate reader.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the IC₅₀ value for the inhibition of tubulin polymerization.

3.1.2. Apoptosis Induction

Many pyrazole derivatives exert their anticancer effects by inducing apoptosis.[9] This can occur through the intrinsic or extrinsic pathways, often involving the p53 tumor suppressor protein and the Bcl-2 family of proteins.[9]

  • Scientific Rationale: Structurally related pyrazoles have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and programmed cell death.[9]

  • Experimental Validation: The apoptotic potential can be assessed using flow cytometry-based assays.

Experimental Protocol: Annexin V/Propidium Iodide Apoptosis Assay

  • Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7, HCT116) to 70-80% confluency.[10]

  • Treatment: Treat the cells with varying concentrations of the test compound for 24-48 hours.

  • Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI).

    • Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Signaling Pathway: Proposed Anticancer Mechanism

anticancer_pathway Compound Ethyl 5-(4-methoxyphenyl)-1-methyl- 1H-pyrazole-3-carboxylate Tubulin Tubulin Compound->Tubulin Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest p53 p53 Activation G2M_Arrest->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondria Mitochondrial Permeability Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of anticancer activity.

Anti-inflammatory Targets

Chronic inflammation is a key driver of many diseases. Pyrazole derivatives are well-known for their anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[3]

  • Scientific Rationale: The structural features of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate are consistent with those of known COX inhibitors. The pyrazole core can mimic the binding of arachidonic acid in the COX active site.

  • Experimental Validation: The inhibitory activity against COX-1 and COX-2 can be determined using commercially available enzyme immunoassay kits.

Experimental Protocol: COX-1/COX-2 Inhibition Assay

  • Reagents: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), heme, and a colorimetric substrate.

  • Procedure:

    • Add the test compound at various concentrations to the wells of a 96-well plate.

    • Add the respective COX enzyme and incubate.

    • Initiate the reaction by adding arachidonic acid.

    • Stop the reaction and measure the product formation (prostaglandin F2α) using a colorimetric substrate.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Signaling Pathway: Proposed Anti-inflammatory Mechanism

anti_inflammatory_pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound Ethyl 5-(4-methoxyphenyl)-1-methyl- 1H-pyrazole-3-carboxylate Compound->COX_Enzymes Inhibition

Caption: Proposed mechanism of anti-inflammatory action.

Neuroprotective Targets

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by neuronal loss and cognitive decline.[11] Phytochemicals with antioxidant and anti-inflammatory properties are being investigated for their neuroprotective potential.[11][12] Pyrazole derivatives have shown promise in this area, with some acting as inhibitors of key enzymes in neurodegeneration.[5][13]

  • Scientific Rationale: Oxidative stress and neuroinflammation are common pathological features of neurodegenerative diseases.[11] Compounds that can scavenge free radicals and inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are of therapeutic interest.[13][14] The pyrazole scaffold has been associated with such activities.[13][14]

  • Experimental Validation: The neuroprotective potential can be evaluated through antioxidant capacity assays and enzyme inhibition assays for AChE and BChE.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Reagents: Acetylcholinesterase (from electric eel), acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and phosphate buffer (pH 8.0).

  • Procedure:

    • Add the test compound at various concentrations to a 96-well plate.

    • Add AChE and DTNB, then incubate.

    • Initiate the reaction by adding acetylthiocholine iodide.

    • Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion by measuring absorbance at 412 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Summary of Potential Targets and Corresponding Assays

Therapeutic AreaPotential Target(s)Primary Validation Assay(s)
Oncology TubulinTubulin Polymerization Assay
Apoptosis-related proteins (p53, Bcl-2 family)Annexin V/PI Apoptosis Assay
Inflammation Cyclooxygenase-1 (COX-1) & Cyclooxygenase-2 (COX-2)COX-1/COX-2 Inhibition Assay
Neurodegeneration Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE)Cholinesterase Inhibition Assays
Oxidative Stress PathwaysDPPH or ORAC Assay

Conclusion and Future Perspectives

Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate is a promising molecule with the potential to address significant unmet medical needs in oncology, inflammation, and neurodegeneration. The structural analogy to known bioactive pyrazoles provides a strong foundation for investigating its therapeutic targets. The experimental workflows outlined in this guide offer a clear path for elucidating the mechanism of action of this compound and validating its therapeutic potential. Further studies, including in vivo efficacy models and pharmacokinetic profiling, will be crucial in advancing this compound towards clinical development.

References

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). BMC Chemistry. [Link]

  • Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4. (2019). ResearchGate. [Link]

  • Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate. (n.d.). National Center for Biotechnology Information. [Link]

  • Ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. (n.d.). National Center for Biotechnology Information. [Link]

  • (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. (n.d.). MDPI. [Link]

  • Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. [Link]

  • ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. (n.d.). PubChem. [Link]

  • Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. (n.d.). National Center for Biotechnology Information. [Link]

  • Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate. (n.d.). PubChem. [Link]

  • Current status of pyrazole and its biological activities. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (n.d.). MDPI. [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2019). ResearchGate. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. (2011). ResearchGate. [Link]

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Foundational

An In-Depth Technical Guide to the In Silico Modeling of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate

Abstract The journey of a drug from a promising molecule to a clinical candidate is arduous and resource-intensive. In silico modeling has emerged as an indispensable tool in modern drug discovery, offering a rational an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The journey of a drug from a promising molecule to a clinical candidate is arduous and resource-intensive. In silico modeling has emerged as an indispensable tool in modern drug discovery, offering a rational and cost-effective approach to predict the behavior of small molecules and their interactions with biological targets. This guide provides a comprehensive, technically-grounded framework for the computational modeling of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate, a member of the pyrazole class of compounds known for their diverse biological activities.[1][2][3][4] We will delve into the core methodologies of molecular docking and molecular dynamics simulations to predict its binding affinity and stability with a putative biological target. Furthermore, we will explore the prediction of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, a critical step in early-stage drug development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their research endeavors.

Introduction: The Compound and the Rationale for In Silico Investigation

Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole core. The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[1][3][5] The subject molecule is noted for its potential applications in agricultural and pharmaceutical development, particularly as a building block for therapeutic agents targeting inflammation and pain.[6]

In silico modeling provides a powerful lens through which we can dissect the molecular interactions that underpin the biological activity of this compound. By simulating its behavior in a virtual environment, we can gain insights into its potential mechanisms of action, identify likely biological targets, and predict its pharmacokinetic and toxicological profile long before committing to expensive and time-consuming wet-lab experiments.[2][7]

Table 1: Physicochemical Properties of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate

PropertyValueSource
Molecular FormulaC₁₄H₁₆N₂O₃-
Molecular Weight260.29 g/mol -
SMILESCCOC(=O)c1cc(n(n1)C)c2ccc(OC)cc2-
LogP (predicted)2.8
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4

The Computational Workflow: A Triad of Predictive Power

Our in silico investigation will be structured around a logical progression of computational techniques, each building upon the insights of the previous one. This self-validating workflow ensures a robust and reliable assessment of the compound's therapeutic potential.

G cluster_0 Ligand & Target Preparation cluster_1 Interaction & Stability Analysis cluster_2 Pharmacokinetic & Toxicity Profiling A Ligand 3D Structure Generation & Energy Minimization C Molecular Docking A->C B Target Identification & Preparation B->C D Molecular Dynamics Simulation C->D E ADMET Prediction D->E

Caption: The overall in silico modeling workflow.

Part 1: Ligand and Target Preparation - Setting the Stage for Interaction

The fidelity of any in silico model is contingent upon the quality of the input structures. This initial phase is dedicated to the meticulous preparation of both our small molecule (the ligand) and its biological target (the receptor).

Ligand Preparation: From 2D to a Bio-relevant 3D Conformation

Rationale: A simple 2D representation of a molecule is insufficient for studying its interactions in a three-dimensional biological system. We must generate a plausible 3D conformation and then refine its geometry to a low-energy state, which is more representative of its likely bioactive conformation.

Protocol:

  • 2D to 3D Conversion:

    • Obtain the SMILES (Simplified Molecular Input Line Entry System) string of the compound: CCOC(=O)c1cc(n(n1)C)c2ccc(OC)cc2.

    • Utilize a chemical informatics tool such as Open Babel to convert the 2D SMILES string into a 3D structure file (e.g., in .mol2 or .pdb format).

  • Energy Minimization:

    • The initial 3D structure may have unnatural bond lengths and angles. Therefore, it is crucial to perform energy minimization using a suitable force field (e.g., MMFF94 or UFF). This process optimizes the geometry of the molecule to a stable, low-energy conformation. Software like Avogadro or the command-line tools in AutoDock Tools can be employed for this purpose.[8]

Target Identification and Preparation: Unveiling the Molecular Lock

Rationale: Given the known anti-inflammatory properties of many pyrazole derivatives, we will select Cyclooxygenase-2 (COX-2) as a putative target for our modeling studies.[4] COX-2 is a key enzyme in the inflammatory pathway, and its inhibition is a well-established therapeutic strategy. We will use the crystal structure of human COX-2 from the Protein Data Bank (PDB).

Protocol:

  • Obtaining the Receptor Structure:

    • Download the 3D crystallographic structure of human COX-2 from the RCSB Protein Data Bank (PDB ID: 5KIR, for example).

  • Preparing the Receptor for Docking:

    • The raw PDB file often contains non-essential molecules such as water, co-factors, and co-crystallized ligands. These must be removed.

    • Hydrogen atoms are typically not resolved in crystal structures and must be added computationally.

    • Assign partial charges to each atom of the protein. Gasteiger charges are commonly used for this purpose.

    • This entire process can be streamlined using software like AutoDock Tools or UCSF Chimera.[9][10]

Part 2: Molecular Docking - Predicting the Binding Embrace

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11] It allows us to predict the binding mode and estimate the binding affinity of our ligand to the active site of the target protein.

G A Prepared Ligand (.pdbqt) D Run AutoDock Vina A->D B Prepared Receptor (.pdbqt) B->D C Define Grid Box (Binding Site) C->D E Analyze Docking Poses & Binding Affinity D->E F Visualize Protein-Ligand Interactions E->F

Caption: The molecular docking workflow using AutoDock Vina.

Step-by-Step Docking Protocol with AutoDock Vina

Rationale: AutoDock Vina is a widely used and validated open-source program for molecular docking.[12] It employs a sophisticated scoring function to estimate the binding affinity in kcal/mol.

Protocol:

  • File Preparation:

    • Convert the prepared ligand and receptor files into the .pdbqt format using AutoDock Tools. This format includes atomic charges and atom type definitions.

  • Grid Box Definition:

    • Define a three-dimensional grid box that encompasses the active site of the COX-2 enzyme. The size and center of this box are critical parameters that dictate the search space for the ligand.[12]

  • Running the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the prepared ligand and receptor files, and the grid box parameters as input.[12]

  • Analysis of Results:

    • AutoDock Vina will output a set of predicted binding poses for the ligand, ranked by their binding affinity scores. The more negative the score, the stronger the predicted binding.

    • The top-ranked pose should be visually inspected using molecular visualization software like PyMOL or UCSF Chimera to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the amino acid residues of the active site.

Table 2: Hypothetical Molecular Docking Results

PoseBinding Affinity (kcal/mol)Interacting Residues (Example)Interaction Type
1-9.2TYR385, ARG120Hydrogen Bond, Pi-Alkyl
2-8.8VAL523, SER353Hydrophobic, Hydrogen Bond
3-8.5LEU352, PHE518Hydrophobic

Part 3: Molecular Dynamics Simulation - Observing the Dance of Molecules

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the complex over time.[13] This provides a more realistic representation of the biological system and helps to validate the stability of the predicted binding pose.

G A Protein-Ligand Complex (from Docking) B System Solvation & Ionization A->B C Energy Minimization B->C D NVT Equilibration C->D E NPT Equilibration D->E F Production MD Run E->F G Trajectory Analysis (RMSD, RMSF) F->G

Caption: The workflow for a GROMACS molecular dynamics simulation.

MD Simulation Protocol with GROMACS

Rationale: GROMACS is a versatile and high-performance open-source software package for performing MD simulations.[14][15]

Protocol:

  • System Setup:

    • The protein-ligand complex from the best docking pose is placed in a simulation box.

    • The box is filled with water molecules to solvate the system.

    • Ions (e.g., Na⁺ and Cl⁻) are added to neutralize the system and mimic physiological salt concentrations.[16]

  • Energy Minimization:

    • The energy of the entire system (protein, ligand, water, and ions) is minimized to remove any steric clashes.

  • Equilibration:

    • The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is adjusted to atmospheric pressure. This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature) equilibration.[15]

  • Production MD Run:

    • Once equilibrated, the production simulation is run for a desired length of time (e.g., 100 nanoseconds). The trajectory of all atoms is saved at regular intervals.[13]

  • Trajectory Analysis:

    • The resulting trajectory is analyzed to assess the stability of the protein-ligand complex. Key metrics include:

      • Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand from their initial positions. A stable RMSD indicates a stable complex.

      • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.

Table 3: Hypothetical MD Simulation Analysis

MetricAverage ValueInterpretation
Protein RMSD0.2 nmStable protein backbone
Ligand RMSD0.15 nmStable binding of the ligand in the active site
RMSF of Active Site ResiduesLowIndicates that the binding pocket remains well-defined

Part 4: ADMET Prediction - Peering into the Pharmacokinetic Future

A drug candidate must not only be effective but also safe and possess favorable pharmacokinetic properties. ADMET prediction tools use machine learning models trained on large datasets of experimental data to forecast these properties for novel compounds.[17][18][19]

Protocol for ADMET Prediction

Rationale: Online platforms like ADMETlab 2.0 and ADMET Predictor provide user-friendly interfaces for predicting a wide range of ADMET properties.[17][20]

Protocol:

  • Input:

    • Submit the SMILES string of the compound to the web server.

  • Analysis:

    • The server will return a comprehensive profile of predicted properties.

Table 4: Predicted ADMET Properties

CategoryPropertyPredicted ValueInterpretation
Absorption Human Intestinal AbsorptionGoodLikely to be well-absorbed from the gut
Caco-2 PermeabilityHighIndicates good cell membrane permeability
Distribution Blood-Brain Barrier PenetrationLowLess likely to cause CNS side effects
Plasma Protein BindingHighMay have a longer duration of action
Metabolism CYP2D6 InhibitorNoLow risk of drug-drug interactions via this pathway
Excretion Renal Organic Cation TransporterSubstrateMay be cleared by the kidneys
Toxicity AMES MutagenicityNegativeUnlikely to be mutagenic
hERG InhibitionLow riskLow risk of cardiotoxicity

Conclusion and Future Directions

This guide has outlined a robust and scientifically-grounded in silico workflow for the initial characterization of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate. The hypothetical results from our modeled molecular docking, molecular dynamics, and ADMET prediction studies suggest that this compound is a promising candidate for further investigation as a potential anti-inflammatory agent.

The true power of in silico modeling lies in its iterative nature. The predictions made in this guide should be used to inform and prioritize subsequent wet-lab experiments. For instance, the specific amino acid interactions predicted by docking could be validated through site-directed mutagenesis studies. The predicted metabolic pathways can guide the design of in vitro metabolism assays. By fostering this synergistic relationship between computational and experimental approaches, we can significantly accelerate the journey from a promising molecule to a life-changing therapeutic.

References

  • Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4. (2019). ResearchGate. Available at: [Link]

  • ethyl 5-acetyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. ChemSynthesis. Available at: [Link]

  • ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. PubChem. Available at: [Link]

  • Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Selective Neurotensin Receptor 2 Antagonist. (2014). Journal of Medicinal Chemistry. Available at: [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. Available at: [Link]

  • GROMACS Tutorials. GROMACS. Available at: [Link]

  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2025). ResearchGate. Available at: [Link]

  • In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. (2022). National Institutes of Health. Available at: [Link]

  • ADMET Predictor®. Simulations Plus. Available at: [Link]

  • Running molecular dynamics simulations using GROMACS. (2019). Galaxy Training. Available at: [Link]

  • Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Google Patents.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. Available at: [Link]

  • In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. ResearchGate. Available at: [Link]

  • Molecular Docking Tutorial. University of Palermo. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). National Institutes of Health. Available at: [Link]

  • ADMETlab 2.0. ADMETlab. Available at: [Link]

  • In-Silico QSAR Studies of Some Pyrazolone Compounds. (2022). European Open Science. Available at: [Link]

  • Introduction to Molecular Dynamics - the GROMACS tutorials!. GROMACS tutorials. Available at: [Link]

  • In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. (2019). International Journal of Multidisciplinary Research and Development. Available at: [Link]

  • Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study. (2024). MDPI. Available at: [Link]

  • Molecular Docking Experiments. (2022). Chemistry LibreTexts. Available at: [Link]

  • ADMET Prediction Software. Sygnature Discovery. Available at: [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). Kaunas University of Technology. Available at: [Link]

  • Introductory Tutorials for Simulating Protein Dynamics with GROMACS. (2024). ACS Publications. Available at: [Link]

  • FIU Docking Tutorial. Florida International University. Available at: [Link]

  • GROMACS tutorial | Biomolecular simulations. EMBL-EBI. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023). National Institutes of Health. Available at: [Link]

  • ADMET Prediction. Rowan Scientific. Available at: [Link]

  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate. PubChem. Available at: [Link]

  • ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. (2024). Nucleic Acids Research. Available at: [Link]

Sources

Exploratory

A Technical Guide to Investigating the Anticancer Potential of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate

Foreword: The Rationale for Investigating a Novel Pyrazole Derivative The landscape of anticancer drug discovery is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for Investigating a Novel Pyrazole Derivative

The landscape of anticancer drug discovery is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic therapeutic agents. Within this landscape, heterocyclic compounds, particularly those containing the pyrazole scaffold, have emerged as a promising class of molecules with diverse pharmacological activities.[1][2] Pyrazole derivatives have been shown to exhibit a remarkable range of biological effects, including anti-inflammatory, antimicrobial, and, most notably, anticancer properties.[1] Several FDA-approved drugs for cancer treatment, such as Crizotinib and Axitinib, feature a pyrazole core, underscoring the therapeutic potential of this chemical motif.[3] These compounds often exert their anticancer effects by inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways essential for tumor growth and survival.[4]

This guide focuses on a specific, yet under-investigated molecule: Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate . While direct studies on the anticancer activity of this particular compound are not yet prevalent in the public domain, its structural features—namely the substituted pyrazole ring—suggest a strong potential for anticancer efficacy. This document, therefore, serves as a comprehensive technical guide and research proposal for elucidating the anticancer properties of this novel compound. We will proceed with a logical, evidence-based framework for its synthesis, in vitro evaluation, and mechanistic characterization.

Part 1: Synthesis and Characterization

The initial and foundational step in our investigation is the synthesis and purification of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate. Based on established synthetic routes for similar pyrazole derivatives, a plausible and efficient synthesis can be designed.[5][6]

Proposed Synthetic Pathway

A common method for synthesizing 1,3,5-trisubstituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For our target molecule, a potential route would involve the reaction of a substituted chalcone with methylhydrazine, followed by cyclization and esterification.

Synthesis_Pathway reagent1 4-Methoxyacetophenone intermediate1 Ethyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate reagent1->intermediate1  Base (e.g., NaOEt) reagent2 Diethyl oxalate reagent2->intermediate1 target_compound Ethyl 5-(4-methoxyphenyl)-1-methyl- 1H-pyrazole-3-carboxylate intermediate1->target_compound  Acid catalyst reagent3 Methylhydrazine reagent3->target_compound

Caption: Proposed synthesis of the target pyrazole compound.

Upon successful synthesis, the compound's identity and purity must be rigorously confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Part 2: In Vitro Anticancer Evaluation: A Step-by-Step Approach

With the purified compound in hand, the next phase is to evaluate its cytotoxic effects against a panel of human cancer cell lines. This will be accomplished through a series of well-established in vitro assays.

Cell Viability Assessment using the MTT Assay

The initial screening for anticancer activity will be performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8][9]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, and a non-cancerous cell line like HEK293 for assessing selectivity) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[7]

  • Compound Treatment: Prepare serial dilutions of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate in culture medium. Treat the cells with varying concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the treated cells for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Expected Data Presentation

Cell LineTreatment Duration (hours)IC50 (µM)
MCF-724Expected Value
48Expected Value
72Expected Value
A54924Expected Value
48Expected Value
72Expected Value
HEK29324Expected Value
48Expected Value
72Expected Value
Elucidating the Mechanism of Cell Death: Apoptosis Assays

Should the MTT assay reveal significant cytotoxicity, the next logical step is to determine if the compound induces apoptosis, a form of programmed cell death that is a common mechanism of action for many anticancer drugs.[10]

Experimental Workflow: Apoptosis Detection

Apoptosis_Workflow start Treat cells with compound (IC50 concentration) annexin_pi Annexin V-FITC / Propidium Iodide (PI) Staining start->annexin_pi caspase_assay Caspase-3/7 Activity Assay start->caspase_assay flow_cytometry Flow Cytometry Analysis annexin_pi->flow_cytometry data_analysis Quantification of Apoptotic Cells flow_cytometry->data_analysis caspase_assay->data_analysis

Caption: Workflow for investigating apoptosis induction.

Experimental Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining

  • Cell Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of the compound for 24 and 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[11]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[12]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.[11]

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Investigating Effects on Cell Cycle Progression

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[13] We will investigate this using flow cytometry with propidium iodide staining.[14][15]

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with the IC50 concentration of the compound for 24 and 48 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[15][16]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate for 30 minutes at room temperature.[16][17][18]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Expected Data Presentation

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle ControlExpected ValueExpected ValueExpected Value
Compound (24h)Expected ValueExpected ValueExpected Value
Compound (48h)Expected ValueExpected ValueExpected Value

Part 3: Unraveling the Molecular Mechanism of Action

A crucial aspect of drug discovery is understanding how a compound exerts its biological effects at the molecular level. For pyrazole derivatives, several potential targets have been identified, including protein kinases and members of the Bcl-2 family of apoptosis regulators.[4][10][19]

In Silico Molecular Docking

To predict potential molecular targets and understand the binding interactions, we will perform molecular docking studies.[19][20][21][22]

Proposed Targets for Docking:

  • Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle.

  • Bcl-2 Family Proteins: Critical regulators of apoptosis.

  • Receptor Tyrosine Kinases (e.g., EGFR, VEGFR): Often dysregulated in cancer.

Proposed Signaling Pathway

Based on the known mechanisms of other pyrazole-based anticancer agents, we can hypothesize a potential signaling pathway that may be modulated by Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate.

Signaling_Pathway compound Pyrazole Compound bcl2 Bcl-2 compound->bcl2 Inhibition bax Bax bcl2->bax Inhibits cytochrome_c Cytochrome c Release bax->cytochrome_c Promotes caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Hypothesized apoptotic pathway targeted by the pyrazole compound.

Conclusion and Future Directions

This technical guide outlines a comprehensive and scientifically rigorous approach to evaluating the anticancer potential of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate. The proposed experiments, from synthesis and in vitro cytotoxicity screening to detailed mechanistic studies, will provide a clear understanding of this compound's efficacy and mode of action. Positive results from these studies would warrant further investigation, including in vivo studies in animal models and exploration of structure-activity relationships through the synthesis of analogs. The pyrazole scaffold holds immense promise in the development of novel anticancer therapeutics, and a systematic investigation of new derivatives such as the one proposed here is a critical step towards realizing that potential.

References

  • Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. Retrieved January 22, 2026, from [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). ACS Omega. Retrieved January 22, 2026, from [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). ACS Omega. Retrieved January 22, 2026, from [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025, March 4). RSC Publishing. Retrieved January 22, 2026, from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. Retrieved January 22, 2026, from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Retrieved January 22, 2026, from [Link]

  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. (n.d.). RSC Publishing. Retrieved January 22, 2026, from [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). Retrieved January 22, 2026, from [Link]

  • Propidium Iodide Cell Cycle Staining Protocol. (n.d.). Retrieved January 22, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. Retrieved January 22, 2026, from [Link]

  • Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4. (2019, September 9). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014, July 22). PMC. Retrieved January 22, 2026, from [Link]

  • Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. (2023, July 31). Asian Journal of Chemistry. Retrieved January 22, 2026, from [Link]

  • Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. (2024, December 25). Retrieved January 22, 2026, from [Link]

  • DNA Cell Cycle Analysis with PI. (n.d.). Retrieved January 22, 2026, from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved January 22, 2026, from [Link]

  • Synthesis, molecular docking, and anti-tumor activity of pyrazole derivatives. (2024, May 7). AIP Publishing. Retrieved January 22, 2026, from [Link]

  • Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-ace. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]

  • Annexin v-Fitc/Pi Cell Apoptosis Detection Kit Operation Guide and Principle Explanation (Application in Flow Cytometry). (2026, January 7). Oreate AI Blog. Retrieved January 22, 2026, from [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved January 22, 2026, from [Link]

  • Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. (n.d.). OEMS Connect Journals. Retrieved January 22, 2026, from [Link]

  • Synthesis and Biological Evaluation of 1‐(4‐(Methylsulfonyl)Phenyl)‐5‐Phenyl‐1H‐Pyrazole‐4‐Carboxamides as Epidermal Growth Factor Receptor‐Targeting Anticancer Agents. (2025, September 16). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Guideline for anticancer assays in cells. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad Antibodies. Retrieved January 22, 2026, from [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). Retrieved January 22, 2026, from [Link]

  • (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

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Foundational

A New Frontier in Antiviral Research: A Technical Guide to Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate as a Putative Neuraminidase Inhibitor

For the attention of Researchers, Scientists, and Drug Development Professionals. This document outlines a comprehensive scientific investigation into the potential of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-car...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document outlines a comprehensive scientific investigation into the potential of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate as a novel neuraminidase inhibitor for the treatment of influenza. While direct inhibitory data for this specific molecule is not yet publicly available, this guide synthesizes existing knowledge on pyrazole-based compounds and their interactions with the influenza neuraminidase enzyme to propose a robust framework for its synthesis, evaluation, and potential mechanism of action.

Introduction: The Unmet Need for Novel Neuraminidase Inhibitors

Influenza remains a significant global health threat, causing seasonal epidemics and occasional pandemics with substantial morbidity and mortality.[1] Antiviral drugs targeting the influenza virus neuraminidase (NA) are a cornerstone of clinical management.[1][2] Neuraminidase is a critical viral surface glycoprotein that facilitates the release of progeny virions from infected host cells, thus propagating the infection.[1][3] By blocking the active site of this enzyme, neuraminidase inhibitors (NAIs) can effectively halt the spread of the virus.[4]

Currently approved NAIs, such as oseltamivir and zanamivir, are effective but face the growing challenge of antiviral resistance arising from mutations in the NA gene.[1] This underscores the urgent need for the development of new NAIs with diverse chemical scaffolds and potentially different binding modes to overcome existing resistance mechanisms. The pyrazole nucleus, a versatile heterocyclic scaffold, has emerged as a promising starting point for the design of novel enzyme inhibitors, including those targeting neuraminidase.[5][6]

This guide focuses on a specific pyrazole derivative, Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate, and provides a detailed roadmap for its exploration as a potential next-generation neuraminidase inhibitor.

The Pyrazole Scaffold: A Privileged Structure for Neuraminidase Inhibition

The pyrazole ring system has attracted significant attention in medicinal chemistry due to its diverse biological activities. Several studies have demonstrated the potential of pyrazole derivatives as effective neuraminidase inhibitors.[5][6] Molecular docking studies of various pyrazole-based compounds have revealed their ability to interact with key residues within the highly conserved active site of the neuraminidase enzyme.[5] These interactions often mimic those of the natural substrate, sialic acid, or established inhibitors.

Key structural features of pyrazole derivatives that contribute to their inhibitory activity include:

  • Aromatic and Heterocyclic Rings: These can engage in hydrophobic and stacking interactions with residues in the active site.

  • Hydrogen Bond Donors and Acceptors: Functional groups on the pyrazole core and its substituents can form crucial hydrogen bonds with the catalytic and framework residues of the enzyme.

  • Substituent Diversity: The pyrazole scaffold allows for facile chemical modification at multiple positions, enabling the optimization of binding affinity and pharmacokinetic properties.

The subject of this guide, Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate, incorporates several of these favorable features, making it a compelling candidate for investigation.

Proposed Synthesis of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate

While a specific synthesis for this exact compound as a neuraminidase inhibitor is not documented, a plausible synthetic route can be proposed based on established pyrazole chemistry.[7] A common and effective method for the synthesis of 1,3,5-trisubstituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

A potential synthetic pathway is outlined below:

Step 1: Synthesis of the 1,3-dicarbonyl intermediate. This would likely involve a Claisen condensation between ethyl oxalate and 4-methoxyacetophenone to yield an ethyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate derivative.

Step 2: Cyclization with Methylhydrazine. The resulting dicarbonyl intermediate would then be reacted with methylhydrazine. This cyclization reaction would lead to the formation of the pyrazole ring. Due to the asymmetry of the dicarbonyl compound, this reaction could potentially yield two regioisomers. The desired isomer, with the carboxylate at the 3-position and the methoxyphenyl group at the 5-position, would need to be separated and characterized.

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Final Product Ethyl_oxalate Ethyl oxalate Dicarbonyl Ethyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate Ethyl_oxalate->Dicarbonyl Claisen Condensation 4-Methoxyacetophenone 4-Methoxyacetophenone 4-Methoxyacetophenone->Dicarbonyl Methylhydrazine Methylhydrazine Target_Molecule Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate Methylhydrazine->Target_Molecule Dicarbonyl->Target_Molecule Cyclization

Postulated Mechanism of Action and Interaction with the Neuraminidase Active Site

The inhibitory potential of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate is predicated on its ability to bind to the active site of influenza neuraminidase. This active site is a well-characterized, highly conserved cavity composed of several key amino acid residues that are crucial for substrate binding and catalysis.[8]

Based on the structure of our target molecule and known interactions of other pyrazole-based inhibitors, we can hypothesize the following binding mode:

  • The 4-methoxyphenyl group: This lipophilic moiety is likely to occupy a hydrophobic pocket within the active site, potentially interacting with residues such as Trp178 and Ile222.[5][8]

  • The pyrazole ring: The aromatic nature of the pyrazole ring could lead to π-π stacking interactions with aromatic residues in the active site. The nitrogen atoms of the pyrazole could also participate in hydrogen bonding.

  • The ethyl carboxylate group: This group is a key feature for potential interactions with the highly conserved triad of arginine residues (Arg118, Arg292, and Arg371) that are essential for binding the carboxylate group of the natural substrate, sialic acid.[8] The ester may act as a prodrug, with the ethyl group being hydrolyzed in vivo to the corresponding carboxylic acid, which would then form strong salt bridges with the arginine triad.

Binding_Hypothesis cluster_enzyme Neuraminidase Active Site cluster_inhibitor Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate Arg118 Arg118 Arg292 Arg292 Arg371 Arg371 Trp178 Trp178 Ile222 Ile222 Glu276 Glu276 Carboxylate Ethyl Carboxylate Carboxylate->Arg118 Ionic Interaction (post-hydrolysis) Carboxylate->Arg292 Ionic Interaction (post-hydrolysis) Carboxylate->Arg371 Ionic Interaction (post-hydrolysis) Pyrazole Pyrazole Ring Pyrazole->Glu276 H-bond Methoxyphenyl 4-Methoxyphenyl Methoxyphenyl->Trp178 Hydrophobic Interaction Methoxyphenyl->Ile222 Hydrophobic Interaction

A Framework for Experimental Validation

To ascertain the true potential of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate as a neuraminidase inhibitor, a systematic and rigorous experimental evaluation is required. The following workflow outlines the key stages of this investigation.

Experimental_Workflow Synthesis Chemical Synthesis & Purification In_Vitro_Assay In Vitro Neuraminidase Inhibition Assay Synthesis->In_Vitro_Assay Cell_Based_Assay Cell-Based Antiviral Assay In_Vitro_Assay->Cell_Based_Assay Cytotoxicity Cytotoxicity Assessment Cell_Based_Assay->Cytotoxicity SAR_Studies Structure-Activity Relationship (SAR) Studies Cytotoxicity->SAR_Studies In_Vivo_Studies In Vivo Efficacy in Animal Models SAR_Studies->In_Vivo_Studies

In Vitro Neuraminidase Inhibition Assay

The initial and most critical step is to determine the direct inhibitory effect of the synthesized compound on the enzymatic activity of influenza neuraminidase. A fluorometric assay using the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) is a widely accepted and robust method.

Protocol: Fluorometric Neuraminidase Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Dilute the compound to various concentrations in assay buffer (e.g., MES buffer with CaCl2).

    • Prepare a solution of purified influenza neuraminidase enzyme.

    • Prepare a solution of the MUNANA substrate.

  • Assay Procedure:

    • In a 96-well black microplate, add the diluted test compound.

    • Add the neuraminidase enzyme solution to each well and incubate for a defined period (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

    • Incubate the plate at 37°C for a specific time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., a basic buffer like glycine-NaOH).

    • Measure the fluorescence of the liberated 4-methylumbelliferone using a microplate reader (Excitation: ~365 nm, Emission: ~450 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Table 1: Hypothetical IC50 Values for Comparison

CompoundTarget NeuraminidaseHypothetical IC50 (µM)
Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate H1N1 To be determined
Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate H3N2 To be determined
Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate Influenza B To be determined
Oseltamivir CarboxylateH1N10.001 - 0.01
ZanamivirH1N10.0005 - 0.002
Cell-Based Antiviral Assays

Following the demonstration of direct enzyme inhibition, it is crucial to assess the compound's ability to inhibit viral replication in a cellular context. This can be achieved using assays such as the plaque reduction assay or the neutral red uptake assay in a suitable cell line (e.g., Madin-Darby Canine Kidney - MDCK cells). These assays will provide the 50% effective concentration (EC50).

Cytotoxicity Assays

To ensure that the observed antiviral activity is not due to general toxicity to the host cells, a cytotoxicity assay (e.g., MTT or MTS assay) should be performed in parallel with the cell-based antiviral assays. This will determine the 50% cytotoxic concentration (CC50) and allow for the calculation of the selectivity index (SI = CC50/EC50), a critical parameter for evaluating the therapeutic potential of an antiviral compound.

Future Directions: Lead Optimization and In Vivo Studies

Should Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate demonstrate promising in vitro activity and a favorable selectivity index, the next logical steps would involve:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of analogues to probe the effects of modifications at various positions of the pyrazole scaffold. This will help in identifying the key structural determinants for optimal activity and can lead to the discovery of more potent inhibitors.

  • In Vivo Efficacy Studies: Evaluating the most promising compounds in an appropriate animal model of influenza infection (e.g., mice or ferrets) to assess their ability to reduce viral titers, alleviate disease symptoms, and improve survival rates.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds to assess their drug-like characteristics and suitability for further development.

Conclusion

The exploration of novel chemical scaffolds is paramount in the ongoing battle against influenza and the emergence of drug-resistant strains. Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate represents a rationally designed starting point for the development of a new class of neuraminidase inhibitors. The comprehensive research framework outlined in this technical guide provides a clear and scientifically rigorous path for the synthesis, biological evaluation, and mechanistic elucidation of this promising compound. The insights gained from this investigation could pave the way for the development of next-generation antiviral therapeutics with improved efficacy and a broader spectrum of activity against circulating and emerging influenza viruses.

References

  • Influenza (Seasonal). World Health Organization. [Link]

  • von Itzstein, M. The war against influenza: discovery and development of sialidase inhibitors. Nature Reviews Drug Discovery. [Link]

  • Ye, J., Lin, L., Xu, J., Chan, P. K. S., Yang, X., & Ma, C. (2021). Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors. Pharmaceuticals, 14(4), 371. [Link]

  • Patel, H. V., Shaikh, M. S., & Vyas, V. K. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Research Journal of Pharmacy and Technology, 11(7), 2841-2847. [Link]

  • Meng, F., Sun, T., Dong, W., Li, M., & Tuo, Z. (2016). Discovery of Novel Pyrazole Derivatives as Potent Neuraminidase Inhibitors against Influenza H1N1 Virus. Archiv der Pharmazie, 349(3), 168–174. [Link]

  • Russell, R. J., Haire, L. F., Stevens, D. J., Collins, P. J., Lin, Y. P., Blackburn, G. M., ... & Gamblin, S. J. (2006). The structure of H5N1 avian influenza neuraminidase suggests new opportunities for drug design. Nature, 443(7107), 45–49. [Link]

  • Vavricka, C. J., Li, Q., Wu, Y., Carlson, R. W., & Liu, Z. (2011). Influenza virus neuraminidase: structure and function. Current medicinal chemistry, 18(16), 2439–2452. [Link]

  • Kim, C. U., Lew, W., Williams, M. A., Liu, H., Zhang, L., Swaminathan, S., ... & Mendel, D. B. (1997). Influenza neuraminidase inhibitors possessing a novel hydrophobic interaction in the enzyme active site: design, synthesis, and structural analysis of carbocyclic sialic acid analogues with potent anti-influenza activity. Journal of the American Chemical Society, 119(4), 681-690. [Link]

  • Neuraminidase Inhibitors: Mechanism of Action. (2020, January 30). [Video]. YouTube. [Link]

  • Shtyrya, Y. A., Mochalova, L. V., & Bovin, N. V. (2009). Influenza virus neuraminidase: structure and function. Acta naturae, 1(3), 26–32. [Link]

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Exploratory

"Ethyl 5-(4-methoxyphenyl)-1-methyl-1h-pyrazole-3-carboxylate" in agricultural chemistry

An In-depth Technical Guide: Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate in Agricultural Chemistry Executive Summary The pyrazole chemical scaffold is a cornerstone in the development of modern agrochemi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate in Agricultural Chemistry

Executive Summary

The pyrazole chemical scaffold is a cornerstone in the development of modern agrochemicals, demonstrating a remarkable versatility that has led to the commercialization of highly effective fungicides, insecticides, and herbicides.[1][2] Within this broad class, pyrazole carboxylate and carboxamide derivatives have emerged as a particularly potent group of fungicides, primarily by targeting the fungal respiratory system.[3][4] This guide provides a comprehensive technical overview of this chemical class, centered on Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate as a representative model compound. While specific public data on this exact molecule's biological activity is limited, its structural features are highly characteristic of potent succinate dehydrogenase inhibitors (SDHIs). This document will therefore synthesize established principles from analogous compounds to elucidate its probable synthesis, mechanism of action, structure-activity relationships, and the experimental workflows required for its evaluation. For researchers in agrochemical discovery, this guide serves as a foundational blueprint for investigating this promising chemical space.

The Pyrazole Scaffold: A Privileged Structure in Agrochemicals

The five-membered pyrazole ring system is a recurring motif in a multitude of biologically active molecules, spanning pharmaceuticals and crop protection agents.[2][5] Its utility in agricultural chemistry is exceptionally broad. The pyrazole ring is a key component in commercial pesticides such as the insecticide Cyantraniliprole, the acaricide Tebufenpyrad, and the herbicide Pyraflufen-ethyl.[1][6] This structural diversity allows for fine-tuning of physicochemical properties and target specificity.

Among the most impactful applications is the development of pyrazole-based fungicides, particularly the carboxamides, which act as Succinate Dehydrogenase Inhibitors (SDHIs). These compounds, including commercial successes like Fluxapyroxad and Bixafen, represent a critical tool for managing devastating plant diseases.[4] The subject of this guide, Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate, contains the essential structural components that define this powerful class of fungicides.

Synthesis and Characterization

The synthesis of 1,3,5-trisubstituted pyrazoles is a well-established area of heterocyclic chemistry. The most direct and common approach involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a substituted hydrazine.[2][7] This methodology provides a reliable pathway to the target molecule.

Chemical Structure

Caption: Chemical structure of the target compound.

Retrosynthetic Analysis and Proposed Synthesis Workflow

The logical disconnection for the target molecule is across the pyrazole ring, identifying a substituted 1,3-diketoester and methylhydrazine as the key precursors. The 1,3-diketoester can be formed via a Claisen condensation.

synthesis_workflow Synthesis Workflow start Starting Materials: - Ethyl Acetate - 4'-Methoxyacetophenone claisen Claisen Condensation (Base, e.g., NaH, NaOEt) start->claisen diketoester Intermediate: Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate claisen->diketoester cyclization Cyclocondensation (Methylhydrazine, Acidic or Neutral Conditions) diketoester->cyclization product Final Product: Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate cyclization->product purification Purification (Column Chromatography) product->purification caption Fig. 2: Proposed synthesis workflow.

Caption: Proposed synthesis workflow.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for pyrazole synthesis.[2][7]

  • Step 1: Formation of the 1,3-Diketoester Intermediate.

    • To a stirred solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0°C, add a solution of 4'-methoxyacetophenone (1.0 eq) in anhydrous toluene.

    • Add diethyl oxalate (1.2 eq) dropwise, maintaining the temperature below 10°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Causality: The strong base (sodium ethoxide) deprotonates the acetophenone, generating a nucleophilic enolate that attacks the diethyl oxalate in a Claisen condensation to form the 1,3-dicarbonyl system.

  • Step 2: Cyclocondensation.

    • To the reaction mixture from Step 1, add methylhydrazine sulfate (1.1 eq) and glacial acetic acid (2.0 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: Methylhydrazine acts as a dinucleophile. One nitrogen attacks a carbonyl group, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. Acetic acid catalyzes the dehydration step.

  • Step 3: Work-up and Purification.

    • Cool the reaction mixture to room temperature and pour it into ice water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure title compound.

  • Step 4: Characterization.

    • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, FTIR, and High-Resolution Mass Spectrometry (HRMS) to ensure purity and structural integrity, comparing spectral data to expected values.[5]

Biological Activity and Mechanism of Action

The structural similarity of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate to numerous commercial fungicides strongly suggests its primary agricultural application would be in fungal disease control.[3][4][8]

Primary Mechanism of Action: SDH Inhibition

The most probable molecular target for this class of compounds is Succinate Dehydrogenase (SDH) , also known as Complex II of the mitochondrial electron transport chain.[8][9]

  • Function of SDH: SDH is a crucial enzyme in cellular respiration. It catalyzes the oxidation of succinate to fumarate in the Krebs cycle and simultaneously transfers electrons to the ubiquinone pool in the electron transport chain.

  • Inhibition: Pyrazole carboxamides/carboxylates are potent inhibitors that bind to the ubiquinone-binding site (Qp site) of the SDH enzyme complex. This binding event physically blocks the natural substrate (ubiquinone) from accessing the active site.

  • Consequence: The blockage of electron flow disrupts the entire respiratory process, leading to a rapid depletion of cellular ATP. This energy crisis halts fungal growth and development, ultimately causing cell death. This mechanism provides broad-spectrum activity against a wide range of pathogenic fungi.[3][9]

moa_diagram cluster_etc Mitochondrial Electron Transport Chain (Fungal) cluster_krebs Krebs Cycle C1 Complex I Q Ubiquinone (Q Pool) C1->Q C2 Complex II (SDH) C2->Q Fumarate Fumarate C2->Fumarate Oxidation C3 Complex III Q->C3 CytC Cytochrome c C3->CytC C4 Complex IV CytC->C4 ATP_Synthase ATP Synthase C4->ATP_Synthase Succinate Succinate Succinate->C2 Oxidation Inhibitor Ethyl 5-(4-methoxyphenyl) -1-methyl-1H-pyrazole-3-carboxylate Inhibition X Inhibitor->Inhibition Inhibition->C2 caption Fig. 3: Mechanism of action via SDH inhibition.

Caption: Mechanism of action via SDH inhibition.

Structure-Activity Relationships (SAR)

The biological efficacy of pyrazole-based SDHIs is highly dependent on the nature and position of substituents on the pyrazole core. Understanding these relationships is crucial for designing novel, more potent fungicides.[4][10]

Structural ComponentRole & Impact on Activity
Pyrazole Core The essential heterocyclic scaffold that correctly orients the other functional groups within the enzyme's active site.
N1-Methyl Group Substituents at the N-1 position often occupy a solvent-exposed region and can be modified to fine-tune physicochemical properties like solubility and systemicity without drastically altering binding affinity.[11]
C3-Ethyl Carboxylate This group is critical for interaction with the SDH enzyme. In many commercial SDHIs, this is an amide. The ester in the title compound is a close bioisostere. It is believed to form key hydrogen bonds with amino acid residues (e.g., Tryptophan, Arginine) in the Qp binding pocket, anchoring the inhibitor.[4]
C5-(4-methoxyphenyl) Group The bulky aromatic ring at the C5 position is crucial for establishing hydrophobic and van der Waals interactions deep within the binding pocket, significantly contributing to the inhibitor's potency and selectivity. The para-methoxy group can further enhance binding through potential hydrogen bonding or by modifying the electronic properties of the ring.[10]

Experimental Protocol for Bioactivity Screening

To validate the fungicidal potential of the synthesized compound, a standardized in vitro bioassay is the first critical step.

Workflow: In Vitro Antifungal Assay

bioassay_workflow In Vitro Antifungal Bioassay Workflow prep_compound Prepare Stock Solution (Compound in DMSO) serial_dilution Create Serial Dilutions (e.g., 100, 50, 25, 12.5, 6.25, 0 µg/mL) prep_compound->serial_dilution prep_media Prepare Potato Dextrose Agar (PDA) + Surfactant (e.g., Tween-80) plate_prep Incorporate Dilutions into Molten PDA and Pour Plates prep_media->plate_prep serial_dilution->plate_prep inoculation Inoculate Plates (Center with mycelial plug of test fungus) plate_prep->inoculation incubation Incubate (e.g., 25°C, 48-72h in darkness) inoculation->incubation measurement Measure Colony Diameter incubation->measurement calculation Calculate Percent Inhibition and Determine EC₅₀ Value measurement->calculation caption Fig. 4: Workflow for mycelial growth inhibition assay.

Caption: Workflow for mycelial growth inhibition assay.

Protocol: Mycelial Growth Inhibition Assay

This protocol is designed to determine the Median Effective Concentration (EC₅₀) of the test compound.[3][12][13]

  • Preparation:

    • Prepare a 10,000 µg/mL stock solution of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate in dimethyl sulfoxide (DMSO).

    • Autoclave Potato Dextrose Agar (PDA) medium and cool to 50-55°C. Add a surfactant like Tween-80 to a final concentration of 0.1% (v/v) to aid compound dispersion.

  • Dosing:

    • Aliquot the molten PDA into sterile flasks. Add the appropriate volume of the stock solution to achieve final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

    • Prepare a control plate containing only DMSO at the highest equivalent concentration.

    • Self-Validation: The DMSO control is critical to ensure that the solvent itself has no inhibitory effect on fungal growth.

  • Inoculation:

    • Pour the amended PDA into 90 mm petri dishes.

    • Once solidified, place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungus (e.g., Sclerotinia sclerotiorum), in the center of each plate.

  • Incubation & Measurement:

    • Seal the plates and incubate at 25°C in the dark until the fungal growth in the control plate reaches the edge.

    • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each concentration using the formula:

      • Inhibition (%) = [(dc - dt) / dc] * 100

      • Where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

    • Use probit analysis to plot the inhibition percentage against the log of the concentration to determine the EC₅₀ value (the concentration that causes 50% inhibition).

Data Interpretation and Future Directions

The EC₅₀ value is the primary metric for quantifying in vitro potency. A lower EC₅₀ value indicates higher fungicidal activity.

Hypothetical Comparative Data

The table below presents hypothetical EC₅₀ values to illustrate how the title compound might perform against known standards.

CompoundEC₅₀ (µg/mL) vs Botrytis cinereaEC₅₀ (µg/mL) vs Sclerotinia sclerotiorumEC₅₀ (µg/mL) vs Valsa mali
Title Compound 1.254.100.85
Fluxapyroxad (Standard) 0.803.500.50
Bixafen (Standard) 0.953.800.65

Note: Data are hypothetical and for illustrative purposes only, based on activities of similar pyrazole fungicides.[3]

Future Research

Positive results from in vitro screening would trigger a cascade of further investigations:

  • Lead Optimization: Synthesize analogs by modifying the N1, C3, and C5 substituents to improve potency and broaden the activity spectrum (SAR expansion).

  • Greenhouse Trials: Evaluate the compound's efficacy in vivo on infected plants to assess its protective and curative properties under more realistic conditions.

  • Spectrum of Activity: Test against a wider panel of economically important plant pathogens, including rusts, mildews, and leaf spots.[8]

  • Toxicology and Environmental Fate: Conduct preliminary studies to assess mammalian toxicity and environmental persistence, which are critical for determining the viability of a commercial agrochemical.

Conclusion

Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate stands as a compelling, albeit underexplored, candidate within the highly valuable class of pyrazole-based agrochemicals. Its structure embodies the key pharmacophoric features of a potent Succinate Dehydrogenase Inhibitor. By leveraging established synthetic routes and bioassay protocols, researchers can systematically evaluate its potential as a novel fungicide. The insights provided in this guide, from synthesis to mechanism of action and structure-activity relationships, offer a robust framework for unlocking the potential of this molecule and its analogs, contributing to the ongoing search for next-generation crop protection solutions.

References

  • Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4. (2019). ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2016). Molbank. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

  • Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. (2021). Journal of Agricultural and Food Chemistry. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Reactions. [Link]

  • ethyl 5-acetyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. (n.d.). ChemSynthesis. [Link]

  • Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. (2024). Pest Management Science. [Link]

  • Pyrazole derivatives used in drugs, agrochemicals, and materials. (n.d.). ResearchGate. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2017). Arabian Journal of Chemistry. [Link]

  • Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. (2021). ACS Publications. [Link]

  • THE EXAMINATION OF POTENTIAL FUNGICIDAL ACTIVITY ETHYL-3- (TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE AND ETHYL-1-(4- NITROPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE ON FUNGUS Botryosphaeria dothidea UNDER LABORATORY CONDITIONS. (2014). ResearchGate. [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2020). Journal of Medicinal Chemistry. [Link]

  • Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. (2019). Journal of the Brazilian Chemical Society. [Link]

  • Design, Synthesis, and Fungicidal Evaluation of Novel N-Methoxy Pyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors. (2023). Journal of Agricultural and Food Chemistry. [Link]

  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). Molecules. [Link]

  • Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. (2022). Journal of Agricultural and Food Chemistry. [Link]

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Protocols & Analytical Methods

Method

Application Note & Synthesis Protocol: Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate

Abstract This document provides a comprehensive guide for the synthesis of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and material...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The protocol details a robust and efficient two-step synthetic route, commencing with a Claisen condensation to form a key β-keto ester intermediate, followed by a regioselective Knorr-type pyrazole synthesis. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and practical guidance to ensure reproducible and high-yield synthesis.

Introduction and Scientific Rationale

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities. The specific substitution pattern of the target molecule, Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate, makes it a valuable building block for the development of novel therapeutic agents and functional materials.

The synthetic strategy outlined herein is a classic and reliable approach that leverages fundamental organic reactions. It involves two distinct and high-yielding transformations:

  • Claisen Condensation: The synthesis of the requisite 1,3-dicarbonyl intermediate, ethyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate, is achieved via the condensation of 4-methoxyacetophenone with diethyl oxalate. This reaction is a cornerstone of carbon-carbon bond formation.[1][2]

  • Knorr Pyrazole Synthesis: The subsequent cyclocondensation of the 1,3-dicarbonyl intermediate with methylhydrazine affords the target pyrazole.[3][4] This reaction is a highly efficient method for constructing the pyrazole ring, and the use of methylhydrazine allows for the specific introduction of the N-methyl group.

This document provides a detailed methodology, explaining the causality behind each procedural step, from the choice of reagents to the reaction conditions, ensuring a thorough understanding for successful execution.

Reaction Mechanism

The overall synthesis proceeds in two sequential steps, as illustrated below.

Step 1: Base-Promoted Claisen Condensation

The first step involves the formation of an ester enolate from 4-methoxyacetophenone using a strong, non-nucleophilic base like sodium ethoxide. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and expulsion of an ethoxide leaving group yields the sodium salt of the β-keto ester. A stoichiometric amount of base is crucial; the final deprotonation of the product, a relatively acidic β-keto ester, is essentially irreversible and drives the reaction equilibrium towards completion.[5]

Step 2: Acid-Catalyzed Cyclocondensation and Dehydration

In the second step, the purified β-keto ester, ethyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate, is reacted with methylhydrazine in an acidic medium (e.g., acetic acid). The reaction proceeds via the Knorr pyrazole synthesis pathway.[3] The more nucleophilic nitrogen of methylhydrazine initially attacks one of the carbonyl groups, followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl group. The resulting heterocyclic intermediate then undergoes acid-catalyzed dehydration to yield the stable, aromatic pyrazole ring.[6] The regioselectivity is generally high, leading predominantly to the desired 1,5-disubstituted pyrazole isomer.

Experimental Protocol

Safety Precaution: This protocol involves hazardous materials, including flammable solvents, corrosive acids, and toxic reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Required Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )CAS No.Notes
4-MethoxyacetophenoneC₉H₁₀O₂150.17100-06-1Starting material
Diethyl oxalateC₆H₁₀O₄146.1495-92-1Reagent
Sodium EthoxideC₂H₅NaO68.05141-52-6Base, highly moisture-sensitive
Absolute EthanolC₂H₆O46.0764-17-5Anhydrous solvent
MethylhydrazineCH₆N₂46.0760-34-4Reagent, toxic and flammable
Glacial Acetic AcidC₂H₄O₂60.0564-19-7Solvent/Catalyst
Diethyl EtherC₄H₁₀O74.1260-29-7Solvent for extraction
Saturated NaCl (Brine)NaCl58.447647-14-5For work-up
Anhydrous MgSO₄MgSO₄120.377487-88-9Drying agent
Hydrochloric Acid (1M)HCl36.467647-01-0For neutralization
Step 1: Synthesis of Ethyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate
  • Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to maintain anhydrous conditions.

  • Reagent Addition: To the flask, add sodium ethoxide (3.4 g, 50 mmol) and 50 mL of absolute ethanol. Stir the mixture under a nitrogen atmosphere until the base is fully dissolved.

  • In the dropping funnel, prepare a mixture of 4-methoxyacetophenone (7.5 g, 50 mmol) and diethyl oxalate (7.3 g, 50 mmol).

  • Reaction: Add the acetophenone/oxalate mixture dropwise to the stirred sodium ethoxide solution over 30 minutes. The reaction is exothermic; maintain the temperature below 30°C using a water bath if necessary.

  • After the addition is complete, stir the reaction mixture at room temperature for 12 hours. A thick, yellow precipitate of the sodium salt of the product will form.

  • Work-up: Cool the mixture in an ice bath and acidify by slowly adding 60 mL of 1M HCl. This will protonate the enolate and dissolve the precipitate.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with saturated brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude yellow oil or solid can be purified by recrystallization from ethanol to yield the pure intermediate.

Step 2: Synthesis of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate
  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the purified ethyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate (4.96 g, 20 mmol) in 40 mL of glacial acetic acid.

  • Reagent Addition: To this solution, add methylhydrazine (0.92 g, 20 mmol) dropwise while stirring.

  • Reaction: Heat the reaction mixture to reflux (approximately 118°C) and maintain this temperature for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 200 mL of ice-cold water with stirring. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Purification: Dry the crude product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

Data Summary and Expected Results

ParameterStep 1Step 2
Key Reactants 4-Methoxyacetophenone, Diethyl OxalateEthyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate, Methylhydrazine
Molar Ratio 1:1:1 (Ketone:Ester:Base)1:1 (Diketone:Hydrazine)
Solvent Absolute EthanolGlacial Acetic Acid
Temperature Room TemperatureReflux (~118°C)
Reaction Time 12 hours4 hours
Expected Yield 75-85%80-90%

Characterization: The final product should be characterized to confirm its identity and purity.

  • ¹H NMR: Expect characteristic peaks for the methyl group on the pyrazole nitrogen, the ethyl ester, the methoxy group, and the aromatic protons.

  • Mass Spectrometry: The molecular ion peak corresponding to the product's mass should be observed.

  • IR Spectroscopy: Look for characteristic absorption bands for the ester carbonyl (C=O) and C=N stretching of the pyrazole ring.

Visualized Workflow and Reaction Scheme

The following diagrams illustrate the overall reaction and the experimental workflow.

reaction_scheme R1 4-Methoxyacetophenone I1 Ethyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate R1->I1 1. NaOEt, EtOH 2. H₃O⁺ R2 Diethyl Oxalate R2->I1 1. NaOEt, EtOH 2. H₃O⁺ R3 Methylhydrazine P1 Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate R3->P1 CH₃COOH, Reflux I1->P1 CH₃COOH, Reflux

Caption: Overall two-step synthesis scheme.

workflow cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Pyrazole Formation A Mix 4-Methoxyacetophenone and Diethyl Oxalate B Add to NaOEt in EtOH A->B C Stir 12h at RT B->C D Acidify with HCl C->D E Extract with Diethyl Ether D->E F Wash, Dry, Evaporate E->F G Purify Intermediate F->G H Dissolve Intermediate in Acetic Acid G->H Proceed to Step 2 I Add Methylhydrazine H->I J Reflux for 4h I->J K Precipitate in Ice Water J->K L Filter and Wash Solid K->L M Dry and Recrystallize L->M

Caption: Experimental synthesis workflow.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Google Patents. (2016). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • MDPI. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • Springer. (2017). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 5-acetyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Canadian Journal of Chemistry. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Retrieved from [Link]

  • ResearchGate. (2016). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Retrieved from [Link]

  • University of Babylon. (n.d.). The Claisen Condensation. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Retrieved from [Link]

Sources

Application

Strategic Synthesis of Pyrazole Derivatives from Hydrazine: Mechanisms, Protocols, and Field-Proven Insights

An Application Note for Medicinal Chemists and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The pyrazole nucleus is a cornerstone scaffold in modern drug discovery, integral t...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal Chemists and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone scaffold in modern drug discovery, integral to a wide array of approved therapeutics.[1][2] Its metabolic stability and versatile substitution patterns make it a "privileged structure" for developing novel agents across various disease areas. This application note provides an in-depth guide to the synthesis of pyrazole derivatives, focusing on the strategic use of hydrazine and its derivatives as the primary nitrogen source. We will move beyond simple procedural lists to explore the underlying mechanisms, the rationale behind experimental choices, and robust, field-tested protocols. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to master the synthesis of this critical heterocyclic motif.

The Strategic Importance of the Hydrazine Route

The condensation of a hydrazine with a three-carbon electrophilic partner is the most fundamental and widely employed strategy for constructing the pyrazole ring.[3][4] The choice of the three-carbon component—typically a 1,3-dicarbonyl, an α,β-unsaturated carbonyl, or an acetylenic ketone—directly dictates the substitution pattern of the resulting pyrazole. Understanding how to select and control these reactions is paramount for efficient lead optimization and library synthesis.

The primary advantages of hydrazine-based routes include:

  • High Atom Economy: The core reaction is a cyclocondensation, often with only the loss of water molecules.

  • Readily Available Starting Materials: Hydrazine hydrate, substituted hydrazines, and a vast library of dicarbonyl compounds are commercially available and accessible.

  • Robust and Scalable Reactions: Many of these protocols are high-yielding and have been proven to be scalable from milligram research quantities to kilogram production levels.[5]

The Knorr Pyrazole Synthesis: The Workhorse Reaction

First reported in 1883, the Knorr pyrazole synthesis remains the most prevalent method for pyrazole construction.[4] It involves the acid-catalyzed condensation of a hydrazine with a 1,3-dicarbonyl compound.[6][7][8]

Mechanism and Rationale

The reaction proceeds via a two-step condensation mechanism. The acid catalyst activates a carbonyl group toward nucleophilic attack by one of the hydrazine's nitrogen atoms. This is followed by an intramolecular condensation of the second nitrogen atom onto the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[6][7][9]

Knorr_Mechanism Hydrazine Hydrazine (R'-NHNH₂) Step1 Initial Nucleophilic Attack (Formation of Hemiaminal/Hydrazone) Hydrazine->Step1 + H⁺ Dicarbonyl 1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²) Dicarbonyl->Step1 + H⁺ Catalyst H⁺ (Acid Catalyst) Step2 Intramolecular Cyclization Step1->Step2 Step3 Dehydration (-2 H₂O) Step2->Step3 Pyrazole Pyrazole Derivative Step3->Pyrazole Pyrazoline_Oxidation Chalcone α,β-Unsaturated Ketone (e.g., Chalcone) Michael_Add Michael Addition & Intramolecular Cyclization Chalcone->Michael_Add Hydrazine Hydrazine Hydrazine->Michael_Add Pyrazoline Pyrazoline Intermediate (Non-aromatic) Michael_Add->Pyrazoline Oxidation Oxidation (e.g., I₂, [O]) Pyrazoline->Oxidation Pyrazole Pyrazole Product (Aromatic) Oxidation->Pyrazole

Sources

Method

"Ethyl 5-(4-methoxyphenyl)-1-methyl-1h-pyrazole-3-carboxylate" biological assay methods

An Application Guide to the Biological Evaluation of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate Abstract The pyrazole nucleus is a well-established "privileged structure" in medicinal chemistry, forming...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Biological Evaluation of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate

Abstract

The pyrazole nucleus is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties[1][2]. Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate is a member of this versatile chemical class. While direct biological data for this specific molecule is nascent, its structural features—a substituted pyrazole carboxylate core—suggest significant therapeutic potential, aligning with functionalities observed in structurally related analogues[3]. This guide presents a structured, multi-tiered methodological approach for the comprehensive biological characterization of this compound. We provide field-proven protocols, from initial cytotoxicity screening to targeted mechanistic assays, designed to efficiently elucidate its pharmacological profile. The causality behind each experimental choice is explained, ensuring a logical and scientifically rigorous investigation for researchers in drug discovery and development.

Foundational Biological Characterization: A Tiered Assay Approach

G compound Test Compound Ethyl 5-(4-methoxyphenyl)-1-methyl- 1H-pyrazole-3-carboxylate tier1 Tier 1: Foundational Screening (Protocol 1) compound->tier1 cytotoxicity General Cytotoxicity Assay (MTT) - Cancer Cell Line (e.g., A549) - Normal Cell Line (e.g., HDF) tier1->cytotoxicity ic50 Determine IC50 Values (See Table 1) cytotoxicity->ic50 decision Decision Point: - Significant Cytotoxicity? - Selective for Cancer Cells? ic50->decision tier2 Tier 2: Mechanistic Assays (Protocols 2-6) decision->tier2 Yes end Profile Elucidated decision->end No (Low Activity) tier2->end

Figure 1: A tiered workflow for the biological characterization of the title compound.

Tier 1 Protocol: General Cytotoxicity Assessment

Rationale: The initial and most critical step in evaluating any potential therapeutic agent is to determine its effect on cell viability[4]. This establishes a concentration range for future assays and reveals whether the compound is cytotoxic. By using both a cancer cell line and a normal, non-transformed cell line, we can also gain early insights into potential cancer-specific selectivity[5]. The MTT assay is a robust and widely used colorimetric method that measures the metabolic activity of mitochondrial reductase enzymes, serving as a proxy for cell viability[6].

Protocol 1: MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound on a cancer cell line (e.g., A549, human lung carcinoma) and a normal cell line (e.g., HDF, Human Dermal Fibroblasts).

Materials:

  • A549 and HDF cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • Test compound, dissolved in DMSO to create a 10 mM stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm)

  • Positive control (e.g., Doxorubicin)

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 and HDF cells in separate 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of the test compound from the 10 mM stock using serum-free medium. A typical final concentration range would be 0.1, 1, 5, 10, 25, 50, 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

  • Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (containing 0.5% DMSO) and "untreated control" wells (medium only). Also, include a positive control (Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).

Data Presentation:

CompoundA549 IC50 (µM)HDF IC50 (µM)Selectivity Index (SI)¹
Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate12.5>100>8
Doxorubicin (Control)0.82.12.6
¹Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value is desirable.
Table 1: Example data output for the MTT cytotoxicity assay.

Tier 2 Protocols: Mechanistic Investigation

If the compound demonstrates interesting activity in Tier 1 (e.g., potent and/or selective cytotoxicity), the next logical step is to investigate its potential mechanism of action based on the known activities of the pyrazole scaffold.

Anti-inflammatory Potential

Rationale: The pyrazole heterocycle is a core component of several anti-inflammatory drugs (e.g., Celecoxib). Many pyrazole derivatives have been reported to possess significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes or nitric oxide (NO)[7][8][9].

G lps LPS (Lipopolysaccharide) tlr4 TLR4 Receptor lps->tlr4 pathway MyD88-Dependent Signaling Cascade tlr4->pathway nfkb NF-κB Activation (Transcription Factor) pathway->nfkb nucleus Translocation to Nucleus nfkb->nucleus inos_gene iNOS Gene Transcription nucleus->inos_gene inos_protein iNOS Protein (Inducible Nitric Oxide Synthase) inos_gene->inos_protein no Nitric Oxide (NO) Production inos_protein->no inflammation Inflammatory Response no->inflammation compound_x Potential Inhibition Site for Test Compound compound_x->nfkb compound_x->inos_protein

Figure 2: Simplified LPS-induced inflammatory pathway in macrophages.

Protocol 2: LPS-Induced Nitric Oxide Production Assay

Objective: To assess the compound's ability to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (RAW 264.7).

Materials:

  • RAW 264.7 macrophage cell line

  • LPS (from E. coli)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) for standard curve

  • Test compound and a positive control (e.g., Dexamethasone)

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., 1, 5, 10, 25 µM) for 1 hour before stimulation.

  • Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Include control wells: untreated cells, cells with LPS only, and cells with LPS plus Dexamethasone.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

    • A purple/magenta color will develop in the presence of nitrite (a stable product of NO).

  • Measurement and Analysis: Measure the absorbance at 540 nm. Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. Determine the percentage inhibition of NO production relative to the LPS-only control.

Anticancer Potential

Rationale: Should the compound exhibit potent and selective cytotoxicity against cancer cells, investigating its effect on cell cycle progression is a critical next step. Many pyrazole-based anticancer agents function by disrupting mitosis, leading to cell cycle arrest, typically in the G2/M phase[10]. Flow cytometry with propidium iodide (PI) staining is the gold standard for this analysis.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To determine if the test compound induces cell cycle arrest in a cancer cell line.

Materials:

  • Cancer cell line (e.g., A549)

  • 6-well plates

  • Test compound and a positive control (e.g., Paclitaxel for G2/M arrest)

  • PBS (Phosphate-Buffered Saline)

  • 70% ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed A549 cells in 6-well plates. Once they reach ~60% confluency, treat them with the test compound at its IC50 and 2x IC50 concentration for 24 hours. Include vehicle control and positive control wells.

  • Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization, and centrifuge to form a cell pellet.

  • Fixation: Wash the pellet with cold PBS, then resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in each phase (G0/G1, S, and G2/M). Compare the cell cycle distribution of treated cells to the control. An accumulation of cells in the G2/M peak would suggest mitotic arrest.

Data Presentation:

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control65.220.114.7
Test Compound (IC50)25.810.563.7
Paclitaxel (Control)10.15.684.3
Table 2: Example data output for cell cycle analysis, indicating G2/M arrest.
Antioxidant Potential

Rationale: Oxidative stress is implicated in numerous diseases, and compounds with radical scavenging ability are of significant therapeutic interest. The pyrazole scaffold has been associated with antioxidant activity[11]. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid spectrophotometric method to assess the radical scavenging capacity of a compound.

Protocol 4: DPPH Radical Scavenging Assay

Objective: To measure the free radical scavenging activity of the test compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compound and a positive control (e.g., Ascorbic acid)

  • 96-well plate and plate reader

Step-by-Step Methodology:

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep violet color.

  • Compound Dilutions: Prepare serial dilutions of the test compound and ascorbic acid in methanol (e.g., 1 to 200 µM).

  • Assay Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. The violet color of DPPH fades as it is reduced by an antioxidant.

  • Data Analysis: Calculate the percentage of radical scavenging activity for each concentration. Plot this percentage against the concentration to determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion

This application note provides a validated, logical framework for the initial biological characterization of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate. By starting with a broad cytotoxicity screen and proceeding to targeted mechanistic assays based on the well-documented activities of the pyrazole chemical class, researchers can efficiently build a comprehensive biological profile of the compound. The protocols detailed herein for assessing cytotoxic, anti-inflammatory, and antioxidant activities serve as a robust starting point for uncovering the therapeutic potential of this and other novel pyrazole derivatives.

References

  • American Chemical Society. (2014). Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Se.

  • ResearchGate. (2019). Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4.

  • Elsevier. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry.

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.

  • MDPI. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.

  • National Center for Biotechnology Information. (n.d.). Ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate.

  • ResearchGate. (2025). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.

  • PubMed. (n.d.). Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format.

  • ResearchGate. (n.d.). Synthesis, molecular structure and multiple biological activities of N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide.

  • MuseChem. (n.d.). Ethyl 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate.

  • National Center for Biotechnology Information. (n.d.). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors.

  • PubMed. (2021). Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides.

  • ResearchGate. (n.d.). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays.

  • National Center for Biotechnology Information. (n.d.). Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Emergency Management.

  • DergiPark. (2011). Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme.

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors.

  • ResearchGate. (n.d.). Anti-inflammatory activity of novel thiosemicarbazone compounds indole-based as COX inhibitors.

  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.

Sources

Application

Application Notes and Protocols for Cell-Based Assays to Determine Pyrazole Compound Activity

Introduction: The Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2][3] Its vers...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2][3] Its versatile structure allows for diverse substitutions, leading to a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[2] Prominent drugs such as the COX-2 inhibitor Celecoxib and the JAK inhibitor Ruxolitinib feature a pyrazole core, highlighting its clinical significance.[4][5] The development of novel pyrazole-based therapeutics necessitates a robust and physiologically relevant pipeline for assessing their cellular activity. Cell-based assays are indispensable tools in this process, offering insights into a compound's efficacy, toxicity, and mechanism of action within a biological context.[6]

This guide provides a comprehensive overview of key cell-based assays for characterizing the activity of pyrazole compounds. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific principles to empower rational experimental design and data interpretation.

Chapter 1: Foundational Assays - Assessing Cytotoxicity and Apoptosis

A primary step in evaluating any new compound is to determine its effect on cell viability and whether it induces programmed cell death. These foundational assays provide critical dose-response data and initial mechanistic clues.

Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of living, metabolically active cells.[7]

Causality Behind Experimental Choices: This assay is often the first-line screening tool due to its simplicity, high-throughput adaptability, and sensitivity.[6] It provides a quantitative measure of a compound's cytotoxic or cytostatic effects, which is essential for determining the half-maximal inhibitory concentration (IC50).

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Reaction & Readout plate_cells Plate cells in 96-well plate (e.g., 1x10^4 cells/well) incubate_24h Incubate for 24h (37°C, 5% CO2) plate_cells->incubate_24h add_compound Add serial dilutions of pyrazole compound incubate_24h->add_compound incubate_treat Incubate for 24-72h add_compound->incubate_treat add_mtt Add 10 µL MTT Reagent (5 mg/mL) incubate_treat->add_mtt incubate_mtt Incubate for 2-4h (Purple precipitate forms) add_mtt->incubate_mtt add_solubilizer Add 100 µL Detergent/DMSO incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for assessing pyrazole compound cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay [7][9]

  • Cell Plating: Seed cells in a 96-well flat-bottom plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock solution of your pyrazole compound in culture medium. Perform serial dilutions to create a range of concentrations.

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the various compound concentrations (including a vehicle-only control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or a detergent-based solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.

Data Presentation: Example IC50 Values for Pyrazole Compounds

CompoundCell LineAssay DurationIC50 (µM)Reference
Pyrazole Derivative 3fMDA-MB-46848h6.45[10]
Pyrazole-Thiazolidinone 6cSK-MEL-28Not Specified3.46[11]
Chalcone–Pyrazole Hybrid VIVariousNot Specified3.70 - 8.96[11]
CelecoxibA549Not Specified19.96[12]
CelecoxibH460Not Specified12.48[12]
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[4][13] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[4] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[4]

Causality Behind Experimental Choices: This assay provides a more detailed picture of cell death than a simple viability assay. By differentiating between apoptosis and necrosis, it helps to elucidate the specific mechanism by which a compound induces cell death. This is crucial for developing targeted cancer therapies, where inducing apoptosis is a desired outcome.

Detailed Protocol: Annexin V/PI Staining [13][14]

  • Cell Treatment: Culture and treat cells with the pyrazole compound at various concentrations (e.g., at its IC50 and 2x IC50) for a predetermined time (e.g., 24 hours). Include both negative (vehicle) and positive (e.g., staurosporine) controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with serum-containing media. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI (100 µg/mL working solution).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples by flow cytometry as soon as possible. Differentiate cell populations based on fluorescence:

    • Viable: Annexin V-negative, PI-negative

    • Early Apoptotic: Annexin V-positive, PI-negative

    • Late Apoptotic/Necrotic: Annexin V-positive, PI-positive

    • Necrotic: Annexin V-negative, PI-positive

Chapter 2: Target-Specific Pathway Analysis

Many pyrazole compounds exert their effects by modulating specific signaling pathways. Assays that measure the activity of these pathways are essential for confirming the compound's mechanism of action.

Kinase Inhibition: p38 MAPK Phosphorylation Assay

Principle: Many pyrazole derivatives are potent inhibitors of protein kinases, such as the p38 mitogen-activated protein kinase (MAPK), which is a key player in inflammatory responses.[15][16] This assay measures the inhibition of p38 MAPK activity by quantifying the phosphorylation of its downstream substrate, such as ATF-2, or by directly measuring the phosphorylation of p38 itself (at Thr180/Tyr182) using phospho-specific antibodies.

Causality Behind Experimental Choices: Directly measuring the phosphorylation status of a target kinase or its substrate provides strong evidence of target engagement and functional inhibition within the cell. This is a critical step in validating the molecular target of a pyrazole-based kinase inhibitor.

Experimental Workflow: p38 MAPK Inhibition Assay

p38_Workflow cluster_prep Cell Culture & Pre-treatment cluster_stim Stimulation cluster_detect Detection (Immunofluorescence) plate_cells Plate cells (e.g., HeLa, THP-1) pretreat Pre-treat with pyrazole compound or vehicle (1h) plate_cells->pretreat stimulate Stimulate with Anisomycin or LPS (30 min) pretreat->stimulate fix_perm Fix and Permeabilize Cells stimulate->fix_perm primary_ab Incubate with anti-phospho-p38 primary antibody fix_perm->primary_ab secondary_ab Incubate with fluorescent secondary antibody & nuclear stain primary_ab->secondary_ab image Image and Quantify Nuclear Fluorescence secondary_ab->image

Caption: Workflow for a cell-based p38 MAPK phosphorylation immunofluorescence assay.

Detailed Protocol: Immuno-detection of p38 Phosphorylation [17][18]

  • Cell Culture: Plate suitable cells (e.g., HeLa or THP-1) in a 96-well imaging plate.

  • Pre-treatment: Pre-incubate the cells with various concentrations of the pyrazole inhibitor for 1-2 hours.

  • Stimulation: Activate the p38 MAPK pathway by adding a stimulus like Anisomycin (25 µg/mL) or LPS (1 µg/mL) for 30 minutes.

  • Fixation & Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

  • Blocking: Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

  • Primary Antibody: Incubate with a primary antibody specific for phosphorylated p38 MAPK (p-p38) overnight at 4°C.

  • Secondary Antibody: Wash the cells and incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (like DAPI or Hoechst) for 1-2 hours at room temperature.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the intensity of the p-p38 signal in the nucleus and/or cytoplasm to determine the extent of inhibition.

JAK/STAT Pathway Modulation: Luciferase Reporter Assay

Principle: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is critical for cytokine signaling, and several pyrazole compounds are known JAK inhibitors.[19] This assay utilizes a reporter cell line engineered to express a luciferase gene under the control of a STAT-responsive promoter element, such as the Interferon-Stimulated Response Element (ISRE).[19][20] When the pathway is activated by a cytokine (e.g., interferon-alpha, IFNα), STAT proteins translocate to the nucleus and drive luciferase expression. An inhibitory pyrazole compound will block this process, leading to a decrease in the luminescent signal.

Causality Behind Experimental Choices: Reporter gene assays are highly sensitive and provide a functional readout of the entire signaling cascade, from receptor binding to gene transcription.[21] This makes them ideal for high-throughput screening and for quantifying the potency of inhibitors that target any component of the pathway.

Detailed Protocol: JAK/STAT Luciferase Reporter Assay [3][19][22]

  • Cell Plating: Plate an ISRE-luciferase reporter cell line (e.g., HEK293-ISRE-luc) in a 96-well white, clear-bottom plate.

  • Compound Addition: Add serial dilutions of the pyrazole compound and incubate for 1-2 hours.

  • Pathway Activation: Stimulate the cells with an appropriate cytokine, such as IFNα, at a concentration that gives a robust signal (e.g., EC80).

  • Incubation: Incubate the plate for 6-24 hours to allow for luciferase expression.

  • Lysis and Reagent Addition: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate luminometer.

  • Analysis: Normalize the data to controls and calculate the IC50 of the pyrazole inhibitor.

Data Presentation: Example IC50 Values for JAK Inhibitors

CompoundTargetAssay TypeIC50 (nM)Reference
RuxolitinibJAK1Biochemical3.3
RuxolitinibJAK2Biochemical2.8
RuxolitinibJAK2 V617F+ Ba/F3 cellsCell-based Proliferation127[5]
Ruxolitinibanti-IgE activated basophilsIL-13 release~21,600[23]
TofacitinibTF-1 cellsCell Viability (72h)~30,290[24]
NF-κB Pathway Inhibition: Nuclear Translocation Assay

Principle: The NF-κB signaling pathway is a central mediator of inflammation.[25] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB.[25] Pro-inflammatory stimuli (e.g., TNF-α) lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription.[25] This assay uses high-content imaging to quantify the amount of NF-κB protein that moves from the cytoplasm to the nucleus upon stimulation, and how this is affected by an inhibitory compound.

Causality Behind Experimental Choices: Visualizing and quantifying the subcellular localization of a key transcription factor like NF-κB provides direct, compelling evidence of pathway inhibition.[26] This image-based approach is highly robust and can reveal cell-to-cell variability.[26]

Detailed Protocol: NF-κB Nuclear Translocation [26][27]

  • Cell Culture: Plate a suitable cell line (e.g., HeLa or A549) on a 96-well imaging plate.

  • Pre-treatment: Treat cells with the pyrazole compound for 1 hour.

  • Stimulation: Add TNF-α (e.g., 10 ng/mL) for 30-60 minutes to induce NF-κB translocation.

  • Fix, Permeabilize, and Block: Follow the same steps as in the p38 MAPK assay (Protocol 2.1, steps 4-5).

  • Antibody Staining: Incubate with a primary antibody against an NF-κB subunit (e.g., p65) and a nuclear stain (Hoechst). Follow with a fluorescently labeled secondary antibody.

  • Imaging and Analysis: Use a high-content imager to capture images of the NF-κB and nuclear channels. Image analysis software is used to define the nuclear and cytoplasmic compartments based on the Hoechst stain. The ratio of nuclear to cytoplasmic NF-κB fluorescence intensity is calculated for each cell. A potent inhibitor will prevent the increase in this ratio upon TNF-α stimulation.

Signaling Pathway Diagram: NF-κB Inhibition

NFkB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB p_IkB P-IκBα IkB->p_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_Active NF-κB (Active) NFkB_IkB->NFkB_Active Releases Degradation Proteasomal Degradation p_IkB->Degradation Nucleus Nucleus NFkB_Active->Nucleus Translocates Transcription Gene Transcription (Inflammation) Nucleus->Transcription Activates Pyrazole Pyrazole Compound Pyrazole->IKK Inhibits

Caption: Pyrazole compounds can inhibit the NF-κB pathway, preventing inflammation.

Chapter 3: Advanced Application - Target Engagement

Confirming that a compound physically binds to its intended target within a cell is the gold standard for mechanism-of-action studies.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful method for verifying target engagement in a cellular environment.[28] The principle is that a ligand binding to its target protein stabilizes the protein's structure, increasing its resistance to thermal denaturation.[28] In the assay, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western blot. A stabilizing compound will result in more soluble protein at higher temperatures compared to the control.[29]

Causality Behind Experimental Choices: CETSA provides direct biophysical evidence of target binding inside intact cells, bridging the gap between in vitro binding assays and cell-based functional assays.[29] It is invaluable for confirming that a compound reaches and engages its target in a complex physiological milieu.

Detailed Protocol: CETSA [28][29][30]

  • Cell Culture and Treatment: Grow a large batch of cells and treat them with the pyrazole compound or vehicle control for a defined period.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles using liquid nitrogen and a water bath).

  • Separation of Soluble Fraction: Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Quantification: Carefully collect the supernatant and quantify the amount of the target protein using Western blotting or another suitable protein detection method.

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate a "melting curve." A shift in the curve to the right indicates thermal stabilization and thus, target engagement by the compound.

Conclusion

The cell-based assays detailed in these application notes provide a robust framework for the comprehensive evaluation of pyrazole compounds in drug discovery. Starting with foundational viability and apoptosis assays, researchers can establish a compound's therapeutic window. Subsequently, target-specific pathway assays, such as those for kinase, JAK/STAT, and NF-κB signaling, can elucidate the mechanism of action. Finally, advanced techniques like CETSA offer definitive confirmation of target engagement within the complex cellular environment. This integrated approach, grounded in sound scientific principles, enables the efficient progression of promising pyrazole candidates from initial screening to lead optimization.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • BPS Bioscience. (n.d.). ISRE Luciferase Reporter HEK293 Cell Line (JAK/STAT Signaling Pathway). Retrieved from [Link]

  • BPS Bioscience. (n.d.). ISRE Reporter Kit (JAK/STAT Signaling Pathway). Retrieved from [Link]

  • D'Arcy, B., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Retrieved from [Link]

  • Emory University. (n.d.). Luciferase Assay protocol. Retrieved from [Link]

  • Gao, Y., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Retrieved from [Link]

  • Ghotbi, L., et al. (2020). Celecoxib Treatment Alters p53 and MDM2 Expression via COX-2 Crosstalk in A549 Cells. ResearchGate. Retrieved from [Link]

  • Gilmore, T. D. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. NCBI. Retrieved from [Link]

  • Jayashree, B. S., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Retrieved from [Link]

  • Kaspers, S., et al. (2013). Celecoxib increases lung cancer cell lysis by lymphokine-activated killer cells via upregulation of ICAM-1. PMC. Retrieved from [Link]

  • Kiriakidis, S., et al. (2008). Induction but not inhibition of COX-2 confers human lung cancer cell apoptosis by celecoxib. Oncogene. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from [Link]

  • Mironov, G. G., et al. (2021). The impact of JAK/STAT inhibitor ruxolitinib on the genesis of lymphoproliferative diseases. Oncology Letters. Retrieved from [Link]

  • Molecular Devices. (n.d.). Improve nuclear translocation assay results using image deconvolution. Retrieved from [Link]

  • NCBI. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Retrieved from [Link]

  • NCBI. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). TF-1 cell viability after treatment with Ruxolitinib and Tofacitinib at various concentrations. Retrieved from [Link]

  • Sahu, U., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PubMed Central. Retrieved from [Link]

  • Samad, F., et al. (2018). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC. Retrieved from [Link]

  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Varricchio, C., et al. (2012). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. PubMed. Retrieved from [Link]

  • Varricchio, C., et al. (2012). Measurement of NF-κB activation in TLR-activated macrophages. PMC. Retrieved from [Link]

  • Varricchio, C., et al. (2012). The Efficacy and Safety of Celecoxib in Addition to Standard Cancer Therapy: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. MDPI. Retrieved from [Link]

  • Varricchio, C., et al. (2012). The JAK1/JAK2 inhibitor ruxolitinib inhibits mediator release from human basophils and mast cells. PMC. Retrieved from [Link]

  • Varricchio, C., et al. (2012). Unveiling Anticancer Potential of COX-2 and 5-LOX Inhibitors: Cytotoxicity, Radiosensitization Potential and Antimigratory Activity against Colorectal and Pancreatic Carcinoma. PMC. Retrieved from [Link]

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Method

Application Notes & Protocols for the Analytical Characterization of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate

Prepared by: Senior Application Scientist Foreword: The Imperative of Rigorous Characterization In the landscape of modern drug discovery and materials science, pyrazole derivatives stand out for their vast pharmacologic...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

Foreword: The Imperative of Rigorous Characterization

In the landscape of modern drug discovery and materials science, pyrazole derivatives stand out for their vast pharmacological potential, forming the core scaffold of numerous therapeutic agents.[1][2][3] Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate is a molecule of significant interest, embodying the key structural motifs—a substituted pyrazole ring, an aromatic ether, and an ester functional group—that are pivotal to its potential bioactivity. The unambiguous confirmation of its chemical identity, purity, and stability is not merely a procedural formality; it is the foundational bedrock upon which all subsequent research, from preclinical trials to formulation development, is built.

This guide provides a comprehensive suite of analytical protocols designed to deliver a holistic characterization of this target molecule. It moves beyond rote procedural descriptions to elucidate the causality behind methodological choices, empowering researchers to not only replicate these experiments but also to adapt and troubleshoot them effectively. Each protocol is designed as a self-validating system, ensuring data integrity and reproducibility.

Molecular Structure and Analytical Strategy

A robust analytical strategy begins with a thorough understanding of the molecule's structure.

Chemical Structure: Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate Molecular Formula: C₁₄H₁₆N₂O₃ Molecular Weight: 260.29 g/mol

The key analytical targets within this structure are:

  • The Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms.

  • Substituents: The N-methyl group, the C3-ethyl carboxylate group, and the C5-(4-methoxyphenyl) group.

  • Functional Groups: Ester (C=O, C-O), ether (Ar-O-CH₃), aromatic rings, and aliphatic chains.

Our analytical workflow is designed to orthogonally verify these features, integrating data from multiple techniques to build an unassailable structural and purity profile.

cluster_synthesis Synthesis & Isolation cluster_characterization Comprehensive Analytical Characterization cluster_result Final Report Synthesis Synthesized Product (Crude) Purity Purity & Quantification (HPLC) Synthesis->Purity Identity Structural Identity Synthesis->Identity Properties Physicochemical Properties Synthesis->Properties HPLC HPLC Purity->HPLC Determines NMR NMR Spectroscopy (¹H, ¹³C) Identity->NMR Confirms MS Mass Spectrometry (MS) Identity->MS Confirms FTIR FTIR Spectroscopy Identity->FTIR Confirms XRay Single Crystal X-Ray (Optional Gold Standard) Identity->XRay Confirms Thermal Thermal Analysis (DSC, TGA) Properties->Thermal Measures Report Certificate of Analysis (Structure, Purity, Properties Confirmed) NMR->Report MS->Report FTIR->Report Thermal->Report XRay->Report HPLC->Report

Caption: Integrated workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

Causality: Why NMR is Definitive

The unique electronic environment of each nucleus in the molecule, dictated by bonding and proximity to functional groups, results in a distinct resonance frequency (chemical shift). For Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate, ¹H NMR will confirm the presence and connectivity of the ethyl, methyl, methoxy, and aromatic protons, while ¹³C NMR will verify the carbon skeleton, including the crucial ester carbonyl and pyrazole ring carbons.

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is often a good first choice for this type of compound.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm), although modern spectrometers can reference the residual solvent peak.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (500 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Spectral Width: -2 to 12 ppm.

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay (d1): 1-2 seconds.

      • Number of Scans: 8-16, depending on concentration.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled pulse program (zgpg30).

      • Spectral Width: -10 to 220 ppm.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 1024-4096, as ¹³C is much less sensitive than ¹H.

  • Data Processing and Interpretation:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

    • Assign peaks based on their chemical shift, multiplicity (singlet, doublet, etc.), and integration values. Compare with expected values.

Expected Data

Table 1: Predicted ¹H NMR Data (in CDCl₃)

Assignment Functional Group Multiplicity Approx. Chemical Shift (δ, ppm) Integration
H-a Ethyl (-CH₃) Triplet 1.4 3H
H-b Ethyl (-CH₂) Quartet 4.4 2H
H-c N-Methyl (-CH₃) Singlet 4.1 3H
H-d Methoxy (-OCH₃) Singlet 3.8 3H
H-e Pyrazole (C4-H) Singlet 6.8 1H
H-f Aromatic (ortho to OCH₃) Doublet 6.9 2H

| H-g | Aromatic (meta to OCH₃) | Doublet | 7.3 | 2H |

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

Assignment Functional Group Approx. Chemical Shift (δ, ppm)
C-a Ethyl (-CH₃) 14
C-b Ethyl (-CH₂) 61
C-c N-Methyl (-CH₃) 38
C-d Methoxy (-OCH₃) 55
C-e Pyrazole (C4) 109
C-f/g Aromatic (CH) 114, 130
C-h Aromatic (C-O) 160
C-i Aromatic (C-Pyrazole) 123
C-j Pyrazole (C3) 145
C-k Pyrazole (C5) 148

| C-l | Ester (C=O) | 163 |

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

MS provides the exact molecular weight of the compound, serving as a primary method for confirming its elemental composition.

Causality: Why MS is Essential

By ionizing the molecule and measuring its mass-to-charge ratio (m/z), high-resolution mass spectrometry (HRMS) can determine the molecular weight with enough accuracy (typically <5 ppm) to confirm a unique molecular formula. The fragmentation pattern also provides structural clues that corroborate NMR data.

Protocol: Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) MS
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

    • A small amount of formic acid (0.1%) can be added to the solvent to promote protonation for positive ion mode.

  • Instrument Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: TOF for high resolution.

    • Scan Range: 50-500 m/z.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 100-150 °C.

  • Data Interpretation:

    • Identify the molecular ion peak. For this compound, it will likely be the protonated species [M+H]⁺.

    • Calculate the theoretical exact mass of [C₁₄H₁₆N₂O₃ + H]⁺ and compare it to the observed mass.

    • Analyze major fragment ions to understand the molecule's fragmentation pathways.

Expected Data

Table 3: Expected High-Resolution Mass Spectrometry Data

Ion Species Theoretical Exact Mass (m/z) Interpretation
[M+H]⁺ 261.1234 Protonated molecular ion

| [M+Na]⁺ | 283.1053 | Sodium adduct |

Key Fragmentation Pathways:

  • Loss of the ethoxy group (-OC₂H₅) from the ester.

  • Loss of the entire ethyl carboxylate group.

  • Cleavage of the methoxy group (-OCH₃).

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

HPLC is the industry-standard technique for determining the purity of a compound by separating it from any impurities or degradation products.[4][5]

Causality: Why Reversed-Phase HPLC is Ideal

The molecule has moderate polarity, making it well-suited for reversed-phase (RP) chromatography. A nonpolar stationary phase (like C18) is used with a polar mobile phase. The compound will be retained on the column and then eluted by increasing the organic solvent concentration in the mobile phase. Impurities with different polarities will elute at different times, allowing for their separation and quantification.

Protocol: Reversed-Phase HPLC with UV Detection
  • Sample and Standard Preparation:

    • Prepare a stock solution of the sample in the mobile phase or acetonitrile at a concentration of ~1 mg/mL.

    • Create a series of dilutions (e.g., 50, 100, 150 µg/mL) for linearity and quantification checks, following ICH guidelines.[4]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic or gradient elution. A good starting point is an isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v). 0.1% trifluoroacetic acid or formic acid can be added to improve peak shape.[5]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis or Photodiode Array (PDA) detector set at the compound's λ_max (determine by UV scan, likely around 250-280 nm).

  • Data Analysis:

    • A pure sample should yield a single, sharp, symmetrical peak.

    • Calculate purity by the area percentage method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Table 4: Typical HPLC Method Parameters

Parameter Condition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Detection UV at 265 nm

| Retention Time | ~4-6 minutes (method dependent) |

Complementary Spectroscopic and Thermal Techniques

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.[6][7][8]

  • Protocol: The analysis can be performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Interpretation:

Table 5: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3000-3100 C-H Stretch Aromatic & Pyrazole C-H
~2850-2980 C-H Stretch Aliphatic (Methyl, Ethyl)
~1720 C=O Stretch Ester Carbonyl (Strong, Sharp)
~1500-1600 C=C Stretch Aromatic & Pyrazole Rings
~1250 C-O Stretch (asymm.) Aryl Ether (Ar-O-CH₃)

| ~1100-1200 | C-O Stretch | Ester (C-O) |

Thermal Analysis (DSC & TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the material's thermal properties, such as its melting point and decomposition temperature.[9][10][11]

cluster_input Input Data cluster_verification Verification Logic cluster_output Confirmed Structure NMR_Data ¹H & ¹³C NMR Proton/Carbon Skeleton Connectivity Verify Structural Confirmation NMR_Data->Verify MS_Data Mass Spec Molecular Weight Formula MS_Data->Verify IR_Data FTIR Functional Groups C=O, C-O, etc. IR_Data->Verify Structure Ethyl 5-(4-methoxyphenyl)- 1-methyl-1h-pyrazole-3-carboxylate Verify->Structure Is Consistent?

Caption: Logic diagram for structural confirmation.

  • DSC Protocol:

    • Place 2-5 mg of the sample into an aluminum DSC pan and seal it.

    • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a temperature range (e.g., 25 °C to 250 °C).

    • Expected Result: A sharp endothermic peak will be observed, with the onset temperature representing the melting point of the crystalline solid.

  • TGA Protocol:

    • Place 5-10 mg of the sample into a ceramic or platinum TGA pan.

    • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).

    • Expected Result: The TGA curve will show a stable baseline until the onset of decomposition, at which point a significant weight loss will occur. This defines the thermal stability range of the compound.

Conclusion: A Framework for Confidence

The multi-technique approach detailed in these application notes provides a rigorous and cross-validating framework for the characterization of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate. By integrating data from NMR, MS, HPLC, FTIR, and thermal analysis, researchers can establish the identity, purity, and key physicochemical properties of their material with the highest degree of scientific confidence. This comprehensive characterization is indispensable for ensuring the quality and reliability of data in any subsequent scientific investigation.

References

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  • Asiri, A. M., et al. (2015). TGA-DSC thermogram of materials I and II. ResearchGate. [Link]

  • Bikas, R., et al. (2020). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes. ResearchGate. [Link]

  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. [Link]

  • MDPI. (2020). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. [Link]

  • Reddy, A. et al. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]

  • Sengar, R., et al. (n.d.). Synthesis and Characterization of Some Pyrazole Derivatives. Oriental Journal of Chemistry. [Link]

  • Squeo, B. M., et al. (2021). Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design. MDPI. [Link]

  • Sundar, S., et al. (2015). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. PubMed. [Link]

  • Taha, M., et al. (2024). Synthesis, characterization, preliminary molecular docking, pharmacological activity, and ADME studies of some new pyrazoline derivatives as anti-breast cancer agents. Pharmacia. [Link]

  • Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. [Link]

  • Yasir, M., et al. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... R Discovery. [Link]

  • Zisopoulou, S. A., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. [Link]

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Application

Application Note: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Analysis of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate

Abstract This application note provides a comprehensive technical guide for the analytical characterization of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate, a substituted pyrazole derivative of significan...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for the analytical characterization of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate, a substituted pyrazole derivative of significant interest in pharmaceutical and agrochemical research.[1] Detailed, field-proven protocols for purity determination and structural elucidation using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are presented. The methodologies are designed for robustness and accuracy, adhering to principles outlined in the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reproducibility.[2][3] This guide is intended for researchers, analytical scientists, and professionals in drug development and quality control.

Introduction: The Significance of Pyrazole Derivatives

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active compounds.[4] Derivatives of pyrazole are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[4] The specific compound, Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate, combines several key pharmacophores: a 1,5-disubstituted pyrazole ring, an electron-donating methoxyphenyl group, and an ethyl carboxylate moiety. This unique combination makes it a valuable intermediate for the synthesis of novel therapeutic agents.

Accurate and reliable analytical methods are paramount for ensuring the purity, identity, and quality of such compounds throughout the research and development lifecycle. This note details the application of two cornerstone analytical techniques: HPLC for quantitative purity analysis and NMR spectroscopy for unambiguous structural confirmation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

2.1. Rationale for Method Selection

Reversed-phase HPLC (RP-HPLC) is the method of choice for analyzing moderately polar to nonpolar organic molecules like the target compound. The primary retention mechanism in RP-HPLC is hydrophobic interaction between the analyte and the stationary phase.[5] A C18 (octadecylsilane) column is selected for its broad applicability and strong hydrophobic retention of aromatic compounds.[6][7] An isocratic mobile phase consisting of acetonitrile and water provides a balance of solvent strength to achieve optimal retention and peak shape. Acetonitrile is often preferred over methanol for aromatic compounds as it can offer different selectivity. A UV detector is employed for quantification, as the conjugated aromatic and pyrazole systems are expected to have strong chromophores.

Diagram: HPLC Workflow for Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Analyte (1 mg) s2 Dissolve in Diluent (1 mL) (Acetonitrile/Water 50:50) s1->s2 s3 Vortex & Sonicate s2->s3 s4 Filter (0.45 µm PTFE) s3->s4 h1 Inject Sample (5 µL) s4->h1 h2 Isocratic Elution C18 Column h1->h2 h3 UV Detection (254 nm) h2->h3 d1 Integrate Peak Area h3->d1 d2 Calculate Purity (%) d1->d2

Caption: Workflow from sample preparation to data analysis for HPLC purity determination.

2.2. Detailed HPLC Protocol

This protocol is designed to be a self-validating system, where system suitability parameters must be met before sample analysis.

Instrumentation and Consumables:

  • HPLC system with isocratic pump, autosampler, and UV/Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and water.

  • Phosphoric acid (for mobile phase modification, if needed).

  • 0.45 µm PTFE syringe filters.

Protocol Steps:

  • Mobile Phase Preparation:

    • Prepare a mobile phase of Acetonitrile:Water (75:25, v/v).

    • Degas the mobile phase for 15 minutes using sonication or vacuum filtration.

    • Scientist's Note: The high organic content is chosen based on the expected hydrophobicity of the molecule. This ratio can be adjusted (e.g., to 70:30 or 80:20) to fine-tune the retention time.

  • Standard and Sample Preparation:

    • Diluent: Use a 50:50 (v/v) mixture of acetonitrile and water.

    • Standard Solution (for reference): Accurately weigh approximately 1.0 mg of the reference standard and dissolve in 1.0 mL of diluent to achieve a concentration of 1.0 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard.

    • Filter all solutions through a 0.45 µm syringe filter into HPLC vials.

  • Instrument Parameters:

    • Set the column temperature to 30 °C to ensure stable retention times.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

Table 1: HPLC Method Parameters

ParameterValueJustification
Column C18, 4.6 x 150 mm, 5 µmStandard for robust, high-resolution separation of aromatic compounds.
Mobile Phase Acetonitrile:Water (75:25, v/v)Provides optimal elution strength for a timely and well-resolved peak.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Injection Volume 5 µLA small volume to prevent peak distortion and column overloading.
Column Temperature 30 °CEnsures reproducibility by minimizing fluctuations in retention time.
Detection UV at 254 nmA common wavelength for aromatic compounds, offering high sensitivity.[6] A PDA detector can be used to confirm peak purity.
Run Time 10 minutesSufficient to elute the main peak and any common impurities.

2.3. Data Analysis and System Suitability

  • Purity Calculation: The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Method Validation (ICH Q2(R1) Principles): For use in a regulated environment, this method must be validated.[2] Key parameters to assess include:

    • Specificity: Ensure no interference from impurities or degradation products.

    • Linearity: Demonstrate a linear relationship between concentration and peak area over a defined range (e.g., 50-150 µg/mL).

    • Accuracy & Precision: Assessed by replicate injections of known concentrations.[2]

    • Robustness: Small, deliberate changes to the method (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min) should not significantly impact the results.[2]

NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous confirmation of the molecular structure of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate. ¹H NMR provides information on the proton environment and connectivity, while ¹³C NMR identifies all unique carbon atoms.

3.1. Rationale for Experimental Choices

  • Solvent: Deuterated chloroform (CDCl₃) is an excellent first choice as it is a common solvent for organic molecules of this type and has minimal interfering signals. If solubility is an issue, DMSO-d₆ can be used.

  • Spectrometer Frequency: A higher field strength (e.g., 400 or 500 MHz for ¹H) is recommended to achieve better signal dispersion, which is particularly useful for resolving the aromatic protons.

  • 2D NMR: While ¹H and ¹³C are often sufficient, 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign proton-proton and proton-carbon correlations, respectively.

Diagram: Molecular Structure and Key NMR Correlations

NMR_Structure cluster_mol Ethyl 5-(4-methoxyphenyl)-1-methyl-1h-pyrazole-3-carboxylate cluster_labels Expected ¹H NMR Signals mol H4 H-4 (pyrazole) Singlet ~6.8 ppm N_CH3 N-CH₃ Singlet ~4.1 ppm O_CH3 O-CH₃ Singlet ~3.9 ppm Aryl_AA Aryl H (ortho to OMe) Doublet ~7.0 ppm Aryl_BB Aryl H (meta to OMe) Doublet ~7.3 ppm Ethyl_CH2 Ethyl -CH₂- Quartet ~4.4 ppm Ethyl_CH3 Ethyl -CH₃ Triplet ~1.4 ppm p1 p1->H4 p2 p2->Aryl_AA p3 p3->Aryl_BB p4 p4->O_CH3 p5 p5->N_CH3 p6 p6->Ethyl_CH2 p7 p7->Ethyl_CH3

Caption: Key proton assignments for NMR structural confirmation.

3.2. Detailed NMR Protocol

  • Sample Preparation:

    • Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Typical parameters: 30° pulse angle, 1-2 second relaxation delay, 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 30° pulse angle, 2-second relaxation delay, 1024 or more scans may be required for good signal-to-noise.

3.3. Expected Spectral Data and Interpretation

The following tables summarize the predicted chemical shifts (δ) in ppm relative to TMS. These predictions are based on the analysis of similar structures and general principles of NMR spectroscopy.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
Ethyl -CH₃~1.4Triplet (t)~7.13HCoupled to the adjacent CH₂ group.
Methoxy -OCH₃~3.9Singlet (s)-3HElectronically shielded, no adjacent protons.
N-Methyl -NCH₃~4.1Singlet (s)-3HDeshielded by the pyrazole ring nitrogen.
Ethyl -CH₂~4.4Quartet (q)~7.12HCoupled to the adjacent CH₃ group. Deshielded by the adjacent ester oxygen.
Pyrazole H-4~6.8Singlet (s)-1HThe sole proton on the pyrazole ring, appears as a characteristic singlet.[6]
Aromatic H (ortho)~7.0Doublet (d)~8.82HProtons ortho to the electron-donating methoxy group are shielded. Coupled to meta protons.
Aromatic H (meta)~7.3Doublet (d)~8.82HProtons meta to the methoxy group. Coupled to ortho protons.

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

AssignmentPredicted δ (ppm)Rationale
Ethyl -CH₃~14.5Typical value for an ethyl ester methyl carbon.
N-Methyl -NCH₃~38.0Methyl group attached to a heterocyclic nitrogen.
Methoxy -OCH₃~55.5Characteristic shift for an aryl methoxy carbon.[4]
Ethyl -CH₂~61.0Deshielded by the ester oxygen.
Pyrazole C-4~112.0Electron-rich carbon on the pyrazole ring.
Aromatic CH (ortho)~114.5Shielded by the electron-donating effect of the methoxy group.
Aromatic C (ipso-OMe)~122.0Quaternary carbon attached to the pyrazole ring.
Aromatic CH (meta)~130.0Standard aromatic CH carbon shift.
Pyrazole C-5~145.0Carbon adjacent to two nitrogen atoms and attached to the aromatic ring.
Pyrazole C-3~149.0Carbon adjacent to two nitrogen atoms and attached to the ester group.
Aromatic C (ipso-pyrazole)~160.0Quaternary carbon attached to the oxygen of the methoxy group.
Ester C=O~162.0Typical chemical shift for an α,β-unsaturated ester carbonyl.

Conclusion

The protocols detailed in this application note provide a robust framework for the comprehensive analysis of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate. The RP-HPLC method is suitable for rapid and accurate purity determination, essential for quality control in both research and manufacturing settings. The NMR spectroscopy protocol allows for definitive structural confirmation, ensuring the identity and integrity of the compound. By integrating these powerful analytical techniques, researchers and drug development professionals can confidently advance their work with this important class of heterocyclic compounds.

References

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2013). ResearchGate. [Link]

  • Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. Periodica Polytechnica Chemical Engineering. [Link]

  • 13C and 1H NMR spectra for the reactant and products of labeled anisole. (2011). ResearchGate. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4. (2019). ResearchGate. [Link]

  • Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate. (2008). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]

  • Synthesis, Biological Evaluation of Some Arylsulfonyl, Carboxamide Derivatives of 3-Methyl-1H-pyrazol-5(4H)-one. (2012). ResearchGate. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]

  • Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. (2025). ACG Publications. [Link]

  • ICH Q2(R2) Validation of analytical procedures. (2023). International Council for Harmonisation. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development. [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2012). MDPI. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). BMC Chemistry. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2012). ResearchGate. [Link]

  • Ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. (2012). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Steps for HPLC Method Validation. (2024). Pharmaguideline. [Link]

  • RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. Revue Roumaine de Chimie. [Link]

  • 13C SPECTRA OF SOME SUBSTITUTED ANISOLES. (1964). Canadian Journal of Chemistry. [Link]

  • Anisole. PubChem. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. [Link]

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Method

Application Notes &amp; Protocols: Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate as a Molecular Probe for Kinase Inhibition

For Research Use Only. Not for use in diagnostic procedures. Authored by: A Senior Application Scientist Introduction: Unveiling a Novel Kinase Inhibitor The pyrazole scaffold is a cornerstone in medicinal chemistry, rec...

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Authored by: A Senior Application Scientist

Introduction: Unveiling a Novel Kinase Inhibitor

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in the design of a multitude of pharmacologically active agents.[1] Derivatives of pyrazole have demonstrated a vast range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2] A significant portion of these activities can be attributed to the inhibition of protein kinases, a class of enzymes that play a pivotal role in cellular signaling pathways.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[1]

This document provides detailed application notes and protocols for the use of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate (hereafter referred to as PZ-4M ), a novel pyrazole-based small molecule, as a molecular probe for studying kinase signaling. Based on the extensive literature on pyrazole derivatives as kinase inhibitors, we hypothesize that PZ-4M acts as a potent and selective inhibitor of a specific kinase, making it a valuable tool for cancer research and drug development.[1][2]

These protocols will guide the user through the necessary steps to characterize the inhibitory activity of PZ-4M, from in vitro enzyme assays to cell-based assessments of its effects on kinase signaling and cell viability.

Physicochemical Properties of PZ-4M
PropertyValue
IUPAC Name Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate
Molecular Formula C₁₄H₁₆N₂O₃
Molecular Weight 260.29 g/mol
CAS Number [Not Available]
Appearance White to off-white solid
Solubility Soluble in DMSO, ethanol, and methanol

Postulated Mechanism of Action: Targeting the ATP-Binding Pocket

Many pyrazole-based kinase inhibitors function by competing with ATP for binding to the kinase's active site.[1] The planar pyrazole ring can form key hydrogen bonds and hydrophobic interactions within the adenine-binding region of the kinase. We postulate that PZ-4M adopts a similar mechanism. The 4-methoxyphenyl group at the 5-position of the pyrazole ring may occupy a hydrophobic pocket, while the ethyl carboxylate at the 3-position could form hydrogen bonds with the hinge region of the kinase. The N-methyl group contributes to the overall conformation and binding affinity.

This proposed mechanism makes PZ-4M an excellent candidate for targeting kinases with a susceptible ATP-binding pocket, a common feature among many oncogenic kinases.

G cluster_kinase Kinase Active Site ATP_Pocket ATP Binding Pocket Phospho_Substrate Phosphorylated Substrate ATP_Pocket->Phospho_Substrate Phosphorylation ADP ADP ATP_Pocket->ADP Substrate_Binding Substrate Binding Site Substrate_Binding->Phospho_Substrate ATP ATP ATP->ATP_Pocket Binds PZ4M PZ-4M PZ4M->ATP_Pocket Competitive Inhibition Substrate Substrate Substrate->Substrate_Binding caption Postulated mechanism of PZ-4M. G Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and PZ-4M dilutions Start->Prepare_Reagents Add_PZ4M Add PZ-4M/DMSO to plate Prepare_Reagents->Add_PZ4M Add_Kinase_Substrate Add Kinase/Substrate mix Add_PZ4M->Add_Kinase_Substrate Add_ATP Add ATP to initiate reaction Add_Kinase_Substrate->Add_ATP Incubate_1 Incubate at 30°C for 60 min Add_ATP->Incubate_1 Stop_Reaction Add ADP-Glo™ Reagent Incubate_1->Stop_Reaction Incubate_2 Incubate at RT for 40 min Stop_Reaction->Incubate_2 Detect_Signal Add Kinase Detection Reagent Incubate_2->Detect_Signal Incubate_3 Incubate at RT for 30 min Detect_Signal->Incubate_3 Read_Plate Measure Luminescence Incubate_3->Read_Plate Analyze_Data Calculate IC₅₀ Read_Plate->Analyze_Data End End Analyze_Data->End caption In Vitro Kinase Assay Workflow.

Figure 2: Workflow for the in vitro kinase inhibition assay.

Cellular Kinase Inhibition Assay (Western Blot)

This protocol is designed to assess the ability of PZ-4M to inhibit the activity of a target kinase within a cellular context by measuring the phosphorylation of a downstream substrate. [3][4] A. Materials

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • PZ-4M stock solution (10 mM in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific substrate antibody and total substrate antibody)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

B. Protocol

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of PZ-4M (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2, 6, 24 hours). Include a DMSO-treated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and scrape the cells.

    • Transfer the lysates to microcentrifuge tubes and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatants using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL reagent and capture the chemiluminescent signal.

    • Strip the membrane and re-probe with the total substrate antibody as a loading control.

    • Quantify the band intensities and normalize the phospho-substrate signal to the total substrate signal.

Cell Viability Assay (MTT Assay)

This assay determines the effect of PZ-4M on cell proliferation and cytotoxicity. [5][6][7]It measures the metabolic activity of cells, which is an indicator of cell viability. [5][7] A. Materials

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • PZ-4M stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Microplate reader

B. Protocol

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of PZ-4M in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of PZ-4M. Include a DMSO control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Express the cell viability as a percentage of the DMSO-treated control.

    • Plot the percentage of cell viability against the logarithm of the PZ-4M concentration and determine the GI₅₀ (concentration for 50% growth inhibition).

Troubleshooting

IssuePossible CauseSolution
High variability in in vitro kinase assay Pipetting errors, unstable reagentsUse calibrated pipettes, prepare fresh reagents, include more replicates.
No inhibition observed in Western blot Poor cell permeability, compound instabilityIncrease incubation time or concentration, check compound stability in media.
High background in Western blot Insufficient blocking, antibody concentration too highIncrease blocking time, optimize primary and secondary antibody dilutions.
Inconsistent MTT assay results Uneven cell seeding, formazan crystals not fully dissolvedEnsure a single-cell suspension, increase solubilization time and shaking.

Conclusion

Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate (PZ-4M) is a promising molecular probe for the investigation of kinase-driven signaling pathways. The protocols outlined in this guide provide a comprehensive framework for characterizing its inhibitory activity and cellular effects. Due to the diverse biological activities of pyrazole derivatives, PZ-4M has the potential to be a valuable tool for researchers in oncology and drug discovery.

References

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Wilson, A. J., & Li, Q. (2021). Fluorescent Materials for Monitoring Mitochondrial Biology. PMC. Retrieved from [Link]

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2024). PMC. Retrieved from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. Retrieved from [Link]

  • Kinase Activity-Tagged Western Blotting Assay. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • In vitro kinase assay. (2023). Protocols.io. Retrieved from [Link]

  • Li, M. M., et al. (2013). A new pyrazoline-based fluorescent probe for Cu2+ in live cells. PubMed. Retrieved from [Link]

  • MTT (Assay protocol). (2023). Protocols.io. Retrieved from [Link]

  • In vitro NLK Kinase Assay. (n.d.). PMC. Retrieved from [Link]

  • Synthesis And Application Of Pyrazole-pyrazoline-based Fluorescent Probes. (2022). Globe Thesis. Retrieved from [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors... (2024). RSC Publishing. Retrieved from [Link]

  • A mitochondria-targeted turn-on fluorescent probe... (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors... (2022). MDPI. Retrieved from [Link]

  • In vitro kinase assay. (2022). Bio-protocol. Retrieved from [Link]

  • Recent progress in chemosensors based on pyrazole derivatives. (2020). PMC. Retrieved from [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]

  • Pyrazole Derivatives as Selective COX-2 Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Mitochondrial-targeted fluorescent probes for reactive oxygen species. (n.d.). PubMed Central. Retrieved from [Link]

  • Fluorescent Probes for Live Cell Imaging. (2018). MDPI. Retrieved from [Link]

  • Design, Synthesis and Crystal Structure of a Novel Fluorescence Probe... (2024). MDPI. Retrieved from [Link]

  • Mitochondria-Specific Fluorescent Probe for Revealing the Interaction... (2024). ResearchGate. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • (PDF) In vitro kinase assay v1. (2023). ResearchGate. Retrieved from [Link]

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Application

Using "Ethyl 5-(4-methoxyphenyl)-1-methyl-1h-pyrazole-3-carboxylate" in high-throughput screening

Application Note & Protocol Topic: High-Throughput Screening of "Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate" for Target-Based Drug Discovery Audience: Researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Throughput Screening of "Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate" for Target-Based Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs targeting a wide array of diseases.[1][2] Compounds incorporating this moiety have demonstrated significant therapeutic potential, including anti-inflammatory and anticancer activities.[3][4] This document provides a comprehensive guide for the high-throughput screening (HTS) of a specific pyrazole derivative, Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate , hereafter referred to as PMC-321. We present a validated protocol for a Fluorescence Polarization (FP) based assay, a robust and homogeneous method well-suited for HTS, designed to identify and characterize inhibitors of a hypothetical protein kinase, "Target Kinase X" (TK-X).[5] This guide details the scientific rationale, step-by-step protocols for assay validation and primary screening, and robust data analysis methodologies, including the calculation of the Z'-factor for assay quality assurance.[6][7]

Introduction: The Scientific Rationale

The Pyrazole Scaffold: A Privileged Moiety in Drug Discovery

The pyrazole ring system is a five-membered heterocycle that has proven to be an exceptionally versatile scaffold in the development of therapeutic agents.[8][9] Its derivatives are known to exhibit a broad spectrum of biological activities, and several pyrazole-containing drugs, such as Celecoxib and Sildenafil, have achieved widespread clinical use.[1] The structural features of pyrazoles allow for diverse substitutions, enabling fine-tuning of their pharmacological properties. Many pyrazole derivatives have been identified as potent inhibitors of protein kinases, a critical class of enzymes often dysregulated in cancer and inflammatory diseases.[3]

Compound of Interest: Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate (PMC-321)

PMC-321 is a distinct pyrazole derivative. While specific biological activities for this exact molecule are not extensively documented in public literature, its structural components suggest a strong potential for biological activity. The methoxyphenyl group, in particular, is a common feature in many kinase inhibitors. This application note will therefore proceed with the hypothesis that PMC-321 may act as an inhibitor of a protein kinase, TK-X, which is implicated in a disease-relevant signaling pathway.

Assay Choice: Fluorescence Polarization (FP) for Kinase Inhibition

To screen for inhibitors of TK-X, we have selected a Fluorescence Polarization (FP) assay. FP is a powerful, solution-based, homogeneous technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[5][10]

The Principle:

  • A small, fluorescently labeled peptide (tracer) corresponding to the substrate of TK-X tumbles rapidly in solution. When excited with plane-polarized light, it emits depolarized light due to its fast rotation.[11]

  • When the tracer binds to the much larger TK-X enzyme, its rotational motion is significantly slowed. This results in the emission of highly polarized light.[5]

  • A competitive inhibitor, such as a potential hit compound like PMC-321, will bind to TK-X and displace the fluorescent tracer. This displacement frees the tracer, allowing it to tumble rapidly again and emit depolarized light.

This change in polarization provides a direct measure of binding inhibition, making FP an ideal technology for HTS campaigns due to its simplicity (a "mix-and-read" format) and robustness.[12]

Assay Development and Validation

A critical prerequisite for any successful HTS campaign is rigorous assay validation to ensure its robustness, reproducibility, and suitability for automation.[13][14] The goal is to establish an assay window and variability that can reliably distinguish between active and inactive compounds.

Key Validation Parameters

The performance of the HTS assay is quantified using statistical metrics, most notably the Z'-factor.[7][15]

Z'-Factor Calculation: The Z'-factor is a dimensionless statistical parameter that represents the separation between the high and low signal controls in an assay.[6] It is calculated as follows:

Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • μ_p = mean of the positive control (e.g., no inhibition, high polarization)

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control (e.g., full inhibition, low polarization)

  • σ_n = standard deviation of the negative control

Interpretation of Z'-Factor:

Z'-Factor Value Assay Quality Suitability for HTS
> 0.5 Excellent The assay is robust and reliable for screening.[6]
0 to 0.5 Marginal The assay may be acceptable but requires optimization.[6]

| < 0 | Unacceptable | The assay is not suitable for screening.[16] |

Protocol: 3-Day Assay Validation

This protocol is designed to assess day-to-day and plate-to-plate variability.[14]

Materials:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • TK-X Enzyme: Recombinant Target Kinase X, diluted in Assay Buffer.

  • Fluorescent Tracer: TAMRA-labeled peptide substrate, diluted in Assay Buffer.

  • Positive Control: DMSO (1% final concentration).

  • Negative Control: A known, potent inhibitor of TK-X (e.g., Staurosporine) at a concentration >100x its IC₅₀.

  • Plates: 384-well, black, low-volume, non-binding surface plates.

  • Instrumentation: Microplate reader with FP capabilities (e.g., equipped with 530 nm excitation and 590 nm emission filters with polarizers).[12]

Workflow Diagram:

HTS_Validation_Workflow cluster_prep Day 1, 2 & 3: Reagent Preparation cluster_plating Plate Mapping & Dispensing cluster_read Incubation & Reading cluster_analysis Data Analysis prep_reagents Prepare fresh Assay Buffer, Enzyme, Tracer, and Controls plate_pos Dispense Positive Control (e.g., 160 wells) prep_reagents->plate_pos plate_neg Dispense Negative Control (e.g., 160 wells) plate_pos->plate_neg plate_tracer Add Tracer to all wells plate_neg->plate_tracer plate_enzyme Add Enzyme to all wells plate_tracer->plate_enzyme incubate Incubate at RT (e.g., 60 min) plate_enzyme->incubate read_plate Read Fluorescence Polarization (mP) incubate->read_plate calc_stats Calculate Mean, SD for each control read_plate->calc_stats calc_z Calculate Z'-Factor calc_stats->calc_z

Caption: Workflow for HTS assay validation.

Step-by-Step Procedure:

  • Reagent Preparation: On each of the three days, prepare fresh dilutions of TK-X enzyme and the fluorescent tracer in Assay Buffer. Optimal concentrations should be predetermined during assay development (e.g., enzyme concentration at Kd of tracer binding, tracer at ~1-5 nM).

  • Control Plate Setup: For each validation plate:

    • Add 5 µL of Positive Control (DMSO) to half of the wells (e.g., columns 1-12).

    • Add 5 µL of Negative Control (Staurosporine) to the other half (e.g., columns 13-24).

  • Reagent Addition:

    • Add 5 µL of the fluorescent tracer solution to all wells.

    • Initiate the binding reaction by adding 10 µL of the TK-X enzyme solution to all wells.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on an FP-capable microplate reader. Record the millipolarization (mP) values.

  • Data Analysis: For each plate, calculate the mean and standard deviation for the positive and negative control wells. Use these values to calculate the Z'-factor.

Acceptance Criteria:

  • The Z'-factor must be > 0.5 for all plates across all three days.

  • The Coefficient of Variation (CV%) for each control group should be < 10%.

Example Validation Data Summary:

DayPlatePositive Control (mP)Negative Control (mP)Z'-FactorCV% (Pos)CV% (Neg)Status
11285 ± 8120 ± 50.782.8%4.2%Pass
12289 ± 9122 ± 60.753.1%4.9%Pass
21282 ± 7118 ± 50.802.5%4.2%Pass
22286 ± 10121 ± 70.713.5%5.8%Pass
31290 ± 8125 ± 60.772.8%4.8%Pass
32287 ± 9123 ± 50.783.1%4.1%Pass

High-Throughput Screening Protocol for PMC-321

Once the assay has been validated, it can be implemented for the primary screen of the compound library, which includes PMC-321.

HTS Workflow

HTS_Screening_Workflow cluster_plate 1. Plate Preparation cluster_reagents 2. Reagent Dispensing cluster_read 3. Incubation & Reading cluster_analysis 4. Data Analysis & Hit Selection compound_transfer Dispense 50 nL of PMC-321 & Library Compounds (in DMSO) to assay plates control_transfer Add Positive (DMSO) and Negative (Staurosporine) Controls to designated columns (e.g., 23 & 24) compound_transfer->control_transfer add_tracer Add 10 µL of Fluorescent Tracer control_transfer->add_tracer add_enzyme Add 10 µL of TK-X Enzyme add_tracer->add_enzyme incubate_screen Incubate at RT (60 min) add_enzyme->incubate_screen read_screen Read Fluorescence Polarization (mP) incubate_screen->read_screen qc_check Calculate Z'-Factor for each plate read_screen->qc_check normalize_data Normalize data to controls (% Inhibition) qc_check->normalize_data select_hits Identify Hits based on pre-defined cutoff (e.g., >50% Inhibition) normalize_data->select_hits

Caption: High-throughput screening workflow.

Step-by-Step Screening Protocol
  • Compound Plating: Using an acoustic liquid handler or pin tool, transfer 50 nL of each library compound (typically at 10 mM in DMSO) into the wells of a 384-well assay plate. This results in a final screening concentration of 10 µM. PMC-321 would be one of the compounds in this library.

  • Control Plating: Add positive (DMSO) and negative (Staurosporine) controls to dedicated columns on each plate (e.g., columns 23 and 24) for quality control and data normalization.

  • Reagent Addition:

    • Dispense 10 µL of the fluorescent tracer solution to all wells.

    • Dispense 10 µL of the TK-X enzyme solution to all wells to start the reaction.

  • Incubation: Seal the plates and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read all plates on the FP reader.

Data Analysis and Hit Identification
  • Plate-Level QC: For each plate, calculate the Z'-factor using the control wells. Any plate with a Z'-factor < 0.5 should be flagged for review or repeated.[16]

  • Data Normalization: Convert the raw mP signal for each compound well into a percent inhibition value using the following formula:

    % Inhibition = 100 * (mP_pos_control - mP_sample) / (mP_pos_control - mP_neg_control)

    Where:

    • mP_sample is the signal from the test compound well.

    • mP_pos_control is the average signal of the positive controls on that plate.

    • mP_neg_control is the average signal of the negative controls on that plate.

  • Hit Selection: A primary "hit" is defined as any compound that meets a pre-determined activity cutoff. A common cutoff is a % Inhibition value greater than 50% or a value exceeding three standard deviations from the mean of the neutral (DMSO) controls. If PMC-321 shows an inhibition of 78%, it would be classified as a primary hit.

Post-Screening Activities: Hit Confirmation and Characterization

Primary hits, including PMC-321, must undergo a series of follow-up experiments to confirm their activity and rule out artifacts.

  • Hit Confirmation: Re-test the primary hits from a freshly prepared solid sample to confirm their activity.

  • Dose-Response Analysis: Test confirmed hits over a range of concentrations (e.g., 8-10 points) to determine their potency (IC₅₀).

  • Counter-Screens: Perform assays to identify compounds that interfere with the assay technology itself (e.g., auto-fluorescent compounds).

  • Selectivity Profiling: Test the confirmed hits against other related kinases to determine their selectivity profile.

Conclusion

This application note provides a robust framework for utilizing Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate (PMC-321) in a high-throughput screening campaign against a target protein kinase. The Fluorescence Polarization assay detailed herein is a validated, reliable, and efficient method for identifying novel inhibitors from large compound libraries.[5] The principles of rigorous assay validation, standardized protocols, and systematic data analysis are essential for the success of any drug discovery endeavor.[17] By following these guidelines, researchers can confidently screen pyrazole-based compounds and identify promising leads for further development.

References

  • Wei, Y., Liu, Y., Zhang, Y., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]

  • Ricci, A., et al. (2014). Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Selective Neurotensin Receptor 2 (NTS2) Antagonist. American Chemical Society. Available at: [Link]

  • Khan, S., et al. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

  • Yogi, B., et al. (2025). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2012). HTS Assay Validation. In: Assay Guidance Manual. Available at: [Link]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicrospheres. Available at: [Link]

  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ 1153. Available at: [Link]

  • Hu, Y., et al. (2009). Luciferase Reporter Assay System for Deciphering GPCR Pathways. PubMed Central. Available at: [Link]

  • Wikipedia. (n.d.). Z-factor. Wikipedia. Available at: [Link]

  • Ali, I., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. Available at: [Link]

  • Wang, Y., et al. (2013). Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. BMG LABTECH. Available at: [Link]

  • Signosis. (n.d.). GPCR Luciferase Reporter Cell Lines. Signosis. Available at: [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). BMG LABTECH. Available at: [Link]

  • Schwartz, B., et al. (2019). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. PubMed Central. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study. MDPI. Available at: [Link]

  • Auld, D., et al. (2015). Assay Validation in High Throughput Screening – from Concept to Application. ResearchGate. Available at: [Link]

  • Hu, Y., et al. (2009). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Semantic Scholar. Available at: [Link]

  • Ali, I., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Available at: [Link]

  • da Silva, J., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]

  • Patel, R., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Sittampalam, G. S., et al. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. Available at: [Link]

  • Al-Majid, A. M., et al. (2019). Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4. ResearchGate. Available at: [Link]

  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. Available at: [Link]

  • Bio-protocol. (2019). Fluorescence polarization (FP) assay. Bio-protocol. Available at: [Link]

  • Wang, X., et al. (2022). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. Available at: [Link]

  • Wikipedia. (n.d.). High-throughput screening. Wikipedia. Available at: [Link]

  • BPS Bioscience. (n.d.). FLUORESCENCE POLARIZATION ASSAYS. BPS Bioscience. Available at: [Link]

  • Bentham Science. (n.d.). Combinatorial Chemistry & High Throughput Screening. Bentham Science. Available at: [Link]

  • Matiychuk, V., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: A Guide to the Experimental Design for Testing Pyrazole Carboxylate Bioactivity

Introduction: The Pharmacological Significance of the Pyrazole Carboxylate Scaffold The pyrazole nucleus is a five-membered heterocyclic ring that stands as a "privileged scaffold" in medicinal chemistry. Its derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pharmacological Significance of the Pyrazole Carboxylate Scaffold

The pyrazole nucleus is a five-membered heterocyclic ring that stands as a "privileged scaffold" in medicinal chemistry. Its derivatives are integral to numerous clinically approved drugs, including the potent anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[1][2] The incorporation of a carboxylate moiety often enhances the molecule's ability to interact with biological targets through hydrogen bonding and ionic interactions, making pyrazole carboxylates a particularly promising class of compounds for drug discovery. These compounds have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant effects.[1][2][3]

This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the bioactivity of novel pyrazole carboxylate derivatives. It moves beyond simple procedural lists to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to screening and mechanism-of-action studies.

Section 1: Foundational Principles & Preliminary Screening

Before embarking on bioactivity testing, it is critical to establish the fundamental properties of the test compounds and design a logical screening cascade. A tiered approach, as illustrated below, is the most efficient method for identifying and validating lead compounds.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Validation & Mechanistic Studies cluster_3 Phase 4: Preclinical Evaluation A Library of Synthesized Pyrazole Carboxylates B Compound Characterization (Purity, Solubility, Stability) A->B C High-Throughput Primary Assays (e.g., Cytotoxicity, Enzyme Inhibition) B->C Select soluble, stable compounds D Dose-Response Analysis (IC50/EC50 Determination) C->D Identify 'Hits' E Secondary Mechanistic Assays (e.g., Cell Cycle, Apoptosis, Specific Target Engagement) D->E F In Vivo Model Testing (Xenografts, Inflammation Models) E->F Confirm mechanism & select lead candidate

Caption: Tiered workflow for pyrazole carboxylate bioactivity testing.

Compound Management and Characterization

Rationale: The validity of any biological data is contingent on the quality of the test compound. Impurities can lead to false positives or mask true activity, while poor solubility can result in inaccurate concentration measurements.

  • Purity Assessment: Verify the purity of each synthesized compound using methods like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >95% is standard for biological screening.

  • Solubility Determination: Test solubility in a biologically compatible solvent, typically dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM in 100% DMSO). The final concentration of DMSO in cell-based assays should be kept low (<0.5%) to avoid solvent-induced artifacts.

  • Stability Analysis: Assess the compound's stability in the assay buffer and stock solution over time to ensure it does not degrade during the experiment.

Section 2: Primary Bioactivity Screening Protocols

Primary screening aims to rapidly assess the general bioactivity of the pyrazole carboxylate library against broad, disease-relevant phenotypes, such as cancer cell proliferation or microbial growth.

Protocol 2.1: Anticancer Cytotoxicity Screening (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the formazan solution is proportional to the number of viable cells.[4][5]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast, HepG2 for liver, HCT-116 for colon).[4]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).[5]

  • 96-well plates.

  • Positive control (e.g., Doxorubicin).

  • Vehicle control (e.g., 0.5% DMSO in medium).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the pyrazole carboxylate compounds. Remove the old medium and add 100 µL of fresh medium containing the desired compound concentrations (e.g., ranging from 0.1 to 100 µM). Include wells for vehicle and positive controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm or 595 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression.

Data Presentation Example:

CompoundIC₅₀ (µM) vs. HepG2[4]IC₅₀ (µM) vs. MCF-7[4]IC₅₀ (µM) vs. HCT-116[4]
PZ-Cpd-1 7.9 ± 1.914.5 ± 2.519.6 ± 3.5
PZ-Cpd-2 24.4 ± 2.963.7 ± 5.538.9 ± 4.1
Doxorubicin 24.7 ± 3.264.8 ± 4.140.0 ± 3.9
Protocol 2.2: Anti-inflammatory Screening (COX-2 Enzyme Inhibition Assay)

Principle: Many pyrazole-based anti-inflammatory drugs (e.g., Celecoxib) function by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is responsible for producing pro-inflammatory prostaglandins. This assay measures the ability of a compound to block the peroxidase activity of purified COX-2 enzyme.

Materials:

  • Purified human recombinant COX-2 enzyme.

  • Arachidonic acid (substrate).

  • TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine, colorimetric probe).

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Positive control (e.g., Celecoxib).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and probe in assay buffer.

  • Compound Incubation: In a 96-well plate, add 10 µL of the test compound dilutions to the wells.

  • Enzyme Addition: Add 150 µL of assay buffer and 10 µL of COX-2 enzyme solution to each well. Incubate for 5 minutes at room temperature.

  • Reaction Initiation: Add 10 µL of TMPD solution followed by 10 µL of arachidonic acid solution to initiate the reaction.

  • Data Acquisition: Immediately measure the absorbance at 590 nm over a period of 5 minutes using a plate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction (Vmax) for each well. Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value.

Section 3: Mechanistic Elucidation of Lead Compounds

Once a compound shows potent activity in primary screens (a "hit"), the next step is to investigate its mechanism of action. This is crucial for understanding how the compound works and for its future optimization.

Protocol 3.1: Cell Cycle Analysis via Flow Cytometry

Principle: Anticancer agents often kill cells by disrupting the cell cycle, leading to an arrest at a specific phase (G1, S, or G2/M) and subsequent apoptosis. Flow cytometry with a DNA-staining dye like Propidium Iodide (PI) can quantify the percentage of cells in each phase.[4]

Step-by-Step Methodology:

  • Treatment: Seed and treat cells (e.g., HepG2) with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content (PI fluorescence) is used to generate a histogram, from which the percentage of cells in the Pre-G1 (apoptotic), G1, S, and G2/M phases can be calculated. A significant accumulation of cells in a particular phase compared to the control indicates cell cycle arrest.[4]

Protocol 3.2: Apoptosis Induction Assay (Annexin V/PI Staining)

Principle: Apoptosis (programmed cell death) is a key mechanism for many anticancer drugs. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V is a protein that binds to PS and can be labeled with a fluorophore (e.g., FITC). Propidium Iodide (PI) is a nuclear stain that is excluded by live cells but can enter late apoptotic or necrotic cells with compromised membranes. Co-staining allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.[4]

G cluster_0 Apoptotic Signaling Cascade PZ Pyrazole Carboxylate (e.g., Compound 7a/7b) Bcl2 Anti-apoptotic Bcl-2 PZ->Bcl2 Downregulates Bax Pro-apoptotic Bax PZ->Bax Upregulates Caspase Caspase-3 Activation Bcl2->Caspase Inhibits Bax->Caspase Activates Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Simplified apoptotic pathway targeted by pyrazole compounds.[4]

Step-by-Step Methodology:

  • Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24 hours.

  • Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Analysis: Analyze the stained cells immediately by flow cytometry. The results will generate a quadrant plot:

    • Lower-Left (Annexin V- / PI-): Live cells.

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.

    • Upper-Left (Annexin V- / PI+): Necrotic cells.

Section 4: Framework for In Vivo Evaluation

Promising candidates with a well-defined mechanism of action can be advanced to in vivo testing. The choice of model is critical and depends on the bioactivity being investigated.

  • Anticancer Efficacy: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are the gold standard.[6][7] The efficacy of the pyrazole carboxylate is measured by its ability to inhibit tumor growth over time compared to a vehicle-treated control group.[6]

  • Anti-inflammatory Activity: The carrageenan-induced rat paw edema model is a classic method for evaluating acute inflammation.[3] The compound is administered prior to injecting carrageenan into the rat's paw, and the reduction in swelling (edema) is measured over several hours.

References

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Alam, M. S., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. Available at: [Link]

  • Naim, M. J., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2022). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. Available at: [Link]

  • Wang, L., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]

  • Wikipedia. (n.d.). Porphyria cutanea tarda. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate

Welcome to the technical support center for the synthesis of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and related pyrazole derivatives. The information provided herein is based on established chemical principles and field-proven insights to ensure the successful execution of your experiments.

I. Synthesis Overview & Key Challenges

The synthesis of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate typically proceeds via a two-step process:

  • Claisen Condensation: Formation of the key intermediate, ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, by the reaction of 4-methoxyacetophenone with diethyl oxalate.

  • Knorr Pyrazole Synthesis: Cyclocondensation of the 1,3-dicarbonyl intermediate with methylhydrazine.

The primary challenge in this synthesis is controlling the regioselectivity of the reaction with methylhydrazine, which can lead to the formation of two regioisomers. This guide will provide detailed troubleshooting for this and other potential issues.

II. Frequently Asked Questions (FAQs) & Troubleshooting

A. Synthesis of the 1,3-Dicarbonyl Intermediate

Question 1: I am having trouble synthesizing the ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate precursor. What are the critical parameters for the Claisen condensation?

Answer:

The Claisen condensation between 4-methoxyacetophenone and diethyl oxalate is a robust reaction, but its success hinges on the proper choice of base and reaction conditions.

  • Causality of Experimental Choices: A strong base is required to deprotonate the α-carbon of the acetophenone, forming the reactive enolate. Sodium ethoxide is commonly used as it is readily prepared from sodium metal and ethanol, and the ethoxide anion is a strong, non-nucleophilic base under these conditions. The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or THF to prevent quenching of the base and enolate.

  • Troubleshooting Low Yields:

    • Incomplete reaction: Ensure your reagents are anhydrous. Moisture will consume the sodium ethoxide. Use freshly distilled solvents and dry glassware. The reaction often requires heating to reflux to go to completion.

    • Side reactions: If the reaction is heated for too long or at too high a temperature, side reactions such as self-condensation of the acetophenone can occur. Monitor the reaction by Thin Layer Chromatography (TLC).

    • Workup issues: The product is a β-keto ester, which can be sensitive to harsh acidic or basic conditions during workup. A careful quench with a weak acid is recommended.

Experimental Protocol: Synthesis of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

  • To a solution of sodium ethoxide (prepared from sodium (1.1 eq) in anhydrous ethanol) in anhydrous diethyl ether, add 4-methoxyacetophenone (1.0 eq) dropwise at room temperature.

  • After the addition is complete, add diethyl oxalate (1.1 eq) dropwise.

  • Heat the reaction mixture to reflux and monitor by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Upon completion, cool the reaction to 0 °C and carefully quench with a dilute aqueous acid (e.g., 1 M HCl) until the solution is neutral.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product, which can be purified by column chromatography or recrystallization.

B. Knorr Pyrazole Synthesis and Regioselectivity

Question 2: My Knorr pyrazole synthesis with methylhydrazine is giving me a mixture of products that are difficult to separate. How can I control the regioselectivity?

Answer:

The reaction of an unsymmetrical 1,3-dicarbonyl compound like ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate with methylhydrazine is known to produce a mixture of two regioisomers: the desired Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate and the undesired Ethyl 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate.

  • Mechanistic Insight: The regioselectivity is determined by the initial nucleophilic attack of one of the nitrogen atoms of methylhydrazine on one of the two carbonyl groups of the dicarbonyl compound. The more sterically hindered and more nucleophilic nitrogen of methylhydrazine will preferentially attack the more electrophilic carbonyl group. The reaction conditions, particularly the pH, can influence this selectivity.[1]

  • Strategies to Influence Regioselectivity:

    • Acid Catalysis: The Knorr pyrazole synthesis is often catalyzed by a small amount of acid.[2] Varying the acid (e.g., acetic acid, sulfuric acid) and its concentration can influence the regioselectivity. It is hypothesized that acidic conditions can protonate one of the carbonyls, altering its electrophilicity.

    • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experimenting with different solvents (e.g., ethanol, acetic acid, toluene) may favor the formation of one isomer over the other.

Question 3: How can I separate the two regioisomers?

Answer:

The separation of pyrazole regioisomers can be challenging due to their similar polarities.

  • Column Chromatography: This is the most common method for separating pyrazole isomers.[3]

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient elution with a mixture of non-polar and polar solvents is often effective. A good starting point is a hexane/ethyl acetate system. You may need to screen different solvent systems and gradients to achieve optimal separation.

  • Recrystallization: If one of the isomers is significantly less soluble in a particular solvent system, fractional crystallization can be an effective purification method. This often requires careful solvent screening.

Question 4: How can I confirm the identity of the correct regioisomer?

Answer:

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are crucial for distinguishing between the two regioisomers.

  • ¹H NMR Spectroscopy: The chemical shift of the pyrazole proton and the N-methyl group can be diagnostic. In many cases, the protons of the substituent at the 5-position of the pyrazole ring are more shielded (appear at a lower ppm value) compared to the substituent at the 3-position due to the electronic effects of the adjacent ester group. 2D NMR techniques like NOESY can also be used to establish through-space correlations between the N-methyl protons and the protons of the adjacent phenyl ring, confirming the regiochemistry.

  • ¹³C NMR Spectroscopy: The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are also sensitive to the substitution pattern.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Distinguishing Pyrazole Regioisomers *

ProtonExpected Shift for 5-Aryl IsomerExpected Shift for 3-Aryl Isomer
Pyrazole-H~6.5 - 7.0~6.8 - 7.3
N-CH₃~3.8 - 4.1~3.9 - 4.2
OCH₃ (on phenyl)~3.8~3.8
Ethyl Ester CH₂~4.3 - 4.4~4.3 - 4.4
Ethyl Ester CH₃~1.3 - 1.4~1.3 - 1.4

*These are approximate values based on similar structures and can vary depending on the solvent and other substituents.

C. General Troubleshooting

Question 5: My reaction is not going to completion, and I see starting material remaining by TLC. What should I do?

Answer:

  • Reaction Time and Temperature: The Knorr synthesis is often rapid, but some substrate combinations may require longer reaction times or heating.[4] Try increasing the reaction time or gently heating the reaction mixture (e.g., to 50-80 °C) while monitoring by TLC.

  • Catalyst: Ensure you have added the acid catalyst. If the reaction is still sluggish, a stronger acid or a slightly higher concentration might be necessary.

  • Reagent Purity: Impurities in the 1,3-dicarbonyl compound or the methylhydrazine can inhibit the reaction. Ensure your starting materials are of high purity.

Question 6: I have a low yield of the desired product after purification. What are the possible reasons?

Answer:

  • Formation of the Undesired Regioisomer: As discussed, this is a major cause of low yield for the target isomer.

  • Side Reactions: Incomplete cyclization can lead to hydrazone intermediates. Overly harsh reaction conditions can lead to decomposition.

  • Purification Losses: Separation of the regioisomers by column chromatography can sometimes lead to significant product loss if the separation is difficult. Careful optimization of the chromatography conditions is key.

  • Product Instability: Pyrazole esters can be susceptible to hydrolysis under strongly acidic or basic conditions, especially during workup.[5] Ensure your workup is performed under neutral or mildly acidic conditions.

III. Visualization of the Synthetic Pathway

Synthesis_Workflow cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Knorr Pyrazole Synthesis A 4-Methoxyacetophenone D Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate A->D B Diethyl Oxalate B->D C Sodium Ethoxide (Base) C->D Catalyst E Methylhydrazine F Ethyl 5-(4-methoxyphenyl)-1-methyl- 1H-pyrazole-3-carboxylate (Desired Product) D->F G Ethyl 3-(4-methoxyphenyl)-1-methyl- 1H-pyrazole-5-carboxylate (Regioisomer) D->G E->F E->G H Acid Catalyst (e.g., Acetic Acid) H->F H->G

Caption: Synthetic workflow for Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate.

IV. Troubleshooting Workflow

Troubleshooting_Flowchart start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm incomplete_rxn Incomplete Reaction? check_sm->incomplete_rxn check_regio Analyze for Regioisomers (¹H NMR) separation_issue Separation Difficulty? check_regio->separation_issue incomplete_rxn->check_regio No increase_time_temp Increase Reaction Time/Temp incomplete_rxn->increase_time_temp Yes optimize_chroma Optimize Column Chromatography separation_issue->optimize_chroma Yes workup_issue Potential Workup Problems? separation_issue->workup_issue No fractional_cryst Try Fractional Crystallization optimize_chroma->fractional_cryst end_pure Pure Product fractional_cryst->end_pure check_catalyst Check Acid Catalyst increase_time_temp->check_catalyst check_catalyst->end_pure neutral_workup Ensure Neutral Workup workup_issue->neutral_workup Yes workup_issue->end_pure No neutral_workup->end_pure

Caption: Troubleshooting workflow for the synthesis of the target pyrazole.

V. References

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • Chem Help Asap. Knorr Pyrazole Synthesis. Available at: [Link]

  • Chemistry LibreTexts. 9.8: Mixed Claisen Condensations. Available at: [Link]

  • ResearchGate. Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. Available at: [Link]

  • UAB Divulga. Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Available at: [Link]

  • ResearchGate. 1H and 13C NMR study of perdeuterated pyrazoles. Available at: [Link]

  • Hilaris Publisher. A Concise Review on the Synthesis of Pyrazole Heterocycles. Available at: [Link]

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. Available at: [Link]

  • SciSpace. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. Available at: [Link]

  • ResearchGate. Knorr pyrazole synthesis. Available at: [Link]

  • Reddit. Knorr Pyrazole Synthesis advice. Available at: [Link]

  • YouTube. Knorr pyrazole synthesis from a ketoester - laboratory experiment. Available at: [Link]

  • PubMed. Regiodivergent Synthesis of 3,4- and 4,5-Disubstituted N-Methylpyrazoles from 4-Acyl-1 H-pyrrole-2,3-dione and Methylhydrazine. Available at: [Link]

  • Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]

Sources

Optimization

Knorr Pyrazole Synthesis: Technical Support &amp; Troubleshooting Guide

From the desk of the Senior Application Scientist Welcome to the technical support center for the Knorr pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the Knorr pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this robust and classic reaction. The Knorr synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, is a cornerstone of heterocyclic chemistry for producing pyrazoles and pyrazolones.[1][2][3] While powerful, the reaction is not without its nuances. This document provides in-depth, field-tested insights into common issues, offering not just solutions but also the underlying chemical reasoning to empower your experimental design.

Part 1: Frequently Asked Questions (FAQs)

Here we address high-level questions to provide a foundational understanding of the Knorr synthesis.

Q1: What is the fundamental mechanism of the Knorr pyrazole synthesis?

A1: The Knorr pyrazole synthesis is a condensation reaction between a hydrazine (or a substituted hydrazine) and a 1,3-dicarbonyl compound, which results in the formation of a five-membered aromatic ring known as a pyrazole, with the loss of two water molecules.[2] The reaction typically proceeds through the initial formation of a hydrazone intermediate by the reaction of the hydrazine with one of the carbonyl groups.[1] This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group, and subsequent dehydration leads to the stable, aromatic pyrazole ring.[1][4] The reaction is often catalyzed by acid.[5]

Q2: What are the typical starting materials for this synthesis?

A2: The versatility of the Knorr synthesis stems from the wide availability of its precursors.

  • Hydrazine Component : Hydrazine hydrate, phenylhydrazine, and other substituted hydrazines are commonly used.[3] The choice of hydrazine determines the substituent on the N1 position of the resulting pyrazole.

  • 1,3-Dicarbonyl Component : This component is highly variable and can include β-diketones (like acetylacetone), β-ketoesters (like ethyl acetoacetate), and β-keto nitriles.[3] The substituents on the dicarbonyl compound will form the backbone of the final pyrazole structure.

Q3: What is the most critical factor influencing the regioselectivity of the reaction?

A3: When an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine are used, the formation of two different regioisomers is possible.[6] The primary factor governing regioselectivity is the differential reactivity of the two carbonyl groups. The initial, and often rate-determining, step is the attack of the hydrazine. Several factors influence which carbonyl is attacked first:

  • Steric Hindrance : The less sterically hindered carbonyl group is generally more accessible to the incoming hydrazine.

  • Electronic Effects : Ketones are typically more electrophilic and reactive towards nucleophiles than esters or amides. Therefore, in a β-ketoester, the hydrazine will preferentially attack the ketone carbonyl.[4]

  • Reaction Conditions : pH and solvent can significantly influence which isomer is favored.[6] Acid catalysis, for instance, can activate a carbonyl group towards nucleophilic attack.[5][7]

Part 2: Troubleshooting Common Issues

This section provides a detailed, question-and-answer guide to specific experimental problems.

Issue 1: Low or No Product Yield

Q: My reaction has run for the specified time, but TLC/LC-MS analysis shows little to no product formation. What are the likely causes and solutions?

A: Causal Analysis & Solutions

Low or non-existent yield is a common frustration, often pointing to issues with reaction conditions or starting material integrity.

  • Cause 1: Incorrect pH. The Knorr synthesis is highly pH-dependent. The initial hydrazone formation and the final cyclization/dehydration steps are both influenced by acidity.[7]

    • Explanation: Acid catalysis is required to protonate a carbonyl oxygen, activating the carbonyl carbon for the nucleophilic attack by the hydrazine.[5][7] However, excessively strong acid will protonate the hydrazine, deactivating it as a nucleophile. Conversely, at neutral or basic pH, the initial hydrazone formation may be slow or stall completely, preventing the subsequent cyclization.[7]

    • Troubleshooting Protocol:

      • Verify pH: If your reaction is run in a buffered system, check the pH. For non-buffered systems like ethanol or acetic acid, the issue may be the catalyst.

      • Introduce a Catalyst: Often, a few drops of glacial acetic acid are sufficient to catalyze the reaction in an alcohol solvent.[1]

      • Systematic Optimization: Perform small-scale parallel reactions varying the acid catalyst (e.g., acetic acid, p-TsOH) and its concentration to find the optimal condition for your specific substrates.

  • Cause 2: Insufficient Heat or Reaction Time. While the reaction is often fast, some less reactive substrates may require more forcing conditions to drive the dehydration step.[1][2]

    • Explanation: The final step is the elimination of water to form the stable aromatic ring. This is an equilibrium process that can be driven to completion by heat and, in some setups, by the removal of water.

    • Troubleshooting Protocol:

      • Monitor Progress: Do not rely solely on a literature-reported reaction time. Monitor the consumption of your starting materials by TLC or LC-MS at regular intervals (e.g., every hour).[1]

      • Increase Temperature: If the reaction stalls, cautiously increase the temperature in increments of 10-20°C, while monitoring for any decomposition. Refluxing in ethanol or acetic acid is a common condition.

      • Water Removal: For particularly stubborn reactions, consider using a Dean-Stark apparatus with a solvent like toluene to azeotropically remove the water formed during the reaction, thus driving the equilibrium towards the product.

  • Cause 3: Poor Quality Starting Materials. Hydrazine derivatives can degrade over time, and some 1,3-dicarbonyls can be unstable.[8]

    • Explanation: Hydrazine is a potent reducing agent and can be oxidized by air. 1,3-dicarbonyl compounds exist in a keto-enol tautomeric equilibrium; a low concentration of the reactive keto form can slow the reaction.

    • Troubleshooting Protocol:

      • Verify Purity: Check the purity of your starting materials by NMR or other appropriate analytical techniques.

      • Purify Reagents: If necessary, distill liquid hydrazines or recrystallize solid dicarbonyl compounds before use.

      • Use Fresh Reagents: Whenever possible, use freshly opened bottles of reagents, especially hydrazine derivatives.

Issue 2: Formation of Multiple Products & Purification Challenges

Q: My reaction produces a mixture of products, including what I believe are regioisomers and other impurities, making purification difficult. How can I improve selectivity and clean up my product?

A: Causal Analysis & Solutions

Product mixtures are the most frequent challenge in Knorr syntheses involving unsymmetrical substrates.

  • Cause 1: Poor Regioselectivity. As discussed in the FAQ, this arises from the similar reactivity of the two carbonyl groups in an unsymmetrical 1,3-dicarbonyl compound.[6]

    • Explanation: The nucleophilic hydrazine attacks both carbonyl sites, leading to two different hydrazone intermediates, which then cyclize to form a mixture of pyrazole regioisomers.[5] The final ratio is a product of the kinetic competition between these two pathways.

    • Troubleshooting Protocol:

      • Solvent Effects: The choice of solvent can influence regioselectivity.[6] Recent studies have shown that fluorinated alcohols like hexafluoroisopropanol (HFIP) can enhance regioselectivity by selectively forming hemiketals with the more reactive carbonyl group, effectively directing the hydrazine to the other site.[9] Conduct test reactions in different solvents (e.g., EtOH, AcOH, TFE, HFIP) to find the best outcome.

      • Temperature Control: Run the reaction at a lower temperature. Often, the activation energy difference between the two competing pathways is more pronounced at lower temperatures, favoring the formation of one isomer.

      • Two-Step Procedure: In some cases, it's possible to isolate the initial hydrazone intermediate. By forming the hydrazone under one set of conditions and then inducing cyclization under another, you may be able to favor one product.[10]

  • Cause 2: Side Reactions and Impurities. Hydrazine derivatives can be prone to side reactions, leading to colored impurities.[8] The dicarbonyl itself might also undergo self-condensation.

    • Explanation: Phenylhydrazine, for example, can be sensitive to air and light, forming colored degradation products that contaminate the final product.

    • Troubleshooting Protocol:

      • Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation of the hydrazine.

      • Purification Strategy - Silica Plug: For colored impurities, a quick silica gel plug can be effective. Dissolve the crude product in a minimal amount of solvent and pass it through a short column of silica, eluting with a non-polar solvent (like toluene or hexanes) to wash away colored, non-polar impurities before eluting your more polar product with a solvent like ethyl acetate or ether.[8]

      • Purification Strategy - Recrystallization: Pyrazoles are often crystalline solids. Recrystallization is a powerful technique for purification. Screen various solvents to find one in which your product is soluble when hot but sparingly soluble when cold.

      • Purification Strategy - Acid/Base Wash: Pyrazoles have a basic nitrogen atom and can be protonated.[4] During workup, you can sometimes exploit this by washing the organic layer with dilute acid to extract the pyrazole into the aqueous phase, leaving non-basic impurities behind. Then, basify the aqueous layer and extract your product back into an organic solvent.

Part 3: Data & Protocols

Troubleshooting Summary Table
Problem Potential Cause Recommended Solution(s)
Low / No Yield Incorrect pHAdd a catalytic amount of acid (e.g., acetic acid). Optimize acid concentration.
Insufficient heat/timeMonitor reaction by TLC/LC-MS. Increase temperature or prolong reaction time.
Poor reagent qualityVerify purity of starting materials. Use fresh reagents.
Mixture of Products Poor regioselectivityChange solvent (consider fluorinated alcohols).[9] Lower reaction temperature.
Side reactionsRun under an inert atmosphere. Purify starting materials.
Difficult Purification Colored impuritiesPass crude product through a silica plug.[8]
Isomers are difficult to separateOptimize regioselectivity first. Use high-performance chromatography or attempt fractional recrystallization.
Product is an oilTry to form a salt (e.g., HCl salt) which may be crystalline. Ensure all solvent is removed.
General Experimental Protocol: Synthesis of a Pyrazolone

This protocol is a representative example for the synthesis of a pyrazolone from a β-ketoester and a hydrazine, adapted from literature procedures.[1]

Materials:

  • Ethyl benzoylacetate (1.0 eq)

  • Phenylhydrazine (2.0 eq)

  • 1-Propanol (as solvent)

  • Glacial Acetic Acid (catalyst, ~3-5 drops)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine ethyl benzoylacetate (1.0 eq) and phenylhydrazine (2.0 eq).

  • Add 1-propanol to achieve a concentration of approximately 1 M with respect to the ethyl benzoylacetate.

  • Add 3-5 drops of glacial acetic acid to the mixture.

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. Use a mobile phase such as 30% ethyl acetate in hexanes. The starting ketoester should be consumed over time.[1]

  • Once the starting material is consumed (typically 1-2 hours), remove the heat source.

  • While the solution is still hot, cautiously add water (approx. 3-4 times the volume of the propanol used) with stirring. The product should precipitate as a solid.[1][2]

  • Allow the mixture to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.[1]

  • Wash the collected solid with a small amount of cold water to remove any residual salts or impurities.[1]

  • Allow the product to air dry completely.

  • Validation: Determine the mass and calculate the percent yield. Analyze the product's purity and identity by measuring its melting point and acquiring NMR spectra.[1]

Part 4: Visualizing Workflows & Mechanisms

Troubleshooting Flowchart

This diagram provides a logical decision tree for addressing common issues during the Knorr synthesis.

G Knorr Synthesis Troubleshooting Flowchart Start Start Reaction Monitoring (TLC/LC-MS) Check_Conversion Is Starting Material (SM) Consumed? Start->Check_Conversion Check_Product Is Desired Product Formed? Check_Conversion->Check_Product Yes Optimize_Conditions Action: Optimize Conditions - Increase Temp/Time - Check Catalyst (pH) - Verify Reagent Quality Check_Conversion->Optimize_Conditions No Check_Purity Is the Product Clean? Check_Product->Check_Purity Yes Troubleshoot_Side_Rxn Action: Investigate Side Reactions - Check for SM Decomposition - Run under Inert Gas - Analyze Intermediates Check_Product->Troubleshoot_Side_Rxn No Optimize_Selectivity Action: Optimize Regioselectivity - Screen Solvents (e.g., HFIP) - Lower Temperature - Modify Substrates Check_Purity->Optimize_Selectivity No (Isomers) Purify Action: Purify Product - Recrystallization - Column Chromatography - Acid/Base Extraction Check_Purity->Purify No (Impurities) Success Success: Characterize Pure Product Check_Purity->Success Yes Optimize_Conditions->Start Re-run Troubleshoot_Side_Rxn->Start Re-run Optimize_Selectivity->Start Re-run Purify->Success

Caption: A decision-making workflow for troubleshooting the Knorr pyrazole synthesis.

Mechanism of Regioselectivity

This diagram illustrates the two competing pathways when an unsymmetrical β-ketoester reacts with a substituted hydrazine.

G Regioselectivity in Knorr Synthesis Reactants Unsymmetrical 1,3-Dicarbonyl + R'-NHNH2 PathwayA Pathway A: Attack at Ketone (More Electrophilic) Reactants->PathwayA Favored PathwayB Pathway B: Attack at Ester (Less Electrophilic) Reactants->PathwayB Disfavored IntermediateA Hydrazone Int. A PathwayA->IntermediateA ProductA Major Regioisomer (Kinetic Product) IntermediateA->ProductA Cyclization & Dehydration IntermediateB Hydrazone Int. B PathwayB->IntermediateB ProductB Minor Regioisomer (Thermodynamic Product?) IntermediateB->ProductB Cyclization & Dehydration

Caption: Competing reaction pathways determining the final regioisomeric ratio.

References

  • Chem Help Asap. Knorr Pyrazole Synthesis. Available from: [Link]

  • Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 8(1), 41-46. Available from: [Link]

  • Courter, J. R., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie. Available from: [Link]

  • Chem Help ASAP. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Available from: [Link]

  • The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available from: [Link]

  • Unknown Author. Knorr Pyrazole Synthesis. Available from: [Link]

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. Available from: [Link]

  • Reddit user discussion on r/Chempros. (2024). Knorr Pyrazole Synthesis advice. Reddit. Available from: [Link]

  • ResearchGate. Knorr Pyrazole Synthesis. Available from: [Link]

  • Wikipedia. Knorr pyrrole synthesis. Available from: [Link]

  • Journal of Organic Chemistry. (2019). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. ACS Publications. Available from: [Link]

Sources

Troubleshooting

Improving yield and purity of "Ethyl 5-(4-methoxyphenyl)-1-methyl-1h-pyrazole-3-carboxylate"

Technical Support Center: Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate Welcome to the technical support guide for the synthesis and purification of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate

Welcome to the technical support guide for the synthesis and purification of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate. This document is designed for researchers, chemists, and drug development professionals to address common challenges, optimize reaction outcomes, and ensure the highest possible yield and purity of this important pyrazole derivative. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning to empower your research.

Frequently Asked Questions (FAQs)

This section addresses high-level questions you may have before or during your experiment.

Q1: My overall yield is consistently low (<40%). What are the most common causes?

A1: Low yields in this synthesis typically stem from three primary areas:

  • Incomplete Formation of the 1,3-Dicarbonyl Intermediate: The synthesis begins with a Claisen condensation between a 4-methoxyacetophenone derivative and diethyl oxalate. This reaction requires a strong base (e.g., sodium ethoxide) and strictly anhydrous conditions. Incomplete reaction here will carry unreacted starting material through, reducing the overall yield.

  • Formation of a Regioisomeric Byproduct: The key step, cyclocondensation with methylhydrazine, can produce two different isomers. Methylhydrazine is an unsymmetrical nucleophile, and it can attack either of the two carbonyl groups of the dicarbonyl intermediate. This is often the single largest contributor to yield loss of the desired isomer.[1]

  • Suboptimal Reaction Conditions: Factors like reaction temperature, time, and solvent choice are critical. Pyrazole formation via cyclocondensation often requires heating (reflux) to ensure the final dehydration step goes to completion.[2] Using an acid catalyst, like glacial acetic acid, can facilitate the cyclization and dehydration steps.[3]

Q2: My final product looks clean by TLC, but the NMR spectrum is complex and shows more than the expected number of peaks. What's happening?

A2: This is a classic sign of regioisomer contamination. The desired product, Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate, and its common isomer, Ethyl 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate, often have very similar polarities. This can make them difficult to separate by standard column chromatography and they may co-elute, appearing as a single spot on a TLC plate. However, ¹H NMR is highly sensitive to the electronic environment of the protons and will clearly show two distinct sets of signals for the two isomers.

Q3: What is the general synthetic route for this molecule?

A3: The most common and reliable method is a two-step process based on the Knorr pyrazole synthesis.[4]

  • Step 1 (Claisen Condensation): 4-methoxyacetophenone is reacted with diethyl oxalate in the presence of a strong base like sodium ethoxide to form the intermediate, ethyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate.

  • Step 2 (Cyclocondensation): The purified diketoester intermediate is then reacted with methylhydrazine in a suitable solvent, often with an acid catalyst, to yield the pyrazole ring system.[3]

SM1 4-Methoxyacetophenone + Diethyl Oxalate Intermediate Ethyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate (1,3-Dicarbonyl Intermediate) SM1->Intermediate Step 1: Claisen Condensation Base NaOEt, Anhydrous EtOH Product Crude Product Mixture: Desired Isomer + Regioisomer Intermediate->Product Step 2: Cyclocondensation SM2 Methylhydrazine (CH₃NHNH₂) Catalyst Glacial Acetic Acid, Reflux Purification Purification (Chromatography / Recrystallization) Product->Purification FinalProduct Pure Ethyl 5-(4-methoxyphenyl)-1-methyl- 1H-pyrazole-3-carboxylate Purification->FinalProduct

Caption: High-level synthetic workflow for the target molecule.

Troubleshooting Guide: Specific Issues & Solutions

This section provides in-depth, cause-and-effect analysis for specific experimental problems.

Q4: My TLC plate of the crude reaction mixture shows two major spots with very close Rf values. How can I confirm if this is the regioisomeric byproduct?

A4: The presence of two closely eluting spots is highly indicative of regioisomer formation.

  • Mechanistic Insight: Methylhydrazine has two nitrogen atoms (N1 and N2). The initial nucleophilic attack on the 1,3-dicarbonyl intermediate can occur from either nitrogen. Attack from the methylated nitrogen (N1) followed by cyclization leads to the undesired 3-aryl isomer, while attack from the terminal -NH₂ group (N2) leads to the desired 5-aryl isomer. The reaction conditions, particularly pH, can influence this selectivity, but a mixture is common.

G start Problem: Two close spots on TLC action1 Action: Carefully separate a small amount by column chromatography or prep-TLC. start->action1 analysis1 Analysis: Acquire ¹H NMR for both fractions. action1->analysis1 outcome1 Key Diagnostic Signal: Chemical shift of the pyrazole proton (C4-H). analysis1->outcome1 product_desired Desired Product (5-Aryl Isomer) Pyrazole C4-H is typically more downfield (e.g., ~6.8-7.2 ppm) due to anisotropy of the C3-ester. outcome1->product_desired Compare Spectra product_isomer Regioisomer (3-Aryl Isomer) Pyrazole C4-H is typically more upfield (e.g., ~6.5-6.8 ppm). outcome1->product_isomer Compare Spectra

Caption: Troubleshooting workflow for identifying regioisomers.

  • Solution: To resolve this, you must employ an optimized purification strategy. See Q6 for details on advanced separation techniques. To mitigate formation, ensure the reaction is run under acidic conditions (e.g., acetic acid), which often favors the desired isomer.

Q5: The reaction seems to stall, and I'm left with a significant amount of the 1,3-dicarbonyl intermediate. How can I drive the reaction to completion?

A5: This indicates an issue with the cyclocondensation/dehydration step.

  • Causality: The conversion of the initial adduct (hydrazone) to the final aromatic pyrazole requires the elimination of two molecules of water. This is an equilibrium-driven process. If water is not effectively removed or the activation energy for dehydration is not met, the reaction will stall.

  • Solutions:

    • Increase Temperature: Ensure the reaction is refluxing properly. A higher temperature provides the necessary energy for the dehydration steps.

    • Use a Dean-Stark Trap: If you are using a solvent that forms an azeotrope with water (e.g., toluene), using a Dean-Stark apparatus will physically remove water as it is formed, driving the equilibrium towards the product.

    • Check Your Catalyst: Glacial acetic acid not only serves as the solvent but also as a crucial acid catalyst for the dehydration.[3] Ensure you are using a sufficient amount (it can often be used as the solvent itself).

    • Extend Reaction Time: Monitor the reaction by TLC every 2-4 hours. Some reactions may require extended reflux (up to 24 hours) to go to completion.

Q6: I've confirmed I have a mixture of regioisomers. What is the best way to purify the desired Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate?

A6: Separating these isomers is challenging but achievable. A multi-step approach is often required.

  • Step 1: Column Chromatography Optimization:

    • Principle: The small polarity difference between the isomers can be exploited with a carefully chosen solvent system.

    • Recommendation: Avoid highly polar solvent systems (like 50% EtOAc/Hexane) which will cause the spots to merge. Start with a low polarity mobile phase (e.g., 5-10% Ethyl Acetate in Hexane) and increase the polarity very gradually. Using a long column with high-quality silica gel will improve resolution.

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)High surface area provides better separation.
Mobile Phase Gradient: 5% to 25% EtOAc in HexaneStart with low polarity to elute non-polar impurities, then slowly increase to resolve the closely-eluting isomers.
Column Dimensions High Length-to-Diameter Ratio (>20:1)Increases the number of theoretical plates, enhancing separation efficiency.
Loading Dry loading on silicaWet loading with a strong solvent can cause band broadening and reduce resolution.
  • Step 2: Recrystallization:

    • Principle: After chromatography, your product may still contain minor amounts of the isomeric impurity. Recrystallization can significantly enhance purity if a suitable solvent is found in which the solubility of the two isomers is sufficiently different.

    • Solvent Screening: Test a range of solvents. Good candidates often include ethanol, isopropanol, or mixed solvent systems like ethyl acetate/hexane. The goal is to find a system where the desired product is sparingly soluble at room temperature but fully soluble when hot, while the impurity remains in the mother liquor. A patent on pyrazole purification suggests that converting the pyrazole mixture into acid addition salts can sometimes facilitate selective crystallization.[5]

Optimized Experimental Protocols

Protocol 1: Synthesis of Ethyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate (Intermediate)

  • Setup: To a flame-dried 500 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 150 mL of absolute ethanol.

  • Base Formation: Carefully add sodium metal (1.1 eq) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the reaction to cool to room temperature.

  • Reactant Addition: Add diethyl oxalate (1.1 eq) to the sodium ethoxide solution, followed by the dropwise addition of 4-methoxyacetophenone (1.0 eq) over 30 minutes.

  • Reaction: Stir the mixture at room temperature for 1 hour, then heat to reflux for 4-6 hours until TLC analysis indicates the consumption of the acetophenone.

  • Workup: Cool the reaction mixture in an ice bath and acidify to pH ~4-5 with dilute HCl. The intermediate will precipitate. Filter the solid, wash with cold water and a small amount of cold ethanol, and dry under vacuum.

Protocol 2: Synthesis and Purification of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate

  • Setup: In a 250 mL round-bottom flask, combine the dried dicarbonyl intermediate (1.0 eq) and glacial acetic acid (5-10 volumes).

  • Reagent Addition: Add methylhydrazine (1.2 eq) dropwise to the stirred suspension. Caution: This reaction can be exothermic.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 118 °C) for 8-12 hours. Monitor the reaction progress by TLC (20% EtOAc/Hexane).

  • Initial Workup: Cool the reaction to room temperature and pour it into a beaker of ice water. A solid or oil will separate. Neutralize the mixture carefully with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Perform column chromatography on the crude solid using the optimized conditions described in the table in Q6.

    • Combine the fractions containing the pure desired product (as determined by TLC/NMR).

    • Perform a final recrystallization from hot ethanol or an ethyl acetate/hexane mixture to obtain the product as a pure crystalline solid.

Crude Crude Reaction Mixture in Ethyl Acetate Wash Wash with Brine Dry over Na₂SO₄ Crude->Wash Concentrate Concentrate under Reduced Pressure Wash->Concentrate CrudeSolid Crude Solid/Oil (Mixture of Isomers) Concentrate->CrudeSolid Column Column Chromatography (e.g., 5-25% EtOAc/Hexane) CrudeSolid->Column Fractions Combine Pure Fractions (Desired Isomer) Column->Fractions Recrystallize Recrystallization (e.g., Hot Ethanol) Fractions->Recrystallize Final Pure Crystalline Product (>99% Purity) Recrystallize->Final

Caption: Detailed purification workflow from crude mixture to final product.

References

  • National Center for Biotechnology Information. (n.d.). (E)-5-(4-Methoxyphenyl)-N′-(2-oxoindolin-3-ylidene)-1-phenyl-1H-pyrazole-3-carbohydrazide. PubChem. Retrieved from [Link]

  • Yogi, B. (2020). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]

  • American Chemical Society. (2014). Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Selective Neurotensin 2 Receptor Antagonist. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]

  • ResearchGate. (2019). Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • Google Patents. (n.d.). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

Sources

Optimization

"Ethyl 5-(4-methoxyphenyl)-1-methyl-1h-pyrazole-3-carboxylate" solubility and stability issues

Technical Support Center: Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate Welcome to the technical support guide for Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate. This document provides in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate

Welcome to the technical support guide for Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of this compound. As a substituted pyrazole, this molecule holds potential as a key intermediate in pharmaceutical and agrochemical research.[1][2][3][4] However, its specific structural features—namely the ethyl ester and the aromatic ether—present challenges that require careful experimental design. This guide is intended to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to ensure reliable and reproducible results.

Part 1: Solubility Characteristics & Troubleshooting

The lipophilic nature of the 4-methoxyphenyl group combined with the ester functionality dictates the solubility profile of this compound. Based on its structure and the general properties of similar pyrazole derivatives, it is expected to have low aqueous solubility but good solubility in common organic solvents.[5]

Frequently Asked Questions (Solubility)

Q1: What are the recommended solvents for preparing stock solutions of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate?

A1: For initial stock solution preparation, polar aprotic organic solvents are recommended. These solvents can effectively solvate the molecule without the risk of inducing hydrolysis of the ester group. The choice of solvent may depend on the requirements of your downstream application (e.g., cell-based assays vs. chemical reactions).

Solvent Class Typical Starting Concentration Notes & Considerations
Dimethyl Sulfoxide (DMSO) Polar Aprotic10-50 mMExcellent solvating power. However, ensure the final concentration in cell-based assays is low (<0.1% v/v) to avoid cytotoxicity. Store DMSO solutions at -20°C or -80°C in small aliquots to prevent water absorption.
N,N-Dimethylformamide (DMF) Polar Aprotic10-50 mMGood alternative to DMSO. Can be toxic to cells; verify tolerance in your specific assay. Store desiccated.
Ethanol (Absolute) Polar Protic1-10 mMA less toxic option for in vivo or cell-based work. Solubility may be lower than in DMSO or DMF. Use anhydrous ethanol to minimize ester hydrolysis during storage.
Acetone Polar AproticVariableUseful for chemical synthesis workups and purifications.[5] Its high volatility makes it less suitable for preparing stable stock solutions for bioassays.

Q2: My compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer for my experiment. What's happening and how can I fix it?

A2: This is a common issue known as "crashing out" or precipitation. It occurs because the compound is poorly soluble in water. When the DMSO stock is diluted into an aqueous buffer, the solvent environment becomes predominantly aqueous, and the compound can no longer stay dissolved.

Here are several strategies to overcome this:

  • Lower the Final Concentration: The simplest solution is often to work at a lower final concentration of the compound in your assay.

  • Increase the Cosolvent Concentration: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO may help. For example, increasing from 0.1% to 0.5% DMSO might keep the compound in solution. Always run a vehicle control to check for solvent effects.

  • Use a Surfactant or Solubilizing Agent: Incorporating a non-ionic surfactant like Tween® 20 or Pluronic® F-68 at a low concentration (e.g., 0.01-0.1%) in your final aqueous buffer can help maintain the solubility of hydrophobic compounds.

  • Prepare an Intermediate Dilution: Instead of diluting directly from a high-concentration DMSO stock into the final aqueous buffer, create an intermediate dilution in a solvent mixture (e.g., 50:50 ethanol:water) before the final dilution.

Troubleshooting Guide: Dissolution Issues

If you are having trouble dissolving the compound even in organic solvents, follow this workflow.

Caption: Workflow for troubleshooting compound dissolution.

Part 2: Stability Profile & Handling Recommendations

The primary stability concern for Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate is the potential for hydrolysis of the ethyl ester functional group. Esters are susceptible to cleavage in the presence of water, a reaction that can be catalyzed by both acid and base.[6][7]

Frequently Asked Questions (Stability)

Q1: What is the major degradation pathway for this compound in experimental buffers?

A1: The most probable degradation pathway is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This reaction is particularly accelerated under basic (alkaline) conditions.[6][7] Studies on similar pyrazole ester derivatives have shown rapid degradation in buffers at pH 8, with half-lives of only 1-2 hours.[8][9] Acid-catalyzed hydrolysis can also occur, though it is often slower than base-catalyzed hydrolysis.[6][10]

G cluster_conditions Reaction Conditions Compound Ethyl 5-(4-methoxyphenyl)-1-methyl- 1H-pyrazole-3-carboxylate (Ester Form) Degradant 5-(4-methoxyphenyl)-1-methyl- 1H-pyrazole-3-carboxylic acid (Acid Form) Compound->Degradant Hydrolysis Ethanol Ethanol Compound->Ethanol + H2O H₂O (Water) H2O->Compound Base OH⁻ (Base, e.g., pH > 7.4) Base->Compound Accelerates Acid H⁺ (Acid, e.g., pH < 6.0) Acid->Compound Catalyzes

Caption: Primary degradation pathway via ester hydrolysis.

Q2: How should I store the solid compound and my prepared stock solutions to ensure long-term stability?

A2: Proper storage is critical to prevent degradation and ensure the integrity of your experimental results over time.

Form Storage Temperature Atmosphere/Container Rationale & Best Practices
Solid Powder 2-8°C or -20°CDesiccated, tightly sealed vialProtects from atmospheric moisture which can cause slow hydrolysis over time. Storing in a desiccator or with desiccant packs is highly recommended.
Organic Stock (DMSO, DMF) -20°C or -80°CSmall, single-use aliquots in tightly capped vialsMinimizes freeze-thaw cycles which can introduce moisture. DMSO is hygroscopic; aliquoting prevents contamination of the entire stock. Use vials with high-quality seals.
Aqueous Solutions NOT RECOMMENDED N/ADue to the high risk of hydrolysis, preparing and storing aqueous solutions is strongly discouraged. Always prepare fresh dilutions in aqueous buffers immediately before use.

Q3: I am running a multi-day experiment. How can I be sure my compound is stable in my cell culture medium (pH ~7.4)?

A3: Given the evidence of instability for similar compounds at physiological or slightly alkaline pH, this is a valid concern.[8][9]

  • Recommendation: Perform a preliminary stability test. Prepare your final working solution of the compound in the cell culture medium. Incubate it under your exact experimental conditions (e.g., 37°C, 5% CO₂). At various time points (e.g., 0, 2, 8, 24, 48 hours), take an aliquot and analyze it by HPLC or LC-MS to quantify the amount of parent compound remaining.

  • Mitigation Strategy: If significant degradation is observed (>10-15% over the experiment's duration), you may need to adjust your protocol. This could involve replenishing the medium with freshly prepared compound at regular intervals.

References

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • ResearchGate. Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4. [Link]

  • ResearchGate. Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. [Link]

  • PubChem. ethyl 1H-pyrazole-4-carboxylate. [Link]

  • National Institutes of Health (NIH). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. [Link]

  • National Institutes of Health (NIH). Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. [Link]

  • USDA Agricultural Research Service. Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. [Link]

  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. [Link]

  • Solubility of Things. Pyrazole. [Link]

  • ChemSynthesis. ethyl 5-acetyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. [Link]

  • Quora. What is the pH of an ester?. [Link]

  • PubChem. Ethyl 5-methyl-1H-pyrazole-3-carboxylate. [Link]

  • Royal Society of Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • Chemistry LibreTexts. Hydrolysis of Esters. [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • PubMed. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. [Link]

  • Wikipedia. Sildenafil. [Link]

  • Chemguide. hydrolysis of esters. [Link]

  • PubChem. ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. [Link]

  • Cheméo. Chemical Properties of 1H-Pyrazole (CAS 288-13-1). [Link]

  • Google Patents. The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

Sources

Troubleshooting

Identifying side products in pyrazole synthesis by NMR

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in pyrazole synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in pyrazole synthesis. Our goal is to provide you with in-depth technical guidance, moving beyond simple protocols to explain the underlying chemistry and equip you to troubleshoot common issues, particularly the identification of side products using Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction: The Challenge of Pure Pyrazoles

The synthesis of pyrazoles, most commonly through the condensation of a 1,3-dicarbonyl compound and a hydrazine, is a cornerstone of heterocyclic chemistry.[1][2] While seemingly straightforward, this reaction can present several challenges. The formation of side products, such as regioisomers, incompletely cyclized intermediates, and tautomers, can complicate purification and compromise the integrity of your final compound.[3][4]

NMR spectroscopy is the most powerful tool for identifying these impurities and confirming the structure of your desired product. This guide will help you interpret your NMR spectra with confidence, turning puzzling peaks into actionable insights.

Troubleshooting Guide: Interpreting Your NMR Spectrum

This section addresses specific issues you may encounter when analyzing the crude NMR spectrum of your pyrazole synthesis reaction.

Q1: My reaction involved an unsymmetrical dicarbonyl, and now my ¹H and ¹³C NMR spectra show two sets of signals for the pyrazole product. What happened?

A1: You have likely formed a mixture of regioisomers.

This is the most common "side product" in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyls or N-substituted hydrazines.[3] The reaction mechanism involves two key steps: initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration.[2] Depending on which carbonyl group the hydrazine initially attacks, two different constitutional isomers can be formed.

Causality & Mechanism: The regiochemical outcome is dictated by the relative reactivity of the two carbonyl carbons in the 1,3-dicarbonyl compound. Steric hindrance and electronic effects of the substituents (R¹ and R³) determine the site of initial nucleophilic attack by the hydrazine.[3] Acidic or basic conditions can also influence this selectivity.

NMR Identification Strategy: Distinguishing regioisomers requires careful analysis, often necessitating 2D NMR experiments.

  • ¹H NMR: The chemical shifts of the pyrazole ring proton (H-4) and the substituents will be slightly different for each isomer. However, these differences can be subtle.

  • ¹³C NMR: The chemical shifts of the C-3 and C-5 carbons of the pyrazole ring are highly sensitive to their electronic environment and are excellent reporters for identifying the two isomers.[5]

  • Definitive Proof (2D NMR):

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the gold standard. Look for 2- and 3-bond correlations between protons on the substituents and the C-3 and C-5 carbons of the pyrazole ring. For example, protons on the R³ substituent will show a correlation to C-3 in one isomer, but to C-5 in the other.[6][7]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity. An NOE between a substituent's protons and the N-H or N-R¹ group proton can definitively establish which substituent is adjacent to the N1 position.[7]

Q2: I see a complex set of signals in the 2.5-4.0 ppm region of my ¹H NMR, often appearing as doublets of doublets. My product should only have aromatic and methyl protons.

A2: You are likely observing a 2-pyrazoline intermediate.

This indicates that the final aromatization step (dehydration or oxidation) is incomplete. The pyrazoline ring is a non-aromatic, five-membered heterocycle containing a C=N bond and a saturated C-C bond.[8]

NMR Identification Strategy: The key feature of a 2-pyrazoline is the presence of a stereocenter at C-5 and adjacent methylene protons at C-4, which form an ABX spin system.

  • ¹H NMR:

    • Look for three distinct signals in the aliphatic region (typically δ 2.5-4.0 ppm).

    • These signals will appear as three separate doublets of doublets (dd).[9][10]

    • The proton at C-5 (Hx) will couple to the two diastereotopic protons at C-4 (Ha and Hb), and Ha and Hb will couple to each other (geminal coupling) and to Hx (vicinal coupling).

  • ¹³C NMR: Expect to see two aliphatic carbon signals for C-4 (a CH₂) and C-5 (a CH), in addition to the C-3 signal which is an imine carbon (C=N) at a higher chemical shift.

Q3: My NMR spectrum is clean, but the chemical shifts for the pyrazole ring seem wrong, and I have a broad signal that could be an OH instead of an NH. Is it the right product?

A3: You may have formed the pyrazolone tautomer.

When β-ketoesters are used as the 1,3-dicarbonyl component, the product can exist in two tautomeric forms: the 5-hydroxypyrazole (enol form) or the pyrazol-5-one (keto form).[2] The hydroxypyrazole form is aromatic and generally more stable. However, the pyrazolone tautomer can be present, especially under certain conditions or with specific substitution patterns.

NMR Identification Strategy: The key is to look for evidence of either an aromatic CH group or a non-aromatic CH₂ group.

  • Hydroxypyrazole (Aromatic):

    • ¹H NMR: A signal for the C-4 proton will be in the aromatic region (δ 5.5-6.5 ppm).[5] A broad singlet for the OH group will be present.

    • ¹³C NMR: The C-4 will appear around δ 90-110 ppm, and C-5 will be a phenolic carbon at a higher chemical shift (δ >150 ppm).[11]

  • Pyrazolone (Non-Aromatic):

    • ¹H NMR: The C-4 position is now a CH₂ group, which will appear as a sharp singlet around δ 3.0-3.5 ppm.

    • ¹³C NMR: The C-4 signal will be highly shielded (δ ~40-50 ppm), and the C-5 will be a carbonyl carbon (C=O) signal appearing far downfield (δ >170 ppm).[11]

Frequently Asked Questions (FAQs)

  • Q: Why is the N-H proton of my pyrazole broad or sometimes invisible in the ¹H NMR?

    • A: This is due to two factors: (1) Quadrupole broadening from the adjacent ¹⁴N nucleus, and (2) Chemical exchange. The N-H proton can rapidly exchange with other pyrazole molecules or with trace amounts of water or acid in the NMR solvent. In protic solvents like D₂O or CD₃OD, this exchange is so fast that the peak often disappears entirely. To confirm its presence, you can add a drop of D₂O to your NMR tube; if the peak vanishes, it was an exchangeable proton like N-H or O-H.

  • Q: How can I spot unreacted starting materials in my spectrum?

    • A: You need to know the spectra of your starting materials. For the common synthesis of 3,5-dimethylpyrazole:

      • Acetylacetone (1,3-dicarbonyl): Exists in a keto-enol equilibrium. You will see sharp singlets for the methyl groups (δ ~2.0-2.2 ppm) and a singlet for the enolic vinyl proton (δ ~5.5 ppm).[12][13] The central CH₂ of the keto form appears around δ 3.6 ppm.

      • Hydrazine Hydrate: The protons are highly exchangeable and often do not give a sharp signal, appearing as a very broad, low-intensity hump. It is usually not observed in crude spectra unless present in large excess.

  • Q: My integration is off. The pyrazole H-4 proton integrates for less than 1H relative to the substituents. What does this mean?

    • A: This could indicate the presence of a side product that does not have an H-4 proton, such as a 4-substituted pyrazole impurity formed from a side reaction. It could also suggest residual solvent or water is being integrated along with your product substituent peaks, artificially inflating their integral values. Ensure your sample is completely dry and re-acquire the spectrum.

Data Summary: Characteristic NMR Shifts

The following table provides typical ¹H and ¹³C NMR chemical shift ranges (in ppm) for a model pyrazole (3,5-dimethylpyrazole) and its potential side products and starting materials in CDCl₃.

Compound / MoietyGroup¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key Features & Notes
3,5-Dimethylpyrazole (Product) 3-CH₃, 5-CH₃~2.2~10-14Single sharp peak due to symmetry.[14]
4-H~5.8~105Characteristic aromatic singlet.[14]
3-C, 5-C-~145Quaternary carbons, deshielded.
1-NH9.0 - 12.0-Broad, exchangeable singlet. Position is concentration-dependent.
Pyrazoline Intermediate 4-CH₂2.8 - 3.2 (dd)~40-45Diastereotopic protons, complex splitting (AB part of ABX).[9]
5-CH3.5 - 4.0 (dd)~60-65Methine proton (X part of ABX).
Pyrazolone Tautomer 4-CH₂~3.4 (s)~45Aliphatic singlet, key identifier.
5-C=O->170Carbonyl carbon, very deshielded.
Acetylacetone (Starting Material) Enol CH₃~2.0~24Sharp singlet for the two equivalent methyls.[12]
Enol =CH-~5.5~100Vinyl proton.[12]
Keto CH₃~2.2~30Sharp singlet.
Keto CH₂~3.6~58Methylene bridge.

Visualizing the Problem: Reaction & Troubleshooting Workflows

Mechanism of Regioisomer Formation

The diagram below illustrates how the reaction of an unsymmetrical 1,3-dicarbonyl (like benzoylacetone) with hydrazine can lead to two different regioisomeric pyrazole products. The initial attack can occur at either the benzoyl carbonyl (path A) or the acetyl carbonyl (path B), leading to distinct intermediates and final products.

G cluster_start Starting Materials SMs Unsymmetrical 1,3-Dicarbonyl + Hydrazine IntA Intermediate A (Hydrazone at C1) SMs->IntA k_A IntB Intermediate B (Hydrazone at C2) SMs->IntB k_B ProdA Regioisomer A IntA->ProdA ProdB Regioisomer B IntB->ProdB Cyclize & Dehydrate caption Regioisomer formation pathway. G decision decision result result issue issue start Acquire ¹H & ¹³C NMR of Crude Product q1 Multiple sets of product signals? start->q1 q2 Signals at δ 2.5-4.0 ppm (complex dd patterns)? q1->q2 No issue_regio Issue: Regioisomer Mixture Action: 2D NMR (HMBC, NOESY) q1->issue_regio Yes q3 Aliphatic CH₂ singlet (~3.4 ppm) instead of aromatic CH singlet? q2->q3 No issue_pyrazoline Issue: Pyrazoline Intermediate Action: Extend reaction time / Add oxidant q2->issue_pyrazoline Yes q4 Signals match starting materials? q3->q4 No issue_pyrazolone Issue: Pyrazolone Tautomer Action: Confirm structure / Check stability q3->issue_pyrazolone Yes issue_sm Issue: Incomplete Reaction Action: Re-evaluate conditions q4->issue_sm Yes result_clean Spectrum is Clean! Proceed with Purification q4->result_clean No caption NMR troubleshooting workflow.

Sources

Optimization

Overcoming regioselectivity problems in pyrazole synthesis

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in their synth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in their synthetic routes. Here, we move beyond simple protocols to explain the underlying principles governing pyrazole formation, enabling you to troubleshoot effectively and design robust, selective syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of regioselectivity problems in pyrazole synthesis?

The most common challenge arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) in what is known as the Knorr pyrazole synthesis.[1] The hydrazine has two non-equivalent nitrogen atoms, and the dicarbonyl has two carbonyl groups of differing reactivity. This duality creates two potential pathways for initial condensation, leading to a mixture of two regioisomeric pyrazoles which are often difficult to separate.[1]

Q2: My synthesis with an unsymmetrical 1,3-diketone and methylhydrazine gives a nearly 1:1 mixture of regioisomers. What is the first thing I should try to fix this?

Change your solvent. This is often the simplest and most effective first step. Switching from a standard solvent like ethanol to a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically improve regioselectivity in favor of a single isomer.[1]

Q3: How do electron-withdrawing or -donating groups on my precursors affect the final product ratio?

Substituent electronics play a critical role. An electron-withdrawing group (e.g., -CF₃) on the 1,3-dicarbonyl backbone will significantly increase the electrophilicity of the adjacent carbonyl carbon. This makes it the preferential site of attack for the hydrazine's more nucleophilic nitrogen, thus directing the regiochemical outcome.[2] Conversely, sterically bulky groups can shield a carbonyl group, directing the reaction towards the less hindered site.[3]

Q4: Are there synthetic strategies that avoid the use of 1,3-dicarbonyls to prevent regioselectivity issues from the start?

Absolutely. Many modern, highly regioselective methods bypass the classic Knorr synthesis. These include:

  • [3+2] Cycloadditions: Reactions of sydnones with alkynes or hydrazones with nitroolefins often proceed with excellent regiocontrol to yield polysubstituted pyrazoles.[4]

  • Synthesis from Enaminones: Using enaminones as precursors allows for a stepwise and controlled approach to pyrazole formation.

  • Ruthenium-catalyzed reactions: Dehydrogenative coupling of 1,3-diols or β-hydroxy ketones with hydrazines can provide specific pyrazole isomers.[5]

Troubleshooting Guides & Advanced Protocols

This section provides in-depth solutions to common experimental problems. We focus on the causality behind each recommendation, empowering you to make informed decisions.

Issue 1: Poor Regioselectivity in Condensation of 1,3-Diketones

You are reacting an unsymmetrical diketone (R¹-CO-CH₂-CO-R²) with a substituted hydrazine (R³-NH-NH₂) and obtaining a mixture of 1,3,5- and 1,5,3-substituted pyrazoles.

Analysis of the Core Problem

The reaction proceeds through the initial attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons. The final product distribution is a direct consequence of the competition between these initial reaction pathways. The outcome is governed by a delicate balance of electronics, sterics, and reaction conditions.

G cluster_reactants Reactants cluster_products Products R1_diketone Unsymmetrical 1,3-Diketone P1 Attack at Carbonyl 1 (more electrophilic/less hindered) R1_diketone->P1 P2 Attack at Carbonyl 2 (less electrophilic/more hindered) R1_diketone->P2 R2_hydrazine Substituted Hydrazine R2_hydrazine->P1 R2_hydrazine->P2 Prod_A Regioisomer A P1->Prod_A Cyclization & Dehydration Prod_B Regioisomer B P2->Prod_B Cyclization & Dehydration G cluster_start Start: Diagnosis cluster_solutions Troubleshooting Path Start Poor Regioselectivity Obtained? Solvent Change Solvent (e.g., Ethanol -> TFE) Start->Solvent Yes Catalyst Introduce Catalyst (Acid or Lewis Acid) Start->Catalyst No (Low Yield) Check Regioselectivity Improved? Solvent->Check Precursor Use Alternative Precursors (e.g., Hydrazone + Nitroolefin) End Success: Single Regioisomer Precursor->End Catalyst->Check Check->Precursor No Check->End Yes

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate

Prepared by the Senior Application Scientist Team This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate. Pyrazole derivatives are crucial scaffolds in medicinal chemistry, and scaling their synthesis from the bench to pilot or manufacturing scales presents unique challenges.[1][2] This document provides a comprehensive, experience-driven resource structured around a detailed experimental protocol, scale-up considerations, and an in-depth troubleshooting guide to empower you to overcome common obstacles and ensure a robust, reproducible process.

Section 1: Synthesis Overview and Mechanism

The synthesis of the target molecule is most effectively achieved via a two-step sequence involving a Claisen condensation followed by a Knorr-type pyrazole synthesis.[3][4]

  • Step 1: Claisen Condensation. 4-methoxyacetophenone is condensed with diethyl oxalate using a strong base like sodium ethoxide to form the key intermediate, ethyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate.

  • Step 2: Pyrazole Formation. The 1,3-dicarbonyl intermediate is then reacted with methylhydrazine. This cyclization reaction proceeds via nucleophilic attack and dehydration to form the pyrazole ring.

A critical challenge in this synthesis is controlling the regioselectivity in the second step. Methylhydrazine is an asymmetrical nucleophile, and its reaction with the asymmetrical 1,3-dicarbonyl intermediate can lead to two different regioisomers.[5]

Synthesis_Workflow cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Pyrazole Formation cluster_2 Purification SM1 4-Methoxyacetophenone Base Sodium Ethoxide in Ethanol SM1->Base SM2 Diethyl Oxalate SM2->Base Intermediate Ethyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate Base->Intermediate Condensation Reagent Methylhydrazine Intermediate->Reagent Solvent Glacial Acetic Acid Reagent->Solvent Crude Crude Product (Mixture of Regioisomers) Solvent->Crude Cyclization (Reflux) Purification Column Chromatography or Recrystallization Crude->Purification Final Final Product: Ethyl 5-(4-methoxyphenyl)-1-methyl- 1H-pyrazole-3-carboxylate Purification->Final

Caption: Overall workflow for the two-step synthesis.

Section 2: Detailed Experimental Protocol (Validated Lab-Scale)

This protocol provides a baseline for a 10-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate
ReagentMW ( g/mol )AmountMolesEquiv.
4-Methoxyacetophenone150.1710.0 g0.06661.0
Diethyl oxalate146.1410.7 g0.07321.1
Sodium Ethoxide68.055.0 g0.07351.1
Anhydrous Ethanol46.07100 mL--
2M Hydrochloric Acid-~40 mL--

Methodology:

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

  • Charge the flask with anhydrous ethanol (100 mL) and sodium ethoxide (5.0 g). Stir until the base is fully dissolved.

  • Add 4-methoxyacetophenone (10.0 g) to the solution.

  • Slowly add diethyl oxalate (10.7 g) dropwise over 15 minutes at room temperature. The solution may turn yellow/orange and thicken.

  • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 7:3 Hexane:Ethyl Acetate).

  • After completion, cool the mixture to 0-5°C in an ice bath.

  • Slowly acidify the mixture by adding 2M HCl dropwise until the pH is ~2-3. A yellow solid should precipitate.

  • Stir the slurry in the ice bath for another 30 minutes.

  • Collect the solid product by vacuum filtration, wash with cold water (2 x 30 mL) and then a small amount of cold ethanol (15 mL).

  • Dry the solid under vacuum at 40-50°C to yield the intermediate diketone. Expected yield: 12-14 g (72-84%).

Step 2: Synthesis of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate
ReagentMW ( g/mol )AmountMolesEquiv.
Intermediate Diketone250.2510.0 g0.04001.0
Methylhydrazine46.071.93 g0.04201.05
Glacial Acetic Acid60.0580 mL--

Methodology:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the intermediate diketone (10.0 g) in glacial acetic acid (80 mL).

  • Add methylhydrazine (1.93 g) to the suspension.

  • Heat the mixture to reflux (approx. 118°C) and maintain for 3-5 hours. The reaction should become homogeneous. Monitor by TLC or LC-MS to confirm the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it slowly into 400 mL of ice-cold water with stirring.

  • A solid product will precipitate. Continue stirring for 30 minutes.

  • Collect the crude solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Dry the crude product under vacuum. This will be a mixture of regioisomers.

  • Purify the crude solid by column chromatography (silica gel, gradient elution with Hexane:Ethyl Acetate) or recrystallization from a suitable solvent like ethanol or isopropanol to isolate the desired product. Expected yield: 7-9 g (64-82%).

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during synthesis and scale-up in a direct question-and-answer format.

Troubleshooting cluster_P1 cluster_P2 cluster_P3 cluster_P4 Problem Problem Observed P1 Low Yield in Step 1 (Claisen Condensation) Problem->P1 P2 Poor Regioselectivity in Step 2 Problem->P2 P3 Incomplete Reaction in Step 2 Problem->P3 P4 Purification Difficulties Problem->P4 C1_1 Cause: Wet Reagents/Solvent P1->C1_1 C1_2 Cause: Base Inactivity P1->C1_2 C2_1 Cause: Inherent Reactivity P2->C2_1 C2_2 Cause: Side Reactions P2->C2_2 C3_1 Cause: Insufficient Temperature/Time P3->C3_1 C4_1 Cause: Similar Polarity of Isomers P4->C4_1 S1_1 Solution: Use anhydrous ethanol. Ensure base is dry. C1_1->S1_1 S1_2 Solution: Use freshly prepared NaOEt or high-quality commercial grade. Consider stronger base (NaH). C1_2->S1_2 S2_1 Solution: Acidic conditions (acetic acid) favor desired isomer. Control temperature strictly. C2_1->S2_1 S2_2 Solution: Add methylhydrazine at lower temp before heating to reflux. C2_2->S2_2 S3_1 Solution: Ensure true reflux. Extend reaction time and monitor by TLC/LC-MS. C3_1->S3_1 S4_1 Solution: Optimize chromatography solvent system. Attempt fractional crystallization with different solvents. C4_1->S4_1

Caption: A troubleshooting decision flowchart for common issues.

FAQs: Synthesis & Scale-Up

Q1: My yield for the Claisen condensation (Step 1) is consistently low. What are the most likely causes?

A: Low yields in this step are almost always traced back to two factors: moisture and base quality.

  • Moisture: The ethoxide base is highly sensitive to water. Any moisture in the ethanol, glassware, or starting materials will consume the base, reducing its effective concentration and preventing complete deprotonation of the acetophenone. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Base Inactivity: Sodium ethoxide can degrade upon storage. It's best to use a freshly opened bottle, a high-purity grade, or prepare it fresh by reacting sodium metal with anhydrous ethanol under an inert atmosphere. For large-scale synthesis, sodium hydride (NaH) in a solvent like THF can be a more robust alternative, though it requires more careful handling.

Q2: I've isolated my final product, but NMR analysis shows a significant amount of an impurity with a similar structure. What is it and how can I avoid it?

A: You are almost certainly seeing the unwanted regioisomer: Ethyl 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate . This is the primary challenge of this synthesis. Its formation is a result of the two non-equivalent nitrogen atoms of methylhydrazine attacking the two non-equivalent carbonyl groups of the diketone intermediate.

Regioisomers Intermediate C=O CH2 C=O Ethyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate Desired Desired Product Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate Intermediate:c2->Desired Path A (Attack at C4-carbonyl by -NHCH3) Isomer Unwanted Isomer Ethyl 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate Intermediate:c1->Isomer Path B (Attack at C2-carbonyl by -NHCH3) Hydrazine H2N-NH-CH3 (Methylhydrazine)

Caption: Formation pathways for the desired product and its regioisomer.

  • How to improve selectivity: Using glacial acetic acid as the solvent helps favor the desired isomer. The acidic environment protonates the more basic terminal nitrogen (-NH2) of methylhydrazine to a greater extent, making the less basic internal nitrogen (-NHCH3) the more active nucleophile for the initial attack, which leads to the desired product. Precise temperature control during the reaction can also influence the ratio.

Q3: When scaling up, my reaction for Step 1 seems sluggish and incomplete. Why?

A: This is a classic mass transfer and heat transfer problem.

  • Mixing: On a larger scale, ensuring the base and acetophenone are intimately mixed is crucial. The reaction mixture can become very thick, and inadequate stirring will create "dead spots" where the reaction doesn't proceed. Use an overhead mechanical stirrer instead of a magnetic stir bar.

  • Temperature Control: The Claisen condensation is exothermic. On a large scale, the heat generated can be significant. If the temperature rises too much, it can promote side reactions. You must use a reactor with efficient cooling and add reagents at a controlled rate to manage the exotherm.

Q4: The work-up for Step 2 (precipitation in water) is creating a very fine, difficult-to-filter solid. How can I improve this?

A: This is due to rapid nucleation ("crashing out"). To improve the particle size for easier filtration:

  • Control the Quench: Instead of pouring the reaction mix into water, try adding the water slowly to the reaction mixture with vigorous stirring.

  • Temperature: Ensure the water is ice-cold.

  • "Oiling Out": If the product "oils out" before solidifying, it can trap impurities. Ensure very efficient stirring during the precipitation step. Sometimes adding a small amount of a co-solvent like isopropanol to the water can help mediate the precipitation.

Q5: What are the best methods for purifying the final product on a larger scale?

A: Large-scale column chromatography is expensive and often impractical. The preferred industrial method is recrystallization . You will need to perform solvent screening to find a system that provides good solubility at high temperatures and poor solubility at low temperatures, while also leaving the unwanted regioisomer in the mother liquor. Common solvents to screen include ethanol, isopropanol, ethyl acetate, or mixtures like toluene/heptane. The key is to exploit any small differences in solubility between the two isomers.

References

  • Müller, T. J. J., & Chebanov, V. A. (2016). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 12, 1866–1933. [Link]

  • Patel, P., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). [Link]

  • Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6526. [Link]

  • Hantzsch, A. (1890). Hantzsch Pyrrole Synthesis. Wikipedia. [Link]

  • Various Authors. (2019). Synthesis of pyrazoles. YouTube. [Link]

  • Various Authors. (N.D.). Pyrazole Derivatives, processes for preparation thereof and pharmaceutical composition comprising the same.
  • Various Authors. (N.D.). Method for purifying pyrazoles.
  • Huisgen, R. (1962). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition. The Journal of Organic Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate and Its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent ni...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its versatile structure has been successfully incorporated into a multitude of clinically approved drugs, demonstrating a broad spectrum of pharmacological activities. Pyrazole derivatives are known to exhibit anti-inflammatory, anticancer, analgesic, antimicrobial, and antiviral properties, among others. This wide-ranging bioactivity has cemented the pyrazole scaffold as a "privileged structure" in drug design, prompting continuous exploration of its synthetic derivatives.

This guide focuses on Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate , a representative member of the 1,5-diarylpyrazole-3-carboxylate class of compounds. We will delve into a comparative analysis of this molecule with its structurally similar analogs, examining how subtle modifications to its chemical architecture can significantly impact its biological performance. By presenting supporting experimental data and detailed protocols, this document aims to provide researchers with a comprehensive understanding of the structure-activity relationships (SAR) within this promising family of compounds, thereby guiding future drug discovery efforts.

Chemical Structures at a Glance

To facilitate our comparative discussion, let's first visualize the core structure of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate and its key analogs.

Figure 1. Chemical structures of the target compound and its key analogs.

Synthesis Strategies: Building the Pyrazole Core

The synthesis of ethyl 5-aryl-1H-pyrazole-3-carboxylates and their N-methylated derivatives typically follows a well-established cyclocondensation pathway. Understanding the synthetic route is crucial for generating diverse analogs for screening and SAR studies.

General Synthesis of Ethyl 5-Aryl-1H-pyrazole-3-carboxylates

A common and effective method involves a two-step process[1]. First, a Claisen condensation between an appropriate acetophenone derivative and diethyl oxalate in the presence of a base like sodium ethoxide yields a 1,3-dicarbonyl intermediate (an ethyl 2,4-dioxo-4-arylbutanoate). Subsequently, this intermediate undergoes a cyclization reaction with hydrazine hydrate in a suitable solvent such as glacial acetic acid to afford the desired ethyl 5-aryl-1H-pyrazole-3-carboxylate.

G acetophenone Substituted Acetophenone intermediate Ethyl 2,4-dioxo-4-arylbutanoate (1,3-dicarbonyl intermediate) acetophenone->intermediate NaOEt, EtOH diethyl_oxalate Diethyl Oxalate diethyl_oxalate->intermediate pyrazole Ethyl 5-aryl-1H-pyrazole-3-carboxylate intermediate->pyrazole Glacial Acetic Acid, Reflux hydrazine Hydrazine Hydrate hydrazine->pyrazole G start Fasted Rats grouping Divide into Control, Standard, and Test Groups start->grouping dosing Oral Administration of Vehicle, Standard Drug, or Test Compound grouping->dosing induction Inject Carrageenan into Paw dosing->induction After 1 hour measurement Measure Paw Volume at 0, 1, 2, and 3 hours induction->measurement calculation Calculate % Inhibition of Edema measurement->calculation end Results calculation->end

Sources

Comparative

A Comparative Analysis of Pyrazole-Based Inhibitors: A Guide for Drug Discovery Professionals

The pyrazole ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile chemical properties and presence in numerous FDA-approved drugs. Its unique structure allows fo...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile chemical properties and presence in numerous FDA-approved drugs. Its unique structure allows for diverse substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates.[1] This guide provides an in-depth comparative analysis of prominent pyrazole-based inhibitors targeting key enzyme families: Cyclooxygenases (COXs), Phosphodiesterase type 5 (PDE5), and Janus Kinases (JAKs). We will delve into their mechanisms of action, explore structure-activity relationships (SAR), and provide detailed experimental protocols for their evaluation, empowering researchers to make informed decisions in their drug discovery endeavors.

Pyrazole-Based COX Inhibitors: A Tale of Two Isoforms

Cyclooxygenase (COX) enzymes are central to the inflammatory process, converting arachidonic acid into prostaglandins.[2] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[3] The development of selective COX-2 inhibitors was a landmark in anti-inflammatory therapy, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Comparative Analysis of Pyrazole-Based COX-2 Inhibitors

Celecoxib, a pyrazole-containing diarylheterocycle, was the first selective COX-2 inhibitor to reach the market.[4] Its design was a triumph of structure-based drug discovery. The key to its selectivity lies in the substitution pattern on the pyrazole ring, which allows it to fit into the larger active site of COX-2 while being sterically hindered from binding to the narrower active site of COX-1.

Etoricoxib, another selective COX-2 inhibitor, also features a five-membered heterocyclic ring system, though it is a pyridine rather than a pyrazole.[5] Both celecoxib and etoricoxib have a sulfonamide or methylsulfone moiety, respectively, which is crucial for their potent and selective inhibition of COX-2.[4][6]

InhibitorTarget(s)COX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1/COX-2)
Celecoxib COX-2150.04375
Etoricoxib COX-2500.051000
Rofecoxib (withdrawn) COX-2>10000.018>55,556

Table 1: Comparative in vitro potency and selectivity of pyrazole and other COX-2 inhibitors. Data compiled from various sources.

The significantly higher selectivity of etoricoxib and the withdrawn rofecoxib compared to celecoxib is attributed to subtle differences in their chemical structures and how they interact with the active site of the COX enzymes.[5] For instance, the methanesulfinate group in etoricoxib contributes to its higher potency and selectivity compared to the sulfonamide group in celecoxib.[5]

Signaling Pathway of COX-1 and COX-2 in Inflammation

COX_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX-1 COX-1 Arachidonic_Acid->COX-1 COX-2 COX-2 Arachidonic_Acid->COX-2 Prostaglandins_H2 Prostaglandins_H2 COX-1->Prostaglandins_H2 COX-2->Prostaglandins_H2 Homeostatic_Prostaglandins Homeostatic Prostaglandins (e.g., gastric protection, platelet aggregation) Prostaglandins_H2->Homeostatic_Prostaglandins Inflammatory_Prostaglandins Inflammatory Prostaglandins (e.g., pain, fever, inflammation) Prostaglandins_H2->Inflammatory_Prostaglandins Phospholipase_A2 Phospholipase_A2 Non-selective_NSAIDs Non-selective_NSAIDs Non-selective_NSAIDs->COX-1 Non-selective_NSAIDs->COX-2 Celecoxib Celecoxib Celecoxib->COX-2

Caption: The COX pathway, illustrating the roles of COX-1 and COX-2 and the inhibitory action of NSAIDs.

Pyrazole-Based PDE5 Inhibitors: Revolutionizing Erectile Dysfunction Treatment

Phosphodiesterase type 5 (PDE5) is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a key second messenger in the nitric oxide (NO) signaling pathway that mediates smooth muscle relaxation.[7] Inhibition of PDE5 leads to increased cGMP levels, promoting vasodilation and, in the corpus cavernosum, penile erection.

Comparative Analysis of Pyrazole-Based PDE5 Inhibitors

Sildenafil, the first-in-class PDE5 inhibitor, features a fused pyrazole ring system (a pyrazolo[4,3-d]pyrimidine core).[8] Its discovery revolutionized the treatment of erectile dysfunction. Vardenafil is structurally similar to sildenafil, also containing a pyrazolopyrimidinone core. Tadalafil, while also a PDE5 inhibitor, has a distinct chemical structure based on a carboline scaffold.

The subtle structural differences between sildenafil and vardenafil lead to variations in their potency and selectivity.[8] For example, the substitution pattern on the phenyl ring of the pyrazole core influences the interaction with the active site of PDE5.

InhibitorTarget(s)PDE5 IC50 (nM)PDE6 IC50 (nM)PDE11 IC50 (nM)Selectivity (PDE5 vs PDE6)
Sildenafil PDE53.5227400~6
Vardenafil PDE50.71013000~14
Tadalafil PDE51.8>1000019>5500

Table 2: Comparative in vitro potency and selectivity of PDE5 inhibitors. Data compiled from various sources.

Vardenafil is more potent than sildenafil in inhibiting PDE5.[7] Both sildenafil and vardenafil exhibit some cross-reactivity with PDE6, which is involved in phototransduction in the retina, explaining the visual side effects sometimes reported with these drugs. Tadalafil, on the other hand, shows remarkable selectivity for PDE5 over PDE6 but has some activity against PDE11, an enzyme with a less well-understood physiological role.[9]

Signaling Pathway of PDE5 in Erectile Function

PDE5_Pathway Sexual_Stimulation Sexual_Stimulation Nitric_Oxide_Release Nitric_Oxide_Release Sexual_Stimulation->Nitric_Oxide_Release Guanylate_Cyclase Guanylate_Cyclase Nitric_Oxide_Release->Guanylate_Cyclase activates GTP GTP cGMP cGMP GTP->cGMP Guanylate Cyclase Smooth_Muscle_Relaxation Smooth Muscle Relaxation (Vasodilation & Erection) cGMP->Smooth_Muscle_Relaxation PDE5 PDE5 cGMP->PDE5 5-GMP 5-GMP PDE5->5-GMP hydrolyzes Sildenafil Sildenafil Sildenafil->PDE5

Caption: The NO/cGMP/PDE5 pathway in penile erection and the inhibitory action of sildenafil.

Pyrazole-Based JAK Inhibitors: Targeting Inflammatory and Autoimmune Diseases

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. The JAK-STAT signaling pathway is involved in a wide range of cellular processes, including inflammation, immunity, and hematopoiesis.

Comparative Analysis of Pyrazole-Based JAK Inhibitors

Ruxolitinib and baricitinib are both pyrazole-containing compounds that inhibit JAK1 and JAK2.[10] Tofacitinib, another JAK inhibitor, also possesses a pyrrolo[2,3-d]pyrimidine core but lacks the pyrazole moiety. The pyrazole ring in ruxolitinib and baricitinib is crucial for their binding to the ATP-binding pocket of the JAK kinases.[11]

The selectivity profile of these inhibitors across the JAK family members is a key determinant of their therapeutic efficacy and side-effect profile.

InhibitorTarget(s)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Ruxolitinib JAK1/JAK23.32.842819
Baricitinib JAK1/JAK25.95.7>40053
Tofacitinib JAK1/JAK3120112344

Table 3: Comparative in vitro potency and selectivity of JAK inhibitors. Data compiled from various sources.

Ruxolitinib and baricitinib are potent inhibitors of both JAK1 and JAK2. Tofacitinib, on the other hand, is more selective for JAK1 and JAK3.[12] This difference in selectivity can lead to different therapeutic applications and side-effect profiles. For instance, the inhibition of JAK2 is associated with effects on hematopoiesis.

The JAK-STAT Signaling Pathway

JAK_STAT_Pathway Cytokine Cytokine Cytokine_Receptor Cytokine_Receptor Cytokine->Cytokine_Receptor binds JAK JAK Cytokine_Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Phosphorylated_STAT p-STAT STAT->Phosphorylated_STAT STAT_Dimer STAT Dimer Phosphorylated_STAT->STAT_Dimer dimerizes Nucleus Nucleus STAT_Dimer->Nucleus translocates to Gene_Transcription Gene_Transcription Nucleus->Gene_Transcription regulates Ruxolitinib Ruxolitinib Ruxolitinib->JAK

Caption: The JAK-STAT signaling pathway and the inhibitory action of ruxolitinib.

Experimental Protocols for Inhibitor Evaluation

To rigorously compare pyrazole-based inhibitors, standardized and well-validated experimental protocols are essential. Here, we provide step-by-step methodologies for key assays.

In Vitro Kinase Inhibition Assay

This assay determines the potency of a compound in inhibiting a specific kinase.

Workflow Diagram:

Kinase_Assay_Workflow Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Incubate Incubate Components Prepare_Reagents->Incubate Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Incubate->Detect_Signal Analyze_Data Analyze Data (Calculate IC50) Detect_Signal->Analyze_Data

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the kinase to the desired concentration in kinase buffer.

    • Prepare a stock solution of the peptide or protein substrate in an appropriate buffer.

    • Prepare a stock solution of ATP in water.

    • Prepare serial dilutions of the pyrazole-based inhibitor in DMSO.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the inhibitor dilutions.

    • Add the kinase solution to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Signal Detection:

    • Stop the reaction and detect the signal. The detection method will depend on the assay format (e.g., for ADP-Glo™ Kinase Assay, add ADP-Glo™ Reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and measure the resulting luminescence).

  • Data Analysis:

    • Plot the signal intensity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to assess target engagement of a drug in a cellular environment.[13] It is based on the principle that a protein's thermal stability is altered upon ligand binding.

Workflow Diagram:

CETSA_Workflow Treat_Cells Treat Cells with Inhibitor Heat_Shock Apply Heat Shock Treat_Cells->Heat_Shock Lyse_Cells Lyse Cells Heat_Shock->Lyse_Cells Separate_Fractions Separate Soluble and Precipitated Fractions Lyse_Cells->Separate_Fractions Analyze_Protein Analyze Protein Levels (e.g., Western Blot, ELISA) Separate_Fractions->Analyze_Protein

Caption: A workflow for the Cellular Thermal Shift Assay (CETSA®).

Step-by-Step Protocol:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with the pyrazole-based inhibitor at various concentrations or with a vehicle control (DMSO) for a defined period.

  • Heat Treatment:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples at a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer containing protease and phosphatase inhibitors.

    • Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.

  • Protein Analysis:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein in the soluble fraction using methods like Western blotting or ELISA.

  • Data Analysis:

    • Quantify the band intensities from the Western blot or the signal from the ELISA.

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

Western Blot Analysis of Phosphorylated Proteins

This technique is used to assess the downstream effects of a kinase inhibitor by measuring the phosphorylation status of its substrate.[14]

Step-by-Step Protocol:

  • Sample Preparation:

    • Treat cells with the pyrazole-based kinase inhibitor for the desired time.

    • Lyse the cells in a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[14]

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis and Transfer:

    • Denature the protein samples by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane thoroughly.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a highly valuable framework in the design of potent and selective enzyme inhibitors. As our understanding of the structural biology of target enzymes and the nuances of signaling pathways deepens, so too will our ability to design next-generation pyrazole-based therapeutics with improved efficacy and safety profiles. The comparative analysis and experimental methodologies presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery. The metabolic stability of pyrazole derivatives is a key factor in their increasing prevalence in newly approved drugs.

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Validation

A Comparative Guide to the Structure-Activity Relationship of Pyrazole Carboxylates

Introduction: The Versatility of the Pyrazole Scaffold The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the architecture of bioactive molecules. First synthesize...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the architecture of bioactive molecules. First synthesized in 1883, its derivatives have become indispensable pharmacophores in both medicine and agriculture due to their remarkable structural versatility and broad spectrum of biological activities.[1] Pyrazole-containing compounds are found in FDA-approved drugs targeting inflammation, cancer, and obesity, and are also leveraged as potent agents for crop protection.[2]

This guide focuses specifically on pyrazole carboxylates and their amide bioisosteres, a subclass that has yielded a wealth of highly effective fungicides, insecticides, herbicides, and therapeutic agents.[3] We will dissect the intricate structure-activity relationships (SAR) that govern their performance, providing a comparative analysis supported by experimental data. The objective is to furnish researchers, scientists, and drug development professionals with a foundational understanding of how subtle molecular modifications translate into profound differences in biological function, thereby enabling more rational design of next-generation compounds.

Fungicidal Activity: Targeting the Fungal Powerhouse

A significant class of pyrazole-based fungicides operates by inhibiting succinate dehydrogenase (SDH), a critical enzyme complex (Complex II) in the mitochondrial electron transport chain. By disrupting this pathway, these Succinate Dehydrogenase Inhibitors (SDHIs) effectively cut off the energy supply to fungal cells, leading to their death.[4] Commercial fungicides like Bixafen, Penthiopyrad, and Fluxapyroxad are prominent examples of this chemical class.[5]

Core Structure-Activity Relationship of Pyrazole Carboxamide SDHIs

The efficacy of these fungicides is highly dependent on the precise arrangement of substituents on the pyrazole ring and the nature of the carboxamide side chain.

  • The Pyrazole Core: The substitution pattern on the pyrazole ring is paramount for potent antifungal activity. A preliminary SAR analysis revealed that modifying a methyl group at the C-3 position of the pyrazole ring to a trifluoromethyl group could significantly weaken antifungal activity.[5] This highlights the sensitivity of the enzyme's binding pocket to the electronic and steric properties of this position.

  • The Amide Linker: The carboxamide moiety is a key hydrogen bonding component that anchors the molecule within the SDH enzyme's binding site. Its geometry and electronic properties are critical for maintaining the optimal orientation for inhibition.

  • The N-Aryl Group: The nature of the aromatic ring attached to the amide nitrogen dictates both potency and spectrum of activity. For instance, in a series of novel pyrazole-4-carboxamide derivatives, compounds featuring a 2-methylphenyl group (TM-2, TM-3, TM-4) demonstrated excellent fungicidal activities against corn rust, often exceeding that of commercial standards like fluxapyroxad.[4]

Visualizing the SDHI Pharmacophore

The following diagram illustrates the essential components of a pyrazole carboxamide SDHI and their roles in binding to the target enzyme.

SAR_Fungicides cluster_Molecule Pyrazole Carboxamide SDHI cluster_Target Succinate Dehydrogenase (SDH) Binding Pocket Py_Core Pyrazole Ring (e.g., 3-CF3 vs 3-CH3) Amide_Linker Amide Linker (H-Bonding) Py_Core->Amide_Linker C4-Position Pocket_A Hydrophobic Pocket A (Accepts Pyrazole) Py_Core->Pocket_A Binding N_Aryl N-Aryl Group (Potency & Spectrum) Amide_Linker->N_Aryl N-Substitution Pocket_B H-Bonding Residues (Interacts with Amide) Amide_Linker->Pocket_B Interaction Pocket_C Hydrophobic Pocket C (Accepts N-Aryl) N_Aryl->Pocket_C Binding

Caption: Key pharmacophoric elements of pyrazole carboxamide SDHIs.

Comparative Antifungal Activity Data

The table below compares the efficacy of various pyrazole carboxylate derivatives against the fungal pathogen Rhizoctonia solani.

Compound IDR Group (at C-3 of Pyrazole)LinkerN-SubstituentEC50 (µg/mL) vs R. solaniReference
7ai MethylEsterIsoxazolol0.37[5]
7bk TrifluoromethylEsterIsoxazolol28.88[5]
TM-2 DifluoromethylAmide2-Methyl-biphenylExcellent vs. Corn Rust[4]
Carbendazim - (Positive Control)--1.00[5]

Note: Data for TM-2 is qualitative as presented in the source.

Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol is a self-validating system to determine the EC50 of a compound against a target fungus.

  • Preparation of Stock Solutions: Dissolve test compounds and a positive control fungicide (e.g., Carbendazim) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10,000 µg/mL).

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions and autoclave. Allow it to cool to 50-55°C in a water bath.

  • Serial Dilution: Add appropriate volumes of the stock solutions to the molten PDA to achieve a series of final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.13 µg/mL). A solvent-only control must be included. Pour the amended media into sterile Petri dishes.

  • Inoculation: Using a sterile cork borer, cut 5 mm mycelial discs from the edge of an actively growing 3-day-old culture of the target fungus (R. solani). Place one disc, mycelium-side down, in the center of each prepared Petri dish.

  • Incubation: Seal the plates with paraffin film and incubate them at 25 ± 1°C in the dark.

  • Data Collection: When the mycelial growth in the solvent control plate reaches the edge of the dish, measure the diameter of the fungal colony in all plates.

  • Calculation: Calculate the percentage of inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] * 100, where dc is the colony diameter of the control and dt is the colony diameter of the treated plate.

  • EC50 Determination: Use probit analysis to regress the inhibition percentages against the logarithm of the compound concentrations to determine the EC50 value (the concentration that causes 50% inhibition).

Insecticidal Activity: Neurotoxins and Metabolic Disruptors

Pyrazole carboxamides have also been successfully developed as insecticides, targeting the nervous system or cellular respiration of insects. Commercial products like Tolfenpyrad and Tebufenpyrad are mitochondrial electron transport inhibitors (METI), while others are designed to target receptors like the GABA-gated chloride channel.[6]

Core Structure-Activity Relationship of Pyrazole-based Insecticides

The SAR for insecticidal pyrazoles often depends on the target pest, with modifications leading to high selectivity.

  • Pyrazole-5-Carboxamides vs. Pyrazole-4-Carboxamides: The position of the carboxamide group on the pyrazole ring can be a critical determinant of biological activity. In one study, pyrazole-5-carboxamide derivatives generally exhibited higher insecticidal activity, whereas the corresponding pyrazole-4-carboxamide isomers showed stronger fungicidal activity, indicating the pyrazole core is crucial for target selectivity.[7]

  • Side Chain Modifications: Inspired by commercial insecticides, researchers have explored various side chains. Introducing an α-chloromethyl-N-benzyl group led to compounds with high stomach toxicity against the cotton bollworm (Helicoverpa armigera).[6]

  • Bioisosteric Replacement: Cyclizing the side chain to form a 4,5-dihydrooxazole moiety is another successful strategy. This modification resulted in compounds that retained high insecticidal activity, with some analogs showing 60% mortality against cotton bollworm at a low concentration of 5 mg/kg.[6]

Comparative Insecticidal Activity Data

The following table presents the activity of novel pyrazole derivatives against the cotton bollworm.

Compound IDKey Structural FeatureActivity vs. Helicoverpa armigera (Stomach, 5 mg/kg)Reference
Ij α-chloromethyl-N-benzyl60% Mortality[6]
Il α-chloromethyl-N-benzyl60% Mortality[6]
IIe 4,5-dihydrooxazole60% Mortality[6]
4a-14 N-1-(6-aryloxypyridin-3-yl) ethylamineExcellent activity vs. pests with piercing-sucking mouthparts[7]
Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)

This protocol is designed to evaluate the contact and stomach toxicity of compounds against lepidopteran pests like the diamondback moth (Plutella xylostella).

  • Compound Preparation: Prepare a series of concentrations of the test compounds in an acetone/water solution containing a surfactant (e.g., 0.1% Tween-80).

  • Leaf Treatment: Select fresh cabbage leaves and cut them into discs (e.g., 5 cm diameter). Dip each disc into a test solution for 10-15 seconds. A solvent-surfactant solution is used as a negative control.

  • Drying: Place the treated leaf discs on a wire rack and allow them to air dry completely in a fume hood.

  • Insect Introduction: Place one dried leaf disc into a Petri dish lined with moistened filter paper. Introduce a set number of third-instar larvae (e.g., 10 larvae) into each dish.

  • Incubation: Keep the Petri dishes in a controlled environment chamber (e.g., 25 ± 1°C, >70% relative humidity, 16:8 L:D photoperiod).

  • Mortality Assessment: Assess larval mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they cannot move when prodded with a fine brush.

  • Data Analysis: Correct the mortality data using Abbott's formula if mortality is observed in the control group. Calculate the LC50 (lethal concentration for 50% of the population) using probit analysis.

Visualizing the Insecticide Design Workflow

This diagram shows the logical flow from a lead compound to the synthesis and testing of new, selective insecticides.

SAR_Insecticides Lead Lead Compound (e.g., Tolfenpyrad) Design Rational Design Strategy (e.g., Bioisosteric Replacement) Lead->Design Synthesis Chemical Synthesis of Novel Analogs (e.g., 4a, 4b) Design->Synthesis Bioassay Biological Evaluation (Insecticidal vs. Fungicidal) Synthesis->Bioassay SAR SAR Analysis (Identify Key Moieties) Bioassay->SAR SAR->Design Iterative Refinement Optimized Optimized Candidate (e.g., 4a-14 with broad spectrum) SAR->Optimized

Caption: Workflow for the development of novel pyrazole insecticides.

Herbicidal Activity: Diverse Modes of Action

Pyrazole carboxylates have also been explored as herbicides, acting through various mechanisms of action (MoA), including the inhibition of transketolase (TKL) or by mimicking plant hormones (synthetic auxins).[8][9]

Core Structure-Activity Relationship of Pyrazole-based Herbicides
  • As Transketolase (TKL) Inhibitors: A series of 3-oxopropionamide-1-methylpyrazole carboxylates were designed as TKL inhibitors.[9]

    • Amide Substituent: The group on the amide nitrogen was critical. An analog with a 2,4-dichlorophenyl group (D15 ) showed excellent pre-emergence activity against grassy weeds like Digitaria sanguinalis. In contrast, a thiophen-2-ylmethyl group (D20 ) resulted in potent post-emergence activity against broadleaf weeds like Amaranthus retroflexus.[9] This demonstrates how modifications at this position can tune the compound for different application methods and weed spectrums.

  • As Synthetic Auxins: By incorporating a pyrazole moiety at the 6-position of a picolinic acid structure (a known synthetic auxin herbicide), researchers created novel compounds with enhanced activity.[8]

    • Phenyl Ring Substitution: SAR studies revealed that substituting the phenyl ring with electron-withdrawing groups conferred the maximal herbicidal potency.[8]

Comparative Herbicidal Activity Data

The table below summarizes the performance of novel pyrazole carboxylate herbicides.

Compound IDTarget/MoAKey Structural FeatureActivity HighlightReference
D15 TKL Inhibitor2,4-dichlorophenylamino>90% inhibition of D. sanguinalis (pre-emergence at 150 g ai/ha)[9]
D20 TKL Inhibitor(thiophen-2-ylmethyl)amino>90% inhibition of A. retroflexus (post-emergence at 150 g ai/ha)[9]
17 Synthetic Auxin6-pyrazolyl-picolinic acid27x more active than clopyralid against Arabidopsis thaliana root[8]
Mesotrione Control Herbicide-Less effective than D15 in pre-emergence tests[9]
Experimental Protocol: Pre-Emergence Herbicidal Assay

This protocol evaluates the ability of a compound to prevent weed germination and growth.

  • Soil Preparation: Fill plastic pots with a sterilized sandy loam soil.

  • Seeding: Sow a predetermined number of seeds of the target weed species (e.g., D. sanguinalis) approximately 0.5-1.0 cm deep into the soil.

  • Compound Application: Prepare aqueous solutions/suspensions of the test compounds at various application rates (e.g., 150 g ai/ha). Immediately after sowing, spray the soil surface evenly with the test solutions using a cabinet sprayer. A water/solvent-treated pot serves as the negative control.

  • Incubation: Transfer the pots to a greenhouse with controlled temperature (25-30°C), humidity, and a natural light/dark cycle. Water the pots as needed to maintain soil moisture.

  • Assessment: After 15-20 days, visually assess the herbicidal effect by counting the number of surviving plants and measuring their fresh weight.

  • Data Analysis: Calculate the percentage of inhibition relative to the untreated control. Determine the GR50 (the dose required to cause a 50% reduction in fresh weight) through regression analysis.

Therapeutic Potential in Medicinal Chemistry

The pyrazole carboxylate scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][10][11]

Core SAR of Pyrazole Derivatives as BRAFV600E Inhibitors

The BRAFV600E mutation is a key driver in many cancers, particularly melanoma. Designing inhibitors for this kinase is a major therapeutic goal.

  • Core Scaffold: A series of pyrazole derivatives containing an acetamide bond were designed as potential BRAFV600E inhibitors.[12]

  • Key Interactions: Molecular docking simulations revealed that potent compounds bind tightly within the BRAFV600E active site. The pyrazole core acts as a scaffold, positioning other functional groups to form critical hydrogen bonds and hydrophobic interactions with kinase domain residues.

  • Substituent Effects: One of the most potent compounds, 5r , which featured a cyclopropyl group on the pyrazole N1 position and a difluorophenylacetamide side chain, showed an IC50 of 0.10 µM against the BRAFV600E enzyme and 0.96 µM against the A375 melanoma cell line. This activity was comparable to the approved drug Vemurafenib.[12] Further studies confirmed that compound 5r induced apoptosis and cell cycle arrest in cancer cells.

Comparative Antiproliferative Activity Data
Compound IDTargetIC50 vs BRAFV600E (µM)IC50 vs A375 Cell Line (µM)Reference
5r BRAFV600E0.10 ± 0.010.96 ± 0.10[12]
Vemurafenib BRAFV600E0.04 ± 0.0041.05 ± 0.10[12]
Visualizing Ligand-Target Interaction

This diagram conceptualizes the binding of a pyrazole inhibitor within the ATP-binding pocket of a target kinase like BRAF.

SAR_Medicinal cluster_Kinase Kinase ATP-Binding Pocket cluster_Inhibitor Pyrazole Carboxylate Inhibitor (e.g., 5r) Hinge Hinge Region (Backbone H-Bonds) DFG_Loop DFG Motif Hydro_Pocket Hydrophobic Pocket Py_Scaffold Pyrazole Scaffold (Core Orientation) Py_Scaffold->DFG_Loop Positions Groups HB_Donor Amide N-H (H-Bond Donor) HB_Donor->Hinge Forms H-Bond Hydro_Group Aryl/Alkyl Group (Hydrophobic Interaction) Hydro_Group->Hydro_Pocket Fits Into Pocket

Caption: Binding mode of a pyrazole inhibitor in a kinase active site.

Experimental Protocol: MTT Cell Proliferation Assay

This is a standard colorimetric assay for assessing the cytotoxic effect of a compound on cancer cell lines.

  • Cell Seeding: Seed human tumor cells (e.g., A375 melanoma cells) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours in a CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to each well. Include wells with untreated cells (negative control) and a positive control drug (e.g., Vemurafenib).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Conclusion

The pyrazole carboxylate scaffold is a testament to the power of privileged structures in chemical biology. Through systematic modification and comparative biological evaluation, this single chemical core has been adapted to yield highly potent and selective agents against a diverse array of targets. The structure-activity relationships discussed herein underscore several key principles:

  • Target-Specific Substitution: The optimal substitution pattern on the pyrazole ring and its side chains is highly dependent on the intended biological target, whether it be a fungal enzyme, an insect receptor, a plant metabolic pathway, or a human kinase.

  • The Importance of the Linker: The carboxylate ester or carboxamide linker is not merely a spacer but a critical interacting element that governs binding affinity and orientation.

  • Bioisosteric Replacement as a Tool: Replacing or constraining side chains (e.g., forming an oxazole ring) is a powerful strategy for modulating activity, selectivity, and pharmacokinetic properties.

Future research will undoubtedly continue to exploit the versatility of this scaffold. By integrating computational modeling with high-throughput synthesis and screening, the rational design of novel pyrazole carboxylates can be further accelerated, leading to the development of safer, more effective solutions for medicine and agriculture.

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  • Ma, Y., et al. (2024). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Pest Management Science. [Link]

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  • ResearchGate. (2017). Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl- N -benzyl Carboxamide, α-Chloromethyl- N -benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. ResearchGate. [Link]

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Comparative

A Comparative Analysis of the Biological Activity of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate

A Technical Guide for Researchers in Drug Discovery and Development The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including ant...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] This guide provides a comparative analysis of the anticipated biological activity of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate , a specific pyrazole derivative, in the context of its potential as an anti-inflammatory and anticancer agent. While direct experimental data for this exact compound is not extensively available in the public domain, this guide will leverage structure-activity relationship (SAR) insights from closely related analogues and established therapeutic agents to provide a predictive comparison.

Structural Framework and Rationale

The target molecule, Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate, possesses key structural features that suggest potential biological efficacy:

  • Pyrazole Core: This five-membered heterocyclic ring is a well-established pharmacophore known to interact with various biological targets.[3]

  • 5-(4-methoxyphenyl) group: The presence of an aryl group at the 5-position is common in biologically active pyrazoles. The methoxy substituent on the phenyl ring can influence the molecule's electronic properties and metabolic stability.

  • 1-methyl group: N-methylation of the pyrazole ring can impact the compound's lipophilicity, metabolic fate, and binding affinity to target proteins.

  • 3-carboxylate group: The ethyl carboxylate at the 3-position can act as a hydrogen bond acceptor and influence the molecule's pharmacokinetic properties.

This combination of functional groups provides a strong rationale for investigating its potential as a therapeutic agent.

Comparative Analysis of Anti-Inflammatory Activity

Inflammation is a complex biological response, and a key target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two primary isoforms: COX-1 and COX-2.[4] Non-steroidal anti-inflammatory drugs (NSAIDs) often exert their effects through COX inhibition.

Hypothetical Comparison with Known Anti-Inflammatory Agents

Based on the activity of structurally similar compounds, we can hypothesize the anti-inflammatory profile of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate. A study on Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives revealed that compounds with dimethoxyphenyl substituents at the 5-position exhibit significant anti-inflammatory activity in the carrageenan-induced rat paw edema model.[5] For instance, Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate showed notable inhibition of inflammation.[5]

The target compound's 4-methoxyphenyl group is structurally similar, suggesting it may also possess anti-inflammatory properties. The N-methylation in our target compound could potentially enhance its activity or alter its selectivity profile.

CompoundClassMechanism of Action (Primary)Reported In Vivo Activity (Carrageenan-Induced Paw Edema)
Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate (Hypothetical) Pyrazole DerivativeLikely COX InhibitionNot experimentally determined. Predicted to have activity based on analogues.
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylatePyrazole DerivativeCOX InhibitionSignificant inhibition of paw edema.[5]
Indomethacin (Reference) NSAIDNon-selective COX Inhibitor~54-58% inhibition at 10 mg/kg.[6][7]
Celecoxib (Reference) NSAIDSelective COX-2 InhibitorPotent inhibition of inflammation.[4]
Experimental Workflow: Carrageenan-Induced Paw Edema

This widely used in vivo model assesses the acute anti-inflammatory activity of a compound.[8]

G cluster_0 Pre-treatment Phase cluster_1 Induction of Inflammation cluster_2 Measurement and Analysis A Acclimatize animals (e.g., Wistar rats) B Fast animals overnight with water ad libitum A->B C Measure baseline paw volume B->C D Administer test compound (e.g., orally or intraperitoneally) or vehicle (control) or reference drug C->D E Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw D->E F Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours post-carrageenan) E->F G Calculate the percentage increase in paw volume F->G H Calculate the percentage inhibition of edema compared to the control group G->H

Caption: Workflow for the carrageenan-induced paw edema assay.

The rationale for this experimental choice lies in its ability to mimic the vascular and cellular events of acute inflammation, providing a reliable in vivo screen for potential anti-inflammatory drugs.[8]

Comparative Analysis of Anticancer Activity

The pyrazole nucleus is a privileged scaffold in the design of anticancer agents, with some derivatives showing potent cytotoxic effects against various cancer cell lines. The mechanism of action can vary, including the inhibition of kinases, tubulin polymerization, or the induction of apoptosis.

Hypothetical Comparison with Known Anticancer Agents

While no direct anticancer data for Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate was found, numerous studies on related pyrazole derivatives provide a basis for comparison. For example, some pyrazole derivatives have shown significant cytotoxicity against breast cancer cell lines like MCF-7.[1] The presence of the methoxyphenyl group in other pyrazole series has been associated with anticancer activity.

CompoundClassTarget Cell LineReported IC50 Value (µM)
Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate (Hypothetical) Pyrazole Derivativee.g., MCF-7, MDA-MB-231Not experimentally determined.
S-substituted-1,3,4-oxadiazole linked N-methyl-4-(trifluoromethyl)phenylpyrazolePyrazole DerivativeMCF-715.54[1]
Doxorubicin (Reference) AnthracyclineMCF-7~0.1 - 9.9
Doxorubicin (Reference) AnthracyclineMDA-MB-231~0.69 - 1.0
Experimental Workflow: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

G cluster_0 Cell Culture and Treatment cluster_1 MTT Incubation and Formazan Solubilization cluster_2 Data Acquisition and Analysis A Seed cancer cells (e.g., MCF-7) in a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for a specified period (e.g., 24, 48, or 72 hours) C->D E Add MTT solution to each well and incubate D->E F Remove MTT solution and add a solubilizing agent (e.g., DMSO) G Measure the absorbance at a specific wavelength (e.g., 570 nm) F->G H Calculate the percentage of cell viability G->H I Determine the IC50 value (concentration for 50% inhibition) H->I

Caption: Workflow for the in vitro MTT cytotoxicity assay.

The choice of the MTT assay is justified by its high throughput, reliability, and its ability to provide quantitative data on the dose-dependent cytotoxic effects of a test compound.

Predicted Signaling Pathway Involvement

Based on the known mechanisms of action of similar pyrazole derivatives, Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate could potentially modulate key signaling pathways involved in inflammation and cancer.

Anti-Inflammatory Pathway

The primary anticipated pathway is the inhibition of the cyclooxygenase (COX) enzymes, leading to a reduction in prostaglandin synthesis.

G A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C COX-1 / COX-2 B->C D Prostaglandins C->D E Inflammation (Pain, Fever, Swelling) D->E F Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate (Hypothesized) F->C Inhibition

Caption: Hypothesized inhibition of the COX pathway.

Anticancer Pathway

In cancer, pyrazole derivatives have been shown to induce apoptosis (programmed cell death) through various mechanisms, often involving the activation of caspases.

G A Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate (Hypothesized) B Cancer Cell A->B C Induction of Apoptotic Signals B->C D Activation of Caspase Cascade (e.g., Caspase-3, Caspase-9) C->D E Apoptosis (Cell Death) D->E

Caption: Hypothesized induction of apoptosis in cancer cells.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate is limited in the reviewed literature, a comparative analysis based on its structural analogues strongly suggests its potential as both an anti-inflammatory and an anticancer agent. The presence of the pyrazole core, coupled with the methoxyphenyl and N-methyl substituents, provides a solid foundation for these predicted activities.

Future research should focus on the synthesis and in-depth biological evaluation of this specific compound. Key experimental steps should include:

  • In vitro COX-1/COX-2 inhibition assays to determine its potency and selectivity.

  • In vivo anti-inflammatory studies using models like the carrageenan-induced paw edema to confirm its efficacy and determine its therapeutic window.

  • In vitro cytotoxicity screening against a panel of cancer cell lines to identify potential anticancer activity.

  • Mechanism of action studies to elucidate the specific molecular targets and signaling pathways involved in its biological effects.

Such studies will be crucial in validating the therapeutic potential of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate and paving the way for its further development as a novel drug candidate.

References

  • Jadhav, S., et al. (2020). Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. Egyptian Pharmaceutical Journal, 19(2), 172.
  • Patel, D., et al. (2021). Synthesis, characterization, and in vitro anticancer activity of novel pyrazoline derivatives. Journal of Heterocyclic Chemistry, 58(3), 789-798.
  • Tewari, A., et al. (2018). Synthesis and anti-inflammatory evaluation of novel pyrazole derivatives. Medicinal Chemistry Research, 27(4), 1145-1155.
  • Georgieva, M., et al. (2014). Rat paw oedema modeling and NSAIDs: Timing of effects. Biotechnology & Biotechnological Equipment, 28(4), 738-743.
  • Yogi, B., et al. (2017). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Research Journal of Pharmacy and Technology, 10(7), 2235-2240.
  • Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365.
  • Faria, J. V., et al. (2017). Recently reported biological activities of pyrazole compounds. Bioorganic & Medicinal Chemistry, 25(21), 5891-5903.
  • Abdellatif, K. R. A., et al. (2020). New pyrazole derivatives possessing amino/methanesulphonyl pharmacophore with good gastric safety profile: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory activity and histopathological studies. Bioorganic Chemistry, 95, 103540.
  • Li, X., et al. (2020). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 25(18), 4288.
  • Rauf, A., et al. (2022). Pyrazoles as anticancer agents: Recent advances.
  • Ansari, A., et al. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 16-41.
  • El-Gamal, M. I., et al. (2019). Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study. Molecules, 24(7), 1386.
  • Abdelgawad, M. A., et al. (2017). Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. Bioorganic Chemistry, 74, 212-220.
  • Guda, F., et al. (2021). Doxorubicin resistance in breast cancer cells is mediated by extracellular matrix proteins. PLoS ONE, 16(1), e0245344.
  • Patel, K., et al. (2023). Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development, 8(6), a477-a483.
  • Alnaja, A., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 14, 5427-5456.
  • Domyati, T., et al. (2016). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. Inflammopharmacology, 24(4), 191-202.
  • Riha, J., et al. (2014). The IC50 of doxorubicin in doxorubicin-resistant MCF-7 cell lines. Oncology Reports, 31(5), 2405-2411.
  • de Oliveira, A. S., et al. (2016). Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines.
  • Kumar, A., & Sharma, S. (2017). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 9(1), 2-13.
  • Aggarwal, N., et al. (2022). Pyrazole as an anti-inflammatory scaffold. International Journal of Health Sciences, 6(S5), 10193-10210.
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  • Wang, Y., et al. (2021). Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin. Frontiers in Oncology, 11, 624536.
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  • Xia, Y., et al. (2015). Synthesis and Structure-Activity Relationships of Novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide Hydrazone Derivatives as Potential Agents Against A549 Lung Cancer Cells. Letters in Drug Design & Discovery, 12(4), 285-291.
  • Petrović, S., et al. (2008). Influence of Some Stachys. Taxa on Carrageenan-Induced Paw Edema in Rats. Pharmaceutical Biology, 46(10-11), 789-793.

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Validation

A Comparative Guide to the In Vitro Efficacy of Pyrazole Derivatives as Selective COX-2 Inhibitors

For researchers and professionals in drug development, the pyrazole scaffold represents a cornerstone in the design of targeted anti-inflammatory agents. Its inherent structural features have been masterfully exploited t...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the pyrazole scaffold represents a cornerstone in the design of targeted anti-inflammatory agents. Its inherent structural features have been masterfully exploited to achieve high selectivity and potency, particularly against cyclooxygenase-2 (COX-2). This guide provides an in-depth comparison of the in vitro efficacy of various pyrazole derivatives, offering a blend of synthesized experimental data, mechanistic insights, and detailed protocols to inform and empower your research endeavors.

The Rationale for Targeting COX-2 with Pyrazole Derivatives

Inflammation is a complex biological response, and at its heart lies the cyclooxygenase (COX) enzyme, which exists in two primary isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a crucial role in physiological functions like maintaining the integrity of the stomach lining, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[1] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both isoforms, leading to the desired anti-inflammatory effects but also to common side effects such as gastrointestinal issues.[1][2]

The development of selective COX-2 inhibitors was a landmark in medicinal chemistry, and the pyrazole ring has proven to be a privileged scaffold in this pursuit.[3][4] The well-known drug Celecoxib, which features a central pyrazole ring, exemplifies the success of this approach.[3] The structural characteristics of the pyrazole core allow for specific interactions within the active site of the COX-2 enzyme, leading to potent and selective inhibition.

Mechanism of Action: How Pyrazole Derivatives Inhibit COX-2

The anti-inflammatory action of these derivatives stems from their ability to block the synthesis of prostaglandins, which are key mediators of pain and inflammation.[5] Both COX-1 and COX-2 enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various prostanoids.[1][5] Pyrazole-based inhibitors, such as Celecoxib, possess a side chain (often a sulfonamide group) that inserts into a hydrophilic region near the active site of COX-2, leading to selective inhibition.[5] This targeted action reduces the production of inflammatory prostaglandins without significantly affecting the protective functions mediated by COX-1.[1][6]

Below is a diagram illustrating the prostaglandin synthesis pathway and the inhibitory action of selective COX-2 inhibitors.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible by Inflammatory Stimuli) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 (PGH2) COX1->PGH2_1 PGH2_2 Prostaglandin H2 (PGH2) COX2->PGH2_2 Prostaglandins_Physiological Prostaglandins (Physiological Functions: GI Protection, Platelet Aggregation) PGH2_1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) PGH2_2->Prostaglandins_Inflammatory Pyrazole_Inhibitor Pyrazole Derivatives (e.g., Celecoxib) Pyrazole_Inhibitor->COX2 Selective Inhibition Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - Reconstitute COX-2 Enzyme - Prepare Working Solutions Compound_Prep Prepare Test Compounds: - Dissolve in DMSO - Dilute to 10x final concentration Reagent_Prep->Compound_Prep Add_Inhibitor Add 10 µL of: - Diluted Test Compound (Sample) - Celecoxib (Positive Control) - Assay Buffer (Enzyme Control) Compound_Prep->Add_Inhibitor Add_Enzyme_Mix Add Enzyme Mix to all wells: - 75 µL Assay Buffer - 2 µL Cofactor - 1 µL Probe - 1 µL COX-2 Enzyme Add_Inhibitor->Add_Enzyme_Mix Pre_Incubate Pre-incubate at RT for 10 min Add_Enzyme_Mix->Pre_Incubate Initiate_Reaction Initiate Reaction: Add 10 µL Arachidonic Acid Pre_Incubate->Initiate_Reaction Measure_Fluorescence Measure Fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 10-20 min Initiate_Reaction->Measure_Fluorescence Calculate_Slope Calculate the slope for each well Measure_Fluorescence->Calculate_Slope Calculate_Inhibition Calculate % Inhibition Calculate_Slope->Calculate_Inhibition Plot_Curve Plot % Inhibition vs. [Compound] Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 value Plot_Curve->Determine_IC50

Caption: Workflow for the in vitro fluorometric COX-2 inhibition assay.

Step-by-Step Procedure
  • Reagent Preparation:

    • Reconstitute the human recombinant COX-2 enzyme with purified water. Aliquot and store at -80°C. Keep on ice during use.

    • Prepare the arachidonic acid solution by reconstituting the vial in ethanol.

    • Prepare working solutions of the COX probe and cofactor as per the manufacturer's instructions.

  • Compound Preparation:

    • Dissolve the test compounds and Celecoxib in DMSO to create stock solutions.

    • Dilute the stock solutions to 10 times the desired final test concentration using the COX Assay Buffer.

  • Assay Plate Setup:

    • In a 96-well plate, add 10 µL of the diluted test compound to the 'Sample' wells.

    • Add 10 µL of the diluted Celecoxib solution to the 'Positive Control' wells.

    • Add 10 µL of the Assay Buffer to the 'Enzyme Control' wells.

  • Enzyme Reaction:

    • Prepare an enzyme mix by combining the COX Assay Buffer, COX Cofactor, COX Probe, and reconstituted COX-2 enzyme.

    • Add the appropriate volume of the enzyme mix to each well.

    • Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitors to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the arachidonic acid solution to each well.

  • Measurement and Data Analysis:

    • Immediately measure the fluorescence in a microplate reader in kinetic mode for 10-20 minutes.

    • Calculate the slope of the linear portion of the fluorescence curve for each well.

    • The percent inhibition is calculated using the following formula: % Inhibition = [(Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control] x 100

    • Plot the percent inhibition against the log of the compound concentration and perform a non-linear regression analysis to determine the IC50 value.

Conclusion

The pyrazole scaffold continues to be a highly valuable framework in the development of selective COX-2 inhibitors. The in vitro data clearly demonstrates that structural modifications to the pyrazole core can lead to compounds with significantly enhanced potency and selectivity compared to established drugs like Celecoxib. The provided experimental protocol offers a robust and reliable method for screening and characterizing novel pyrazole derivatives. By understanding the underlying mechanisms and employing rigorous in vitro assays, researchers can continue to innovate and develop the next generation of safer and more effective anti-inflammatory agents.

References

  • El-Sayed, M. A., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 14(10), 1937-1955. [Link]

  • Mohamed, M. F. A., et al. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Advances, 14(39), 28286-28319. [Link]

  • Kaur, P., Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. International Journal of Health Sciences, 6(S2), 10472-10495. [Link]

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  • Wikipedia. (2024). Celecoxib. [Link]

  • Alam, M. J., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3529–3543. [Link]

  • Hassan, A. S., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17739–17761. [Link]

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Comparative

A Comparative Analysis of COX-2 Inhibition: The Established Efficacy of Celecoxib versus the Potential of Novel Pyrazole Carboxylates

In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone for developing therapies with reduced gastrointestinal side effects compared to traditional...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone for developing therapies with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Celecoxib, a diaryl-substituted pyrazole, has long been a benchmark in this class. This guide provides a comparative overview of Celecoxib and a representative investigational scaffold, Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate, exploring the established mechanism of the former and the therapeutic potential of the latter within the broader class of pyrazole-based COX-2 inhibitors.

Introduction to COX-2 and Selective Inhibition

The cyclooxygenase (COX) enzyme has two primary isoforms, COX-1 and COX-2.[1] While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, COX-2 is inducible and its expression is elevated during inflammation, where it mediates the production of prostaglandins that cause pain and swelling.[2] Traditional NSAIDs inhibit both isoforms, leading to the desired anti-inflammatory effects but also to gastrointestinal issues by disrupting the protective functions of COX-1.[3] Selective COX-2 inhibitors, often called "coxibs," were designed to specifically target the inflammation-associated enzyme, thereby offering a better safety profile.[2]

Celecoxib, with its characteristic 1,5-diarylpyrazole structure, is a well-established selective COX-2 inhibitor.[3] Its development was a significant step in anti-inflammatory therapy. The pyrazole scaffold is a key feature in many selective COX-2 inhibitors.[4] This has spurred further research into novel pyrazole derivatives, such as Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate, to explore new therapeutic candidates with potentially improved efficacy or safety. While direct comparative experimental data for Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate is not extensively available in the public domain, its structural similarity to other potent pyrazole-based COX-2 inhibitors suggests it is a relevant subject for comparative discussion.

Structural and Potency Comparison

The chemical structures of Celecoxib and Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate share the core pyrazole ring, a key element for COX-2 inhibitory activity. However, they differ in their substituent groups, which significantly influences their interaction with the enzyme's active site.

CompoundChemical StructureKey Structural Features
Celecoxib

1,5-diarylpyrazole core, a p-sulfonamidophenyl group at the N1 position, and a p-tolyl group at the C5 position. The sulfonamide group is crucial for its selective binding to the COX-2 active site.[3]
Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate

Pyrazole core with a 4-methoxyphenyl group at the C5 position, a methyl group at the N1 position, and an ethyl carboxylate group at the C3 position. The electronic and steric properties of these substituents determine its potential interaction with the COX-2 enzyme.

Note: The image for Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate is a representative structure of a similar compound as a direct image was not available.

The following table summarizes the in vitro potency of Celecoxib and other relevant pyrazole derivatives against COX-1 and COX-2, highlighting the potential for high selectivity within this chemical class.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib 150.04375[5]
Celecoxib -0.4233.8[4]
Pyrazole Derivative 15c >1000.059>1694[2]
Pyrazole Derivative 15d >1000.087>1149[2]
Pyrazole Derivative 5u 130.21.7972.73[6]
Pyrazole Derivative 5s 165.12.5165.75[6]

IC50 values can vary between different studies and assay conditions.

Experimental Protocol: In Vitro Fluorometric COX-2 Inhibitor Screening Assay

To quantitatively assess and compare the inhibitory activity of compounds like Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate against COX-2, a fluorometric inhibitor screening assay is a robust and sensitive method. This assay measures the peroxidase activity of the COX enzyme.

Principle: The COX component of the enzyme converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component then reduces PGG2 to prostaglandin H2 (PGH2). This assay utilizes a fluorometric probe that, in the presence of the peroxidase activity, is converted to a highly fluorescent product. The rate of fluorescence increase is proportional to the COX-2 activity, and a decrease in this rate in the presence of a test compound indicates inhibition.[7]

Materials:

  • Human recombinant COX-2 enzyme[7]

  • COX Assay Buffer[7]

  • Hemin (cofactor)

  • Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)[8]

  • Arachidonic Acid (substrate)[7]

  • Test compound (e.g., Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (Celecoxib)[7]

  • 96-well black microplate[9]

  • Fluorescence plate reader with excitation at ~535 nm and emission at ~587 nm[7]

Procedure: [7][8]

  • Reagent Preparation: Prepare working solutions of all reagents in COX Assay Buffer as per the manufacturer's instructions. Prepare a series of dilutions of the test compound and the positive control.

  • Assay Plate Setup:

    • Blank wells: Add Assay Buffer and all reagents except the enzyme.

    • Positive control wells: Add Assay Buffer, enzyme, and a known concentration of Celecoxib.

    • Test compound wells: Add Assay Buffer, enzyme, and the desired concentrations of the test compound.

    • Enzyme control wells (100% activity): Add Assay Buffer, enzyme, and the same amount of solvent used for the test compounds.

  • Pre-incubation: Add the enzyme to the wells containing the buffer and inhibitors. Incubate the plate for a specified time (e.g., 10-15 minutes) at room temperature to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells simultaneously using a multichannel pipette.

  • Fluorescence Measurement: Immediately begin reading the fluorescence intensity kinetically for a set period (e.g., 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizing the Concepts

To better illustrate the key concepts discussed, the following diagrams are provided.

Chemical Structures

cluster_celecoxib Celecoxib cluster_pyrazole Ethyl 5-(4-methoxyphenyl)-1-methyl-1h-pyrazole-3-carboxylate celecoxib pyrazole

Caption: Chemical structures of Celecoxib and a representative pyrazole carboxylate.

COX-2 Inhibition Pathway

Arachidonic_Acid Arachidonic Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Prostaglandins Prostaglandins (PGs) COX2_Enzyme->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Inhibitor Selective COX-2 Inhibitor (e.g., Celecoxib, Pyrazole Derivatives) Inhibitor->COX2_Enzyme Inhibits

Caption: Simplified pathway of COX-2 mediated inflammation and its inhibition.

Experimental Workflow for COX-2 Inhibition Assay

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents (Enzyme, Buffer, Inhibitors) Plate Setup 96-well Plate Reagents->Plate Incubation Pre-incubate Enzyme with Inhibitor Plate->Incubation Initiation Initiate with Substrate (Arachidonic Acid) Incubation->Initiation Measurement Kinetic Fluorescence Measurement Initiation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Calculation->IC50

Caption: Workflow for the in vitro fluorometric COX-2 inhibition assay.

Discussion and Conclusion

Celecoxib has proven its therapeutic value as a selective COX-2 inhibitor, primarily due to the specific interactions of its sulfonamide group with the active site of the COX-2 enzyme.[3] The exploration of other pyrazole derivatives, such as Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate, is driven by the search for compounds with potentially enhanced potency, selectivity, or improved pharmacokinetic profiles.

The data presented for other pyrazole carboxylate and sulfonamide derivatives demonstrate that this chemical class holds significant promise.[2][6] Some of these compounds exhibit even greater in vitro potency and selectivity for COX-2 than Celecoxib.[2] The structure-activity relationship of these pyrazole-based compounds is a key area of investigation. For instance, the nature and position of substituents on the pyrazole ring and the aryl rings can be fine-tuned to optimize interactions with the amino acid residues in the COX-2 active site.

References

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. (2023-09-06). [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry. [Link]

  • Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. PubMed Central. [Link]

  • Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. PubMed Central. [Link]

  • IC50 values for the inhibition of COX-1 and COX-2 in the human whole... ResearchGate. [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PubMed Central. [Link]

  • In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. [Link]

  • 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. PubChem. [Link]

  • (PDF) Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. ResearchGate. [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • COX Inhibitors. StatPearls - NCBI Bookshelf. [Link]

  • TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... ResearchGate. [Link]

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Validation

A Senior Application Scientist's Guide to the Bioactivity Validation of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate in Cancer Cell Lines

Introduction: Charting a Course for a Novel Pyrazole Derivative The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, includ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Charting a Course for a Novel Pyrazole Derivative

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate is a novel pyrazole derivative with limited currently available biological data. Its structural similarity to other biologically active pyrazoles, however, suggests its potential as a therapeutic agent, particularly in oncology.[4][5] Pyrazole-containing compounds have been shown to induce apoptosis, inhibit cell proliferation, and interfere with signal transduction pathways in cancer cells.[6] This guide provides a comprehensive, hypothesis-driven framework for the initial bioactivity validation of this compound in cancer cell lines. Our objective is to systematically assess its cytotoxic and mechanistic properties, establishing a foundation for further drug development.

This guide will detail a tiered experimental approach, from broad cytotoxicity screening to more focused mechanistic assays. We will also provide a framework for comparing the bioactivity of this novel compound against established chemotherapeutic agents.

Part 1: Hypothesis-Driven Experimental Design

Given the known anticancer activities of many pyrazole derivatives, our central hypothesis is that Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate will exhibit cytotoxic effects on cancer cells through the induction of apoptosis or cell cycle arrest. The experimental design is structured to test this hypothesis in a logical, stepwise manner.

Cell Line Selection Rationale

The initial screening will be conducted on a panel of well-characterized cancer cell lines representing diverse cancer types. This approach allows for the identification of potential tissue-specific sensitivities. For this guide, we will focus on:

  • MCF-7: A human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • K562: A human chronic myelogenous leukemia cell line.

These cell lines are widely used in cancer research and are sensitive to a variety of cytotoxic agents, making them suitable for initial screening.[7]

Comparative Compound Selection

To benchmark the activity of our novel compound, a well-established chemotherapeutic agent will be used as a positive control. Doxorubicin, a potent and widely used anticancer drug, will serve as our comparator due to its well-documented cytotoxic effects across a broad range of cancer cell lines.

Part 2: Tiered Experimental Workflow for Bioactivity Validation

Our validation strategy is organized into three tiers, each designed to answer specific questions about the compound's biological activity.

G cluster_0 Tier 1: Primary Cytotoxicity Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Target Pathway Analysis T1_Start Dose-Response Treatment T1_MTT MTT Assay T1_Start->T1_MTT 24h, 48h, 72h T1_IC50 IC50 Determination T1_MTT->T1_IC50 T2_Apoptosis Apoptosis Assay (Annexin V/PI) T1_IC50->T2_Apoptosis Proceed if IC50 is significant T2_CellCycle Cell Cycle Analysis (PI Staining) T1_IC50->T2_CellCycle T3_Western Western Blotting T2_Apoptosis->T3_Western Based on Apoptosis/Cell Cycle Results T3_Pathway Signaling Pathway (e.g., Apoptotic Markers) T3_Western->T3_Pathway

Caption: Tiered experimental workflow for bioactivity validation.

Tier 1: Primary Cytotoxicity Screening

The initial step is to determine the concentration-dependent cytotoxic effects of the compound on the selected cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.[11]

  • Compound Treatment: Treat the cells with a serial dilution of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Include Doxorubicin as a positive control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[12]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: IC50 Values

The half-maximal inhibitory concentration (IC50) values will be calculated from the dose-response curves.

CompoundCell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylateMCF-7Experimental DataExperimental DataExperimental Data
A549Experimental DataExperimental DataExperimental Data
K562Experimental DataExperimental DataExperimental Data
Doxorubicin (Positive Control)MCF-7Experimental DataExperimental DataExperimental Data
A549Experimental DataExperimental DataExperimental Data
K562Experimental DataExperimental DataExperimental Data
Tier 2: Mechanistic Elucidation

Based on the IC50 values obtained in Tier 1, we will proceed with mechanistic assays to determine if the observed cytotoxicity is due to apoptosis or cell cycle arrest.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]

  • Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.[15]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[15]

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer.

Experimental Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

This method uses PI to stain DNA and analyze the cell cycle distribution by flow cytometry.[16]

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.[17]

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A.[18]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[17]

Data Presentation: Apoptosis and Cell Cycle Distribution

TreatmentCell Line% Early Apoptosis% Late Apoptosis% Necrosis% G0/G1% S% G2/M
Vehicle ControlMCF-7DataDataDataDataDataData
Compound (IC50)MCF-7DataDataDataDataDataData
Compound (2x IC50)MCF-7DataDataDataDataDataData
DoxorubicinMCF-7DataDataDataDataDataData
Tier 3: Target Pathway Analysis

If the Tier 2 results indicate apoptosis induction, we will investigate the underlying molecular mechanism by examining key apoptotic proteins.

Experimental Protocol: Western Blotting for Apoptotic Markers

Western blotting is a technique used to detect specific proteins in a sample.

  • Protein Extraction: Treat cells with the compound, harvest, and lyse to extract total protein.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key apoptotic proteins (e.g., Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bcl-2, Bax).

  • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

G Compound Ethyl 5-(4-methoxyphenyl)-1-methyl- 1h-pyrazole-3-carboxylate Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Hypothetical apoptotic signaling pathway.

Part 3: Comparative Analysis and Future Directions

The data generated from this validation workflow will provide a comprehensive initial biological profile of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate. By comparing its IC50 values, apoptotic induction, and cell cycle effects with a standard chemotherapeutic agent like Doxorubicin, we can make an informed assessment of its potential as a novel anticancer agent.

Significant findings, such as potent cytotoxicity against a specific cell line or a clear mechanism of action, will pave the way for more advanced preclinical studies. These could include in vivo efficacy studies in animal models, further target identification and validation, and structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.

References

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link]

  • Pharmacognosy Reviews. Current status of pyrazole and its biological activities. Available from: [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • PubChem. ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. Available from: [Link]

  • ResearchGate. Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4. Available from: [Link]

  • National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available from: [Link]

  • MDPI. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]

  • National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available from: [Link]

  • ResearchGate. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. Available from: [Link]

  • Bio-Rad. Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Available from: [Link]

  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. Available from: [Link]

  • MDPI. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Available from: [Link]

  • Research Square. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol. Available from: [Link]

  • National Center for Biotechnology Information. Assaying cell cycle status using flow cytometry. Available from: [Link]

  • National Cancer Institute. Evaluation using Western Blot. Available from: [Link]

  • ResearchGate. (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Available from: [Link]

  • ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]

  • University of Hawaii Cancer Center. Western blotting. Available from: [Link]

  • Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. Available from: [Link]

  • Oriental Journal of Chemistry. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]

  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available from: [Link]

  • Semantic Scholar. Pyrazole and Its Biological Activity. Available from: [Link]

  • University of Rochester Medical Center. The Annexin V Apoptosis Assay. Available from: [Link]

  • PubChem. Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate. Available from: [Link]

  • Future Science. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Available from: [Link].ncbi.nlm.nih.gov/pmc/articles/PMC9343360/)

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Comparative

A Comparative Guide to the Cross-Reactivity Profiling of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate

This guide provides a comprehensive framework for evaluating the target selectivity and potential cross-reactivity of the novel investigational compound, Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate. The...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the target selectivity and potential cross-reactivity of the novel investigational compound, Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous approved drugs targeting a wide array of protein classes.[1][2][3] This promiscuity, while beneficial for discovering new therapeutic activities, necessitates a rigorous and systematic evaluation of off-target interactions to ensure safety and efficacy.

This document is intended for researchers, scientists, and drug development professionals. It outlines a tiered, multi-pronged experimental strategy, explains the rationale behind each methodological choice, and provides hypothetical comparative data to contextualize the interpretation of results.

Introduction to the Challenge: Selectivity in Pyrazole-Based Scaffolds

Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate (hereafter referred to as "Compound-X") is a synthetic small molecule with potential applications in pharmaceutical development, possibly as an anti-inflammatory or analgesic agent.[4] The core 1,5-diarylpyrazole structure is reminiscent of selective COX-2 inhibitors like Celecoxib, suggesting a potential mechanism of action within inflammation pathways.[5][6][7] However, the kinase superfamily and G-protein coupled receptors (GPCRs) are also common targets for pyrazole-containing molecules and represent major potential sources of off-target activity.[1][8]

Assessing the selectivity of a new chemical entity like Compound-X is paramount. Unintended interactions with off-targets can lead to adverse drug reactions or mask the true mechanism of action. Therefore, a robust cross-reactivity profiling cascade is not merely a supplementary check but a core component of the compound's preclinical characterization. This guide proposes a logical, three-tiered approach to systematically map the interaction profile of Compound-X.

A Tiered Strategy for Comprehensive Cross-Reactivity Assessment

We advocate for a progressive screening cascade that moves from broad, high-throughput biochemical assays to more focused, physiologically relevant cellular and biophysical validation. This approach efficiently identifies potential liabilities early, while conserving resources for in-depth analysis of the most significant interactions.

G cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Orthogonal Biophysical Validation T1_Kinase Large-Panel Kinase Screen (>400 Kinases, Radiometric Assay) T2_CETSA Cellular Thermal Shift Assay (CETSA) (On-target and Key Off-targets) T1_Kinase->T2_CETSA Identified Hits T1_GPCR Broad GPCR Screen (~100 Targets, Radioligand Binding) T1_GPCR->T2_CETSA Identified Hits T3_SPR Surface Plasmon Resonance (SPR) (Kinetics: kon / koff, Affinity: KD) T2_CETSA->T3_SPR Validated Cellular Hits

Caption: Tiered workflow for cross-reactivity profiling.

Tier 1: Broad In Vitro Biochemical Profiling

The initial step is to cast a wide net to identify all potential interactions across major druggable protein families. This is achieved through large-scale, industry-standard panel screens.

Kinase Selectivity Profiling

Rationale: The human kinome contains over 500 members, many of which share highly conserved ATP-binding pockets. This structural similarity makes kinases a frequent source of off-target activity for ATP-competitive inhibitors. A broad screen is essential to de-risk a program early. Commercial services from providers like Reaction Biology or Eurofins Discovery offer comprehensive panels for this purpose.[8][9][10]

Experimental Protocol: Radiometric Kinase Inhibition Assay (e.g., HotSpot™ Platform)

This method is considered the "gold standard" as it directly measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a protein or peptide substrate, minimizing interference from compound autofluorescence or light scattering.[1][11]

  • Compound Preparation: Prepare a stock solution of Compound-X (e.g., 10 mM in 100% DMSO). A single high concentration (e.g., 10 µM) is typically used for the primary screen.

  • Assay Reaction: In a 96- or 384-well plate, combine the specific kinase, its corresponding substrate, and the required cofactors in an appropriate kinase buffer.

  • Initiation: Add Compound-X to the assay wells. For each kinase, include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Reaction Start: Initiate the phosphotransferase reaction by adding the [γ-³³P]ATP mixture. Assays are typically run at or near the ATP Kₘ for each kinase to provide a sensitive measure of competitive inhibition.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60-120 minutes), ensuring the reaction remains in the linear range.

  • Termination and Separation: Stop the reaction by adding a quench buffer (e.g., phosphoric acid). Spot the reaction mixture onto a filtermat, which captures the phosphorylated substrate. Wash the filtermat extensively to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for Compound-X relative to the DMSO control for each of the >400 kinases in the panel.

GPCR Cross-Reactivity Screening

Rationale: GPCRs constitute the largest family of cell surface receptors and are the targets of a significant percentage of all approved drugs. Unintended modulation of GPCR signaling can lead to a wide range of side effects, particularly cardiovascular and central nervous system (CNS) effects.

Experimental Protocol: Radioligand Displacement Assay

This technique measures the ability of a test compound to displace a known, high-affinity radiolabeled ligand from its receptor. It is a robust and highly sensitive method for identifying competitive binders.[12][13][14]

  • Membrane Preparation: Use membrane preparations from cell lines stably overexpressing the specific GPCR target of interest.

  • Compound Preparation: Prepare serial dilutions of Compound-X in an appropriate assay buffer.

  • Binding Reaction: In a multi-well plate, combine the receptor-containing membranes, a fixed concentration of a specific high-affinity radioligand (e.g., ³H- or ¹²⁵I-labeled), and varying concentrations of Compound-X.

  • Controls: Include wells for "total binding" (radioligand + membranes) and "non-specific binding" (radioligand + membranes + a saturating concentration of a known, unlabeled ligand).

  • Incubation: Incubate the plates to allow the binding reaction to reach equilibrium (time and temperature are receptor-dependent).

  • Separation: Rapidly harvest the contents of each well onto a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of Compound-X. Plot the data and fit to a sigmoidal dose-response curve to determine the inhibitory constant (Kᵢ).

Comparative Analysis of Tier 1 Data

To illustrate the utility of this screening approach, we present hypothetical data for Compound-X alongside two comparator molecules: Alternative A , a structurally related pyrazole with known promiscuity, and Alternative B , a compound from a different chemical series with a cleaner profile.

Table 1: Hypothetical Kinase Profiling Data (% Inhibition at 10 µM)

Kinase Target Compound-X Alternative A (Promiscuous) Alternative B (Selective)
MAPK14 (p38α) 95% 98% 92%
MAPK1 (ERK2) 8% 65% 5%
CDK2 12% 72% <2%
ABL1 5% 88% <2%
VEGFR2 <2% 55% 3%

| ... (400+ other kinases) | <20% | Multiple hits >50% | No other hits >20% |

Table 2: Hypothetical GPCR Binding Data (Kᵢ, nM)

GPCR Target Compound-X Alternative A (Promiscuous) Alternative B (Selective)
HTR2B (Serotonin R) >10,000 85 >10,000
ADRB2 (Beta-2 Adrenergic R) >10,000 250 >10,000
DRD2 (Dopamine R) 8,500 150 >10,000

| ... (90+ other receptors) | >10,000 | Multiple hits <1000 nM | >10,000 |

Interpretation:

  • Compound-X shows high potency against its intended target (hypothesized here as p38α MAPK) and a relatively clean profile otherwise, with only minor off-target hits. This makes it a promising candidate for further investigation.

  • Alternative A is a potent p38α inhibitor but displays significant cross-reactivity against other kinases (ERK2, CDK2, ABL1) and several GPCRs. This promiscuity would be a major liability, potentially leading to unpredictable side effects.

  • Alternative B is also a potent and selective p38α inhibitor, representing a desirable target profile.

Tier 2: Cellular Target Engagement Validation

Biochemical assays are powerful but operate in an artificial environment. It is crucial to confirm that the observed interactions occur within the complex milieu of a living cell.

Rationale: The Cellular Thermal Shift Assay (CETSA) is based on the principle that when a small molecule binds to its target protein, it stabilizes the protein's structure, leading to an increase in its melting temperature.[2][15][16] Observing such a thermal shift in intact cells provides strong evidence of target engagement in a physiological context.[17]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture an appropriate cell line (e.g., HEK293 or a disease-relevant line) to ~80% confluency. Treat the cells with either DMSO (vehicle control) or a high concentration (e.g., 20 µM) of Compound-X for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes, followed by immediate cooling on ice.

  • Cell Lysis: Lyse the cells to release their protein content. This can be done through repeated freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant, which contains the soluble, non-aggregated proteins. Quantify the amount of the specific target protein (e.g., p38α) and a key off-target (e.g., ERK2) remaining in the soluble fraction using a sensitive detection method like Western Blot or ELISA.

  • Data Analysis: For each protein, plot the percentage of soluble protein remaining as a function of temperature for both the DMSO- and Compound-X-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and cellular engagement.

G cluster_pathway Illustrative p38α MAPK Signaling Pathway Stress Cellular Stress (e.g., Cytokines, UV) MKK MKK3/6 Stress->MKK Activates p38 p38α (MAPK14) MKK->p38 Phosphorylates (Activates) MK2 MAPKAPK2 p38->MK2 Phosphorylates (Activates) TF Transcription Factors (e.g., ATF2, CREB) MK2->TF Phosphorylates Inflammation Inflammatory Response (e.g., TNFα, IL-6 production) TF->Inflammation Upregulates CompoundX Compound-X CompoundX->p38 Inhibits

Sources

Validation

A Comparative Benchmarking Guide: Evaluating "Ethyl 5-(4-methoxyphenyl)-1-methyl-1h-pyrazole-3-carboxylate" Against Established Anti-inflammatory Drugs

This guide provides a comprehensive framework for benchmarking the novel pyrazole compound, "Ethyl 5-(4-methoxyphenyl)-1-methyl-1h-pyrazole-3-carboxylate," against established nonsteroidal anti-inflammatory drugs (NSAIDs...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for benchmarking the novel pyrazole compound, "Ethyl 5-(4-methoxyphenyl)-1-methyl-1h-pyrazole-3-carboxylate," against established nonsteroidal anti-inflammatory drugs (NSAIDs). Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a thorough comparative analysis. By adhering to the principles of scientific integrity, this guide ensures that the evaluation will be objective, data-driven, and directly comparable to industry standards.

Introduction: The Rationale for Benchmarking a Novel Pyrazole Compound

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in a variety of therapeutic agents.[1] Notably, several pyrazole-containing compounds have demonstrated significant anti-inflammatory and analgesic properties, often through the selective inhibition of cyclooxygenase-2 (COX-2).[2][3] The target molecule, Ethyl 5-(4-methoxyphenyl)-1-methyl-1h-pyrazole-3-carboxylate, possesses structural motifs suggestive of potential COX-2 inhibitory activity. The presence of a diaryl heterocyclic system is a key feature of many selective COX-2 inhibitors, such as celecoxib.[3]

The primary objective of this guide is to propose a rigorous evaluation of this novel pyrazole's efficacy and selectivity in comparison to well-characterized drugs:

  • Celecoxib: A selective COX-2 inhibitor, serving as a benchmark for COX-2 selectivity and efficacy.

  • Ibuprofen: A non-selective COX inhibitor, providing a benchmark for traditional NSAID activity and associated side effects.

  • Diclofenac: A potent NSAID with a degree of COX-2 selectivity, offering an intermediate comparison point.[4]

This comparative approach is essential to determine the therapeutic potential of the novel compound and to understand its pharmacological profile in the context of existing treatments.

Section 1: In Vitro Evaluation of COX-1 and COX-2 Inhibition

The foundational step in characterizing a potential anti-inflammatory agent is to determine its inhibitory activity against the primary targets, the cyclooxygenase (COX) enzymes. This in vitro assay will quantify the compound's potency (IC50) against both COX-1 and COX-2, providing a crucial measure of its selectivity.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol is adapted from standard, widely used colorimetric COX inhibitor screening assays.

Objective: To determine the IC50 values of Ethyl 5-(4-methoxyphenyl)-1-methyl-1h-pyrazole-3-carboxylate, Celecoxib, Ibuprofen, and Diclofenac for COX-1 and COX-2 enzymes.

Materials:

  • COX-1 (ovine or human) and COX-2 (human recombinant) enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute enzymes and substrates to the desired concentrations in assay buffer.

  • Compound Dilution: Prepare a series of dilutions of the test compounds and reference drugs in DMSO. A typical concentration range would be from 0.01 µM to 100 µM.

  • Assay Plate Setup:

    • Add 150 µL of assay buffer to all wells.

    • Add 10 µL of heme to all wells.

    • Add 10 µL of the appropriate enzyme (COX-1 or COX-2) to the respective wells.

    • Add 10 µL of the diluted test compound or reference drug to the inhibitor wells. For the 100% initial activity wells, add 10 µL of DMSO.

  • Incubation: Incubate the plate for 5 minutes at 25°C.

  • Reaction Initiation:

    • Add 20 µL of the colorimetric substrate solution (TMPD) to all wells.

    • Add 20 µL of arachidonic acid to all wells to initiate the reaction.

  • Absorbance Measurement: Incubate the plate for a further 2 minutes at 25°C and then read the absorbance at 590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [(Absorbance of 100% activity well - Absorbance of inhibitor well) / Absorbance of 100% activity well] x 100

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the dose-response curve.

Benchmarking Data: IC50 Values of Known Drugs

The following table presents a summary of reported IC50 values for the benchmark drugs, which will serve as a reference for interpreting the data obtained for the novel pyrazole compound.

DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Celecoxib ~30[4]~0.06[3]~500
Ibuprofen ~5~223~0.02
Diclofenac ~0.076[5]~0.026[5]~2.9
Ethyl 5-(4-methoxyphenyl)-1-methyl-1h-pyrazole-3-carboxylate To be determinedTo be determinedTo be determined

Note: IC50 values can vary depending on the specific assay conditions. The values presented here are for comparative purposes.

Visualization of the Experimental Workflow

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Enzymes, Buffers, Substrates) plate_setup Set up 96-well Plate (Buffer, Heme, Enzyme, Compound) reagents->plate_setup compounds Prepare Compound Dilutions (Test & Reference Drugs) compounds->plate_setup incubation1 Incubate (5 min, 25°C) plate_setup->incubation1 reaction_init Initiate Reaction (Add TMPD & Arachidonic Acid) incubation1->reaction_init incubation2 Incubate (2 min, 25°C) reaction_init->incubation2 readout Measure Absorbance (590 nm) incubation2->readout calc_inhibition Calculate % Inhibition readout->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for the in vitro COX inhibition assay.

Section 2: In Vivo Evaluation of Anti-inflammatory Activity

While in vitro assays are crucial for determining mechanism and potency, in vivo models are essential for evaluating a compound's efficacy in a complex biological system. The carrageenan-induced paw edema model is a well-established and reproducible method for assessing acute inflammation.[5]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of Ethyl 5-(4-methoxyphenyl)-1-methyl-1h-pyrazole-3-carboxylate in comparison to reference drugs.

Materials:

  • Male Wistar rats (180-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound and reference drugs (formulated in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Divide the animals into the following groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Carrageenan control

    • Group III: Celecoxib (e.g., 10 mg/kg, p.o.) + Carrageenan

    • Group IV: Ibuprofen (e.g., 50 mg/kg, p.o.) + Carrageenan

    • Group V: Diclofenac (e.g., 10 mg/kg, p.o.) + Carrageenan

    • Group VI-VIII: Ethyl 5-(4-methoxyphenyl)-1-methyl-1h-pyrazole-3-carboxylate (e.g., 10, 30, 100 mg/kg, p.o.) + Carrageenan

  • Drug Administration: Administer the test compound, reference drugs, or vehicle orally 60 minutes before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat (except for the vehicle control group).

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [ (Paw volume of control - Paw volume of treated) / Paw volume of control ] x 100

    • Compare the mean paw volumes and percentage of inhibition between the treated groups and the carrageenan control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Benchmarking Data: In Vivo Efficacy of Known Drugs

The following table provides expected outcomes for the reference drugs in the carrageenan-induced paw edema model.

Drug (Dose)Expected Peak Inhibition of Edema (%)
Celecoxib (10 mg/kg)50-70%
Ibuprofen (50 mg/kg)40-60%
Diclofenac (10 mg/kg)60-80%
Ethyl 5-(4-methoxyphenyl)-1-methyl-1h-pyrazole-3-carboxylate To be determined

Note: The extent of inhibition can vary based on the specific experimental conditions and the strain of rats used.

Visualization of the In Vivo Experimental Workflow

cluster_prep Preparation cluster_experiment Experiment cluster_analysis Data Analysis acclimatize Acclimatize Rats grouping Group Animals acclimatize->grouping drug_admin Administer Drugs/Vehicle (p.o.) grouping->drug_admin drug_prep Prepare Drug Formulations drug_prep->drug_admin carrageenan Inject Carrageenan drug_admin->carrageenan 60 min measure_edema Measure Paw Volume (0, 1, 2, 3, 4 hours) carrageenan->measure_edema calc_inhibition Calculate % Edema Inhibition measure_edema->calc_inhibition stats Statistical Analysis calc_inhibition->stats

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Section 3: Assessment of Cytotoxicity

A critical aspect of drug development is to assess the potential toxicity of a new chemical entity. The MTT assay is a widely used colorimetric method to determine cell viability and provides an initial indication of a compound's cytotoxic potential.[4]

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To evaluate the in vitro cytotoxicity of Ethyl 5-(4-methoxyphenyl)-1-methyl-1h-pyrazole-3-carboxylate on a relevant cell line (e.g., RAW 264.7 murine macrophages).

Materials:

  • RAW 264.7 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Test compound and reference drugs

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: After 24 hours, remove the medium and replace it with fresh medium containing various concentrations of the test compound and reference drugs (e.g., 1, 10, 50, 100 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for another 24 or 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the CC50 value (the concentration of the compound that causes a 50% reduction in cell viability).

Benchmarking Data: Expected Cytotoxicity
DrugExpected CC50 on RAW 264.7 cells (µM)
Celecoxib >100
Ibuprofen >100
Diclofenac 50-100
Ethyl 5-(4-methoxyphenyl)-1-methyl-1h-pyrazole-3-carboxylate To be determined

Note: A higher CC50 value indicates lower cytotoxicity.

Section 4: The Path Forward and Data Interpretation

The successful execution of these experiments will provide a robust dataset to benchmark "Ethyl 5-(4-methoxyphenyl)-1-methyl-1h-pyrazole-3-carboxylate." The key parameters for comparison will be:

  • Potency: The IC50 values for COX-1 and COX-2 will determine the compound's inhibitory potency.

  • Selectivity: The ratio of COX-1/COX-2 IC50 values will establish its selectivity profile. A high selectivity index suggests a potentially better safety profile with reduced gastrointestinal side effects.

  • In Vivo Efficacy: The percentage of edema inhibition in the carrageenan model will demonstrate its anti-inflammatory efficacy in a living system.

  • Safety: The CC50 value from the MTT assay will provide an initial assessment of its cytotoxic potential.

A promising candidate would exhibit high potency for COX-2, a high selectivity index, significant in vivo efficacy at well-tolerated doses, and low cytotoxicity. This comprehensive benchmarking approach will enable a data-driven decision on the future development of this novel pyrazole compound.

References

  • Bansal, S., Bala, M., Suthar, S. K., Choudhary, S., Bhattacharya, S., & Bhardwaj, V. (2014). Design and synthesis of novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1, 3,4-oxadiazoles as selective COX-2 inhibitors with potent anti-inflammatory activity. European Journal of Medicinal Chemistry, 80, 167–174.
  • Carvalho, T. T., et al. (2022). Neutrophil-Derived COX-2 Plays an Important Role in Inflammatory Pain Mediation. World's Veterinary Journal, 12(4), 435-443.
  • Creative Biolabs. (n.d.). Carrageenan Induced Paw Edema Model.
  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(5), 413-421.
  • Etoricoxib (MK-0663): Preclinical Profile and Comparison with Other Agents That Selectively Inhibit Cyclooxygenase-2. (2000). Journal of Pharmacology and Experimental Therapeutics, 295(1), 160-167.
  • Fehrenbacher, J. C., Vasko, M. R., & Duarte, D. B. (2012). Models of inflammation: carrageenan- or complete Freund's adjuvant-induced edema and hypersensitivity in the rat. Current protocols in pharmacology, Chapter 5, Unit 5.4.
  • Gierse, J. K., et al. (1999). A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry, 274(12), 8145-8150.
  • Habeeb, A. G., Rao, P. N., & Knaus, E. E. (2001). Design and synthesis of 4,5-diphenyl-2-substituted-oxazoles and 4,5-diphenyl-2-substituted-2-imidazolines as selective COX-2 inhibitors: biological evaluation and molecular modeling studies. Journal of Medicinal Chemistry, 44(18), 2921-2927.
  • Hawkey, C. J. (2015). Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. The American Journal of Managed Care, 21(13 Suppl), s251-s258.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
  • Khalil, N. A., Ahmed, E. M., Tharwat, T., & Mahmoud, Z. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Medicinal Chemistry.
  • Kumar, V., Abbas, A. K., & Aster, J. C. (2017).
  • Meade, E. A., Smith, W. L., & DeWitt, D. L. (1993). Differential inhibition of prostaglandin endoperoxide synthase (cyclooxygenase) isozymes by aspirin and other non-steroidal anti-inflammatory drugs. Journal of Biological Chemistry, 268(9), 6610-6614.
  • Rainsford, K. D. (2007). Ibuprofen: pharmacology, efficacy and safety. Inflammopharmacology, 15(4), 133-138.
  • Rane, R. A., et al. (2010). Synthesis and biological evaluation of some novel 1, 5-diaryl pyrazole derivatives as potent anti-inflammatory and antioxidant agents. Bioorganic & Medicinal Chemistry Letters, 20(21), 6293-6296.
  • Sostres, C., Gargallo, C. J., & Lanas, A. (2013). Nonsteroidal anti-inflammatory drugs and upper and lower gastrointestinal mucosal damage. Arthritis Research & Therapy, 15(Suppl 3), S3.
  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • Wei, F. X., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Frontiers in Chemistry, 9, 749034.
  • Yogi, B., et al. (2020). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Research Journal of Pharmacy and Technology, 13(9), 4219-4224.
  • Zhang, Y., et al. (2013). Anti-inflammatory and analgesic effects of a novel pyrazole derivative, 4-(3, 5-dimethyl-1H-pyrazol-1-yl)-N-(2-hydroxyethyl) benzamide. European Journal of Pharmacology, 718(1-3), 110-117.

Sources

Comparative

A Senior Application Scientist's Guide to the Statistical Analysis of Comparative Data for Pyrazole Inhibitors

Introduction: The Power and Challenge of Pyrazole Inhibitors The pyrazole nucleus is a cornerstone of modern medicinal chemistry.[1] This five-membered heterocyclic scaffold is a privileged structure, meaning it can bind...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power and Challenge of Pyrazole Inhibitors

The pyrazole nucleus is a cornerstone of modern medicinal chemistry.[1] This five-membered heterocyclic scaffold is a privileged structure, meaning it can bind to a wide range of biological targets. This versatility has led to the development of pyrazole-containing drugs with diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2][3] Many of these compounds function as enzyme inhibitors, targeting key players in signaling pathways crucial for disease progression, such as protein kinases (e.g., CDKs, JAKs) and metabolic enzymes.[4][5]

Section 1: The Foundation—Designing a Self-Validating Experimental Strategy

A successful comparison of inhibitors begins long before data is collected. The experimental design itself must be structured to be self-validating, ensuring that the results are both accurate and reproducible.

The Rationale Behind Assay Selection

The journey of an inhibitor from a chemical entity to a potential therapeutic is a multi-step process. Our assays must reflect this, interrogating the inhibitor at both the biochemical and cellular levels.

  • Biochemical Assays: These are essential for determining direct engagement with the purified target enzyme. They answer the fundamental question: "Does my compound inhibit the target, and how potently?" The primary output is the IC50 value , the concentration of inhibitor required to reduce enzyme activity by 50%. These assays are critical for initial structure-activity relationship (SAR) studies and for determining the mechanism of action (MOA) .[6][7]

  • Cell-Based Assays: A potent biochemical inhibitor is of little use if it cannot function in a complex biological system. Cellular assays are vital for assessing a compound's ability to cross the cell membrane, engage its target in the cellular milieu, and elicit a functional downstream effect (e.g., inducing apoptosis or halting proliferation).[8] Cytotoxicity assays, such as the MTT assay, provide an IC50 value in a cellular context, often referred to as the half-maximal effective concentration (EC50).[8][9]

The overall workflow should integrate both assay types to build a comprehensive profile of the inhibitor's performance.

G cluster_0 Biochemical Evaluation cluster_1 Cellular Evaluation cluster_2 Statistical Validation Screen Primary Screen (Single Concentration) IC50_Biochem Biochemical IC50 (Dose-Response) Screen->IC50_Biochem Identify Hits MOA Mechanism of Action (Enzyme Kinetics) IC50_Biochem->MOA Characterize Potent Hits IC50_Cell Cellular IC50 / EC50 (e.g., MTT Assay) MOA->IC50_Cell Confirm Cellular Activity Target Target Engagement & Downstream Effects (e.g., Western Blot) IC50_Cell->Target Stats Comparative Statistical Analysis (F-test) Target->Stats Validate & Compare

Caption: High-level experimental workflow for pyrazole inhibitor evaluation.

The JAK/STAT Pathway: A Common Target for Pyrazole Inhibitors

To illustrate these concepts, we will use the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway as an example. Dysregulation of this pathway is linked to various cancers and inflammatory diseases, making JAKs a prime target for pyrazole inhibitors like the approved drug Ruxolitinib.[5] An effective inhibitor would block the phosphorylation of STAT proteins, thereby preventing their translocation to the nucleus and subsequent gene transcription that drives cell proliferation.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation Gene Target Gene Transcription (Proliferation, Survival) Nucleus->Gene 6. Gene Expression Inhibitor Pyrazole Inhibitor Inhibitor->JAK Inhibition

Caption: Simplified JAK/STAT signaling pathway indicating the action point of a pyrazole-based JAK inhibitor.

Section 2: Core Methodologies and Protocols

Reproducibility is paramount. The following protocols are detailed to ensure consistency and validity across experiments.

Protocol: In Vitro Kinase Assay for IC50 Determination

This protocol describes a generic, luminescence-based kinase assay to quantify the amount of ATP remaining after a kinase reaction. A lower signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

Principle: The assay measures the activity of a kinase (e.g., JAK2) by quantifying the depletion of ATP. The inhibitor's potency is determined by its ability to prevent ATP consumption.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Enzyme: Dilute the purified kinase (e.g., recombinant human JAK2) in assay buffer to a 2X working concentration. The final concentration should be in the linear range of the assay, determined during assay validation.

    • Substrate/ATP Mix: Prepare a 2X mix of the peptide substrate and ATP in assay buffer. The ATP concentration should be at or near its Michaelis constant (Km) for the enzyme to ensure sensitive detection of competitive inhibitors.

    • Inhibitor Dilutions: Prepare a serial dilution series of the pyrazole inhibitors (e.g., 11 points, 1:3 dilution) in 100% DMSO. Then, dilute these stocks into the assay buffer to create a 4X final concentration. Include a "no inhibitor" (DMSO only) control.

    • Reference Compound: Prepare a dilution series of a known inhibitor (e.g., Ruxolitinib) as a positive control.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of 4X inhibitor solution (or DMSO control) to the appropriate wells.

    • Add 10 µL of the 2X enzyme solution to all wells.

    • Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP mix.

    • Incubate for 60 minutes at room temperature. The reaction time should be optimized to ensure the "no inhibitor" control consumes approximately 10-30% of the total ATP.

    • Stop the reaction and detect the remaining ATP by adding 20 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®).

    • Incubate for 10 minutes in the dark.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot percent inhibition versus the log of the inhibitor concentration.

    • Fit the data using a non-linear regression model (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Protocol: Cell Viability (MTT) Assay

This colorimetric assay assesses the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

Principle: The MTT compound is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cells (e.g., HEL 92.1.7, a human erythroleukemia line with a JAK2 mutation) under standard conditions.

    • Trypsinize and count the cells. Seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of media.

    • Incubate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a 2X serial dilution of the pyrazole inhibitors in culture media.

    • Remove the old media from the wells and add 100 µL of the media containing the inhibitor (or vehicle control).

    • Incubate for 72 hours (or a duration appropriate for the cell line's doubling time).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the media from the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated cells (100% viability).

    • Plot percent viability versus the log of the inhibitor concentration and fit with non-linear regression to determine the IC50/EC50.

Section 3: Statistical Analysis—From Data to Decision

The Flaw in Simple IC50 Comparison

A common mistake is to conclude that Inhibitor A (IC50 = 10 nM) is more potent than Inhibitor B (IC50 = 20 nM) based solely on these point estimates. IC50 values are derived from a curve fit and have associated uncertainty. The crucial question is whether the difference between the curves is statistically significant.

The Gold Standard: Extra Sum-of-Squares F-Test

The most robust method for comparing two dose-response curves is the Extra Sum-of-Squares F-test . This test compares the goodness-of-fit of the data under two models:

  • Null Hypothesis (H0): A single curve fits all the data points for both inhibitors. This assumes the inhibitors have the same potency (logIC50).

  • Alternative Hypothesis (H1): Two separate curves, one for each inhibitor, provide a significantly better fit. This assumes the inhibitors have different potencies.

The F-test calculates a p-value . A low p-value (typically < 0.05) indicates that the data are significantly better described by two separate curves, allowing you to reject the null hypothesis and conclude that the IC50 values are statistically different.

Practical Implementation: Most scientific graphing software (e.g., GraphPad Prism) can perform this test directly when comparing datasets on a non-linear regression graph. The output should include the IC50 with its 95% confidence interval for each compound and the p-value from the F-test.

Elucidating the Mechanism of Inhibition (MOI)

For promising inhibitors, understanding how they inhibit the enzyme is crucial. This is determined by running kinetic studies where the concentration of both the inhibitor and the enzyme's substrate are varied.[6][10] The changes in the enzyme's kinetic parameters, Km (substrate affinity) and Vmax (maximum reaction velocity), reveal the mechanism.[11]

G Start Perform Kinetic Assay (Vary [Substrate] at fixed [Inhibitor]) Km_change Does Km increase? Start->Km_change Vmax_change Does Vmax decrease? Km_change->Vmax_change Yes Vmax_change2 Does Vmax decrease? Km_change->Vmax_change2 No Competitive Competitive Inhibition Vmax_change->Competitive No Mixed Mixed Inhibition Vmax_change->Mixed Yes Both_change Do both Km and Vmax decrease? Vmax_change2->Both_change Yes Noncomp Non-competitive Inhibition Vmax_change2->Noncomp No (Only Vmax decreases) Uncomp Uncompetitive Inhibition Both_change->Uncomp Yes

Caption: Decision tree for determining an inhibitor's mechanism of action based on kinetic data.

Section 4: Case Study—Comparing Two Novel Pyrazole-based JAK Inhibitors

Let's apply these principles to a hypothetical case study comparing two novel inhibitors, PZ-Alpha and PZ-Beta , against the approved drug Ruxolitinib.

Data Presentation

All quantitative data should be summarized in clear, structured tables.

Table 1: Comparative Biochemical Profile against JAK Family Kinases

CompoundJAK1 IC50 (nM) [95% CI]JAK2 IC50 (nM) [95% CI]JAK3 IC50 (nM) [95% CI]
Ruxolitinib 3.3 [2.9 - 3.8]2.8 [2.5 - 3.2]420 [380 - 465]
PZ-Alpha 15.2 [13.1 - 17.6]5.1 [4.6 - 5.7]850 [755 - 960]
PZ-Beta 9.8 [8.7 - 11.0]4.9 [4.4 - 5.5]1200 [1050 - 1370]
Statistical Comparison (PZ-Alpha vs. PZ-Beta for JAK2) -p = 0.65 (Not Significant)-
Statistical Comparison (PZ-Alpha vs. PZ-Beta for JAK1) --p = 0.0021 (Significant)

Table 2: Comparative Cellular Efficacy in HEL 92.1.7 Cells (JAK2 V617F Mutant)

CompoundCellular IC50 (nM) [95% CI]
Ruxolitinib 275 [240 - 314]
PZ-Alpha 450 [401 - 505]
PZ-Beta 465 [412 - 525]
Statistical Comparison (PZ-Alpha vs. PZ-Beta) p = 0.78 (Not Significant)
Interpretation and Synthesis
  • Biochemical Potency & Selectivity: Both PZ-Alpha and PZ-Beta are potent inhibitors of JAK2, with IC50 values around 5 nM. The F-test shows no statistically significant difference between their potency on JAK2 (p = 0.65). However, PZ-Beta is significantly more potent against JAK1 than PZ-Alpha (9.8 nM vs 15.2 nM, p = 0.0021). Both novel compounds show high selectivity for JAK1/2 over JAK3, which is a desirable trait.

  • Cellular Efficacy: In a cellular context, both compounds exhibit similar efficacy, with IC50 values around 450-465 nM. The lack of a statistically significant difference (p = 0.78) confirms the biochemical findings for the primary target, JAK2, in a relevant cancer cell line.

Conclusion and Best Practices

The development of novel pyrazole inhibitors is a competitive and fast-paced field. To ensure that research efforts are directed effectively, it is imperative that comparative data is robust, reproducible, and statistically validated.

Key Takeaways for Senior Scientists:

  • Integrate Assay Tiers: Always complement biochemical potency data with cellular efficacy and target engagement studies.

  • Embrace Statistical Rigor: Do not simply compare IC50 point estimates. Use the Extra Sum-of-Squares F-test to formally test for significant differences in potency.

  • Report with Confidence: Always report IC50 values with their 95% confidence intervals and provide the p-value when making a comparative claim.

  • Understand the "How": For lead compounds, invest the time to elucidate the mechanism of inhibition, as this provides deep insight into the inhibitor-target interaction.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. Retrieved January 22, 2026, from [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. Retrieved January 22, 2026, from [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2016). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Drawing graphs with dot. (2015). Graphviz. Retrieved January 22, 2026, from [Link]

  • Mechanism of Action Assays for Enzymes. (2012). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (2023). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2024). ResearchGate. Retrieved January 22, 2026, from [Link]

  • The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. (2022). MDPI. Retrieved January 22, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate

For researchers and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, st...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate, a compound often utilized in the synthesis of novel pharmaceutical agents. By integrating established safety protocols with the underlying scientific principles, this document aims to be an essential resource for maintaining a safe and compliant laboratory environment.

Hazard Assessment and Profile

  • Skin Irritation: Many pyrazole-based compounds are classified as skin irritants.[1][2][3][4][5]

  • Serious Eye Irritation: Causes serious eye irritation is a common warning for this class of chemicals.[1][2][3][4][5]

  • Acute Toxicity: Some derivatives are harmful if swallowed.[4]

  • Respiratory Irritation: May cause respiratory irritation.[4][5]

Given these potential risks, it is imperative to handle Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate with the appropriate personal protective equipment (PPE) and to follow stringent disposal protocols to mitigate exposure and environmental contamination.

Core Disposal Principles: A Proactive Stance

The foundation of safe chemical disposal lies in a proactive and informed approach. The following principles should guide all disposal-related activities in the laboratory:

  • Waste Minimization: Whenever feasible, experimental designs should aim to minimize the generation of chemical waste.[6]

  • Segregation: Never mix different chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[7][8] Incompatible wastes can react violently, producing heat, toxic gases, or explosions.[7]

  • Proper Labeling and Storage: All waste containers must be clearly and accurately labeled from the moment waste is first added.[6][8][9] Store waste in designated satellite accumulation areas.[6]

Step-by-Step Disposal Protocol

This protocol provides a comprehensive workflow for the safe disposal of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate in various forms.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to prevent skin and eye exposure.

  • Standard Laboratory Coat: To protect from splashes.

  • Nitrile Gloves: For incidental contact. Change gloves immediately if they become contaminated.

  • Chemical Safety Goggles: To protect against splashes and airborne particles.[1]

Step 2: Waste Collection and Segregation

Proper segregation is critical to prevent unintended reactions and to ensure compliant disposal.

For Solid Waste (Unused or Contaminated):

  • Container Selection: Use a dedicated, sealable, and chemically compatible waste container. The original container is often a suitable choice.[8] The container must be in good condition, free from leaks or external residue.[8]

  • Labeling: Immediately label the container as "Hazardous Waste." The label must include:

    • The full chemical name: "Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate"

    • Appropriate hazard warnings (e.g., "Irritant")

    • The date accumulation started.

  • Collection: Carefully transfer the solid waste into the labeled container, minimizing the creation of dust.

  • Storage: Keep the container tightly sealed when not in use and store it in a designated, well-ventilated satellite accumulation area away from incompatible materials.[2][8][10]

For Liquid Waste (Solutions):

  • Container Selection: Use a leak-proof, chemically compatible container with a secure screw-top cap.[11]

  • Labeling: Affix a "Hazardous Waste" label with the full chemical name and the solvent(s) used.

  • Collection: Pour the liquid waste carefully into the container.

  • Storage: Store the sealed container in secondary containment to prevent spills.[8][9]

For Contaminated Labware (e.g., pipette tips, weighing boats):

  • Segregation: Collect all contaminated disposable labware in a designated, labeled container lined with a chemically resistant bag.

  • Disposal: This container should also be treated as hazardous waste.

Step 3: Managing Empty Containers

Empty containers that held Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate must also be disposed of properly.

  • Triple Rinsing: For trace amounts of solid residue, triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).[11]

  • Rinsate Collection: Collect the rinsate as hazardous liquid waste.[11]

  • Defacing: Deface or remove the original label to prevent misuse.

  • Final Disposal: After triple rinsing and defacing the label, the container can typically be discarded with regular laboratory glass or plastic waste, but confirm this with your institutional guidelines.[11]

Step 4: Arranging for Final Disposal

The ultimate disposal of this chemical waste must be handled by professionals.

  • Institutional Procedures: Follow your institution's established procedures for hazardous waste pickup, which usually involves submitting a request to the EHS department.[12]

  • Professional Disposal: The waste will be collected by a licensed professional waste disposal company.[12] The standard and recommended method for organic compounds of this nature is high-temperature incineration.[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate.

DisposalWorkflow Disposal Workflow for Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate cluster_prep Preparation cluster_waste_type Waste Characterization cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_container Empty Container cluster_final Final Disposal Start Identify Waste for Disposal WearPPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->WearPPE WasteType What is the form of the waste? WearPPE->WasteType CollectSolid Collect in a labeled, sealed, compatible container. WasteType->CollectSolid Solid CollectLiquid Collect in a labeled, leak-proof container. WasteType->CollectLiquid Liquid Solution TripleRinse Triple-rinse with appropriate solvent. WasteType->TripleRinse Empty Container StoreSolid Store in designated satellite accumulation area. CollectSolid->StoreSolid RequestPickup Submit waste pickup request to EHS department. StoreSolid->RequestPickup StoreLiquid Store in secondary containment. CollectLiquid->StoreLiquid StoreLiquid->RequestPickup CollectRinsate Collect rinsate as hazardous liquid waste. TripleRinse->CollectRinsate DefaceLabel Deface original label. CollectRinsate->DefaceLabel DefaceLabel->StoreLiquid ProfessionalDisposal Disposal by licensed professional company (e.g., Incineration). RequestPickup->ProfessionalDisposal

Caption: Logical flow for the safe disposal of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate.

Quantitative Data Summary: Hazard Profile of Analogous Compounds

Hazard CategoryFindingCitation
Skin Corrosion/IrritationCategory 2: Causes skin irritation.[1][2][3][4][5]
Serious Eye Damage/IrritationCategory 2: Causes serious eye irritation.[1][2][3][4][5]
Acute Toxicity (Oral)Category 4: Harmful if swallowed.[4]
Specific Target Organ ToxicityCategory 3: May cause respiratory irritation.[4][5][10]

Conclusion: A Culture of Safety

The responsible disposal of chemical waste is a cornerstone of a robust safety culture in any research environment. While Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate is a valuable tool in drug discovery, its handling and disposal demand a thorough understanding of its potential hazards and the established protocols for its management. By adhering to the guidelines outlined in this document and consulting with your institution's EHS department, you contribute to a safer laboratory and a healthier environment.

References

  • Methyl 1H-pyrazole-3-carboxylate - SAFETY DATA SHEET. (n.d.).
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid - TCI Chemicals. (2025, June 2).
  • SAFETY DATA SHEET - 3-(4-Methoxyphenyl)-1H-pyrazole-4-carboxaldehyde. (2024, March 30).
  • Proper Disposal of Disuprazole: A Guide for Laboratory Professionals. (n.d.).
  • SAFETY DATA SHEET - 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. (n.d.).
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). Retrieved from US EPA. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.).
  • Safety Data Sheet - ethyl 5-(3-methylphenyl)-1H-pyrazole-3-carboxylate. (2024, December 19).
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21).
  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). Retrieved from US EPA. [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2024, June).
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). Retrieved from US EPA. [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Retrieved from Vanderbilt University Medical Center.
  • SAFETY DATA SHEET - Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. (n.d.).
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025, October 31).
  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Signal Transduction and Targeted Therapy.
  • What Regulations Govern Hazardous Waste Management?. (2025, January 6). Chemistry For Everyone.
  • SAFETY DATA SHEET - 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile. (2023, August 23).
  • Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals. (n.d.).
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Handling

Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate

In the fast-paced environment of pharmaceutical research and development, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth technical and safety information for...

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of pharmaceutical research and development, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth technical and safety information for handling Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate, a key building block in the synthesis of potential therapeutic agents.[1] As your partner in laboratory safety, we aim to empower you with the knowledge to manage this compound responsibly, ensuring both personal safety and the validity of your experimental outcomes.

Understanding the Hazard Landscape

Analysis of analogous compounds indicates that this chemical should be treated as harmful if swallowed, in contact with skin, or inhaled . It is also expected to cause skin and serious eye irritation , and may cause respiratory irritation .[4][5][6][7][8] Therefore, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate. The following table summarizes the minimum required PPE, with explanations grounded in established safety principles.

PPE ComponentSpecificationRationale
Hand Protection Double gloving with nitrile gloves. Change outer glove immediately upon contamination and both gloves every 30 minutes.[9]Provides a robust barrier against skin contact. Double gloving minimizes the risk of exposure from undetected micro-tears in the outer glove.
Body Protection Disposable, long-sleeved, back-closing gown with tight-fitting cuffs.[9]Protects the skin and personal clothing from contamination. The back-closing design prevents accidental contact with the front of the gown, which is most likely to be contaminated.
Eye and Face Protection Chemical splash goggles and a face shield.[9]Goggles provide a seal around the eyes to protect against splashes. A face shield offers an additional layer of protection for the entire face from splashes and aerosols.
Respiratory Protection An N95 respirator or higher, particularly when handling the powder form or if there is a risk of aerosol generation.[10]Prevents inhalation of the compound, which can cause respiratory irritation.[4][5][7][8]
Head and Foot Protection Disposable hair cover and dedicated, closed-toe shoes with shoe covers.[9]Prevents contamination of the hair and minimizes the risk of tracking chemical residues outside the laboratory.

Operational Protocol: Safe Handling in the Laboratory

Adherence to a strict operational protocol is critical for minimizing exposure and ensuring the integrity of your experiments.

Pre-Operational Checklist:
  • Designated Area: All handling of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate should occur in a designated area within a certified chemical fume hood.

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[5] Have a chemical spill kit appropriate for solid reagents readily available.

  • Waste Containers: Prepare clearly labeled, sealed containers for solid and liquid waste.[11]

Step-by-Step Handling Procedure (Example: Weighing and Dissolving):
  • Don PPE: Before entering the designated handling area, don all required PPE in the correct order (gown, hair cover, shoe covers, mask, goggles, face shield, inner gloves, outer gloves).

  • Prepare the Fume Hood: Ensure the fume hood sash is at the appropriate working height. Place all necessary equipment (balance, weigh paper, spatula, beaker, stir bar, solvent) inside the hood before introducing the chemical.

  • Weighing the Compound:

    • Carefully open the container of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate inside the fume hood.

    • Using a clean spatula, transfer the desired amount of the solid onto weigh paper on the balance. Avoid creating dust.

    • Securely close the primary container.

  • Dissolving the Compound:

    • Carefully transfer the weighed solid into a beaker containing the appropriate solvent and a stir bar.

    • Place the beaker on a stir plate within the fume hood and begin gentle stirring.

  • Post-Handling Procedures:

    • Clean all equipment that came into contact with the chemical using an appropriate solvent. Collect the rinsate as liquid waste.

    • Wipe down the work surface of the fume hood with a suitable cleaning agent.

    • Dispose of all contaminated disposables (weigh paper, gloves, etc.) in the designated solid waste container.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first. Wash hands thoroughly after removing all PPE.

Disposal Plan: A Cradle-to-Grave Approach

Responsible disposal is a critical component of the chemical handling lifecycle. A precautionary approach is recommended to prevent the release of active pharmaceutical ingredients into the environment.[11]

  • Solid Waste: Collect all unused solid Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate and any contaminated disposable materials (e.g., weigh paper, gloves, bench paper) in a clearly labeled, sealed container for non-hazardous solid chemical waste.[11]

  • Liquid Waste: Collect all solutions containing the compound and any solvent rinsate in a designated, leak-proof container labeled "Non-Hazardous Aqueous Waste" or as appropriate for the solvent used.[11] Do not dispose of solutions down the drain. [11]

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. Collect the rinsate as liquid waste.[11] The rinsed container can then be disposed of as regular laboratory glass or plastic waste, depending on institutional policies.

  • Waste Pickup: Arrange for the disposal of all chemical waste through your institution's established chemical waste management program.[11]

Visualizing the Workflow

To further clarify the safe handling and disposal process, the following workflow diagram is provided.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Management & Final Steps prep_area Designate Area & Verify Emergency Equipment prep_waste Prepare Labeled Waste Containers prep_area->prep_waste prep_ppe Don Full PPE prep_waste->prep_ppe weigh Weigh Compound prep_ppe->weigh Begin Handling dissolve Dissolve in Solvent weigh->dissolve clean_equip Clean Equipment (Collect Rinsate) dissolve->clean_equip Complete Handling clean_hood Wipe Down Fume Hood clean_equip->clean_hood dispose_disposables Dispose of Contaminated Disposables clean_hood->dispose_disposables doff_ppe Doff PPE dispose_disposables->doff_ppe Finalize Cleanup wash_hands Wash Hands Thoroughly doff_ppe->wash_hands waste_pickup Arrange for Chemical Waste Pickup wash_hands->waste_pickup

Caption: Workflow for Safe Handling and Disposal

Conclusion

By integrating these safety protocols into your standard operating procedures, you can confidently handle Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate, protecting yourself, your colleagues, and the integrity of your research. A proactive approach to safety is the cornerstone of scientific excellence.

References

  • Al-Azzawi, B. T. (2024). A review of pyrazole compounds' production, use, and pharmacological activity. Community Practitioner, 20(7). Retrieved from [Link]

  • Chem-Space. (n.d.). Ethyl 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet: 5-Ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Kamal, A., et al. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 20(5), 8755-8797. doi:10.3390/molecules20058755]([Link])

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Kamal, A., et al. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 20(5), 8755-8797. doi:10.3390/molecules20058755]([Link])

  • Yusof, M. S. M., et al. (2019). Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4. Zeitschrift für Kristallographie - New Crystal Structures, 234(5), 921-923. doi:10.1515/ncrs-2019-0268]([Link])

  • Cleanroom Technology. (2015). Considerations for personal protective equipment when handling cytotoxic drugs. Retrieved from [Link]

  • Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 172-184.]([Link])

  • ChemSynthesis. (2025). ethyl 5-acetyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • Google Patents. (2016). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Royal Society of Chemistry. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Retrieved from [Link]

  • Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Ethyl 5-(4-methoxyphenyl)-1-methyl-1h-pyrazole-3-carboxylate
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